molecular formula C15H11FN4OS B13440549 LDN-193665

LDN-193665

Número de catálogo: B13440549
Peso molecular: 314.3 g/mol
Clave InChI: JBTRAENEEJNXFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LDN-193665 is a useful research compound. Its molecular formula is C15H11FN4OS and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C15H11FN4OS

Peso molecular

314.3 g/mol

Nombre IUPAC

[4-amino-2-(pyridin-3-ylamino)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C15H11FN4OS/c16-10-4-1-3-9(7-10)12(21)13-14(17)20-15(22-13)19-11-5-2-6-18-8-11/h1-8H,17H2,(H,19,20)

Clave InChI

JBTRAENEEJNXFX-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)NC3=CN=CC=C3)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LDN-193189

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of the less specific inhibitor Dorsomorphin, LDN-193189 exhibits significantly higher potency and selectivity, making it an invaluable tool for both basic research and preclinical drug development.[1][2] Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2) and ALK3. This inhibition abrogates the phosphorylation of downstream SMAD and non-SMAD effector proteins, thereby modulating critical cellular processes such as osteogenesis, iron homeostasis, and cell differentiation. This document provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

The canonical BMP signaling cascade is initiated when a BMP ligand (e.g., BMP2, BMP4, BMP6) binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2][3] This binding event leads to the transphosphorylation and activation of the type I receptor by the constitutively active type II receptor.[2] LDN-193189 exerts its inhibitory effect by targeting the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][4][5]

By blocking the kinase activity of these receptors, LDN-193189 prevents the subsequent phosphorylation and activation of the canonical downstream effectors, the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8.[6][7] This blockade halts the formation of the heteromeric complex with the common mediator SMAD4, its translocation into the nucleus, and the subsequent regulation of target gene transcription.[8]

Furthermore, comprehensive studies have demonstrated that LDN-193189 also effectively inhibits the non-canonical (non-Smad) BMP signaling pathways, including the p38 MAP kinase (MAPK), ERK1/2, and Akt pathways, which are also activated by BMP receptors.[3][9][10]

BMP_Signaling_Inhibition BMP Signaling & LDN-193189 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Recruits & Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->p-SMAD1/5/8 Phosphorylates (Canonical) p-p38/Akt/ERK p-p38 / p-Akt / p-ERK1/2 Type I Receptor (ALK1/2/3/6)->p-p38/Akt/ERK Activates (Non-Canonical) SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Target Gene Transcription SMAD Complex->Gene Transcription Translocates & Binds DNA p-p38/Akt/ERK->Gene Transcription Cellular Responses LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits Kinase Activity

Fig 1. Canonical and Non-Canonical BMP signaling pathways and the inhibitory action of LDN-193189.

Quantitative Data: Potency and Selectivity

LDN-193189 is characterized by its high potency against specific BMP type I receptors and its selectivity over other related kinases, such as the TGF-β type I receptors (ALK4, ALK5, ALK7). This selectivity is crucial for dissecting BMP-specific signaling events and for reducing potential off-target effects in therapeutic applications.

Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against Target Kinases

Target Kinase Assay Type IC₅₀ (nM) Reference(s)
ALK1 (BMPR1A) Kinase Assay 0.8 [1][4][6]
ALK2 (ACVR1) Kinase Assay 0.8 [1][4][6]
ALK2 (ACVR1) Cellular Assay 5 [5][6][7][11]
ALK3 (BMPR1A) Kinase Assay 5.3 [1][4][6]
ALK3 (BMPR1A) Cellular Assay 30 [5][6][7][11]
ALK6 (BMPR1B) Kinase Assay 16.7 [1][5][6]
ALK4 (ACVR1B) Cellular Assay ≥ 500 [7][11][12]
ALK5 (TGFBR1) Cellular Assay ≥ 500 [7][11][12]

| ALK7 (ACVR1C) | Cellular Assay | ≥ 500 |[7][11][12] |

Note: Cellular assays were typically performed in C2C12 cells by measuring the inhibition of BMP-induced transcriptional activity.[6][11]

LDN-193189 exhibits over 200-fold selectivity for BMP signaling compared to TGF-β signaling.[6][13] While it is highly selective against many kinases, profiling studies have shown it also binds to and inhibits the type II receptors ActRIIA and ActRIIB, which can be involved in myostatin (GDF8) signaling.[2]

Key Applications and Downstream Consequences

The potent and selective inhibition of ALK2/3 by LDN-193189 has made it a cornerstone tool for investigating diseases of dysregulated BMP signaling.

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare genetic disorder caused by a recurring activating mutation (e.g., R206H) in the ACVR1 gene, which encodes ALK2.[14][15] This mutation leads to constitutive activation of ALK2 and aberrant BMP signaling, causing progressive heterotopic ossification (HO) in soft tissues.[16][17] Preclinical studies in mouse models of FOP have shown that LDN-193189 can effectively inhibit ALK2 kinase activity, reduce the formation of ectopic bone, and prevent functional impairment.[14][17]

FOP_Logic Therapeutic Rationale of LDN-193189 in FOP A FOP Mutation (ACVR1/ALK2) B Constitutively Active ALK2 Kinase A->B Leads to C Aberrant Downstream SMAD1/5/8 Phosphorylation B->C Causes D Heterotopic Ossification (HO) & Functional Impairment C->D Results in E LDN-193189 E->B Inhibits F Inhibition of ALK2 Kinase Activity E->F Action G Normalization of SMAD Signaling F->G Leads to H Prevention of HO & Clinical Benefit G->H Results in

Fig 2. Logical flow illustrating the therapeutic rationale for using LDN-193189 in FOP.
Iron Homeostasis and Hepcidin Regulation

The BMP-SMAD pathway is the primary regulator of hepcidin, the master hormone of iron metabolism. Specifically, BMP6 signaling through a receptor complex including ALK3 is critical for hepcidin expression in the liver.[18] LDN-193189 has been shown to suppress hepcidin expression by blocking this BMP pathway.[19][20] This makes it a valuable research tool for studying anemia of inflammation, where inflammatory cytokines like IL-6 drive excess hepcidin production, leading to iron sequestration and anemia.[18][21][22]

Experimental Protocols

Elucidating the mechanism of action of LDN-193189 relies on robust biochemical and cellular assays. The most common method is to measure the inhibition of BMP-induced SMAD1/5/8 phosphorylation.

Protocol: Western Blot for Phospho-SMAD1/5/8 Inhibition

This protocol details a standard method to quantify the inhibitory effect of LDN-193189 on BMP4-induced SMAD1/5/8 phosphorylation in C2C12 myoblast cells.[3][10]

  • Objective: To determine the dose-dependent inhibition of BMP4-induced SMAD1/5/8 phosphorylation by LDN-193189.

  • Materials & Reagents:

    • C2C12 cells (ATCC)

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • Serum-free DMEM

    • Recombinant Human BMP4

    • LDN-193189 (dissolved in DMSO)

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies: Rabbit anti-phospho-SMAD1/5/8 (Ser463/465), Rabbit anti-total SMAD1, Mouse anti-GAPDH or β-actin

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

    • ECL Western Blotting Substrate

  • Procedure:

    • Cell Culture: Plate C2C12 cells in 6-well plates and grow to 80-90% confluency.

    • Serum Starvation: Replace culture medium with serum-free DMEM and incubate for 4-6 hours to reduce basal signaling.

    • Inhibitor Pre-treatment: Treat cells with varying concentrations of LDN-193189 (e.g., 0, 1, 5, 10, 50, 100 nM) or vehicle (DMSO) for 30-60 minutes.

    • BMP Stimulation: Add BMP4 to a final concentration of 10 ng/mL (or 5 nM) to all wells (except the unstimulated control) and incubate for 30-60 minutes at 37°C.[3]

    • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

    • Lysate Preparation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), run on an SDS-PAGE gel, and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Develop with ECL substrate and image the blot.

    • Stripping and Re-probing: Strip the membrane and re-probe for total SMAD1 and a loading control (GAPDH or β-actin) to ensure equal protein loading.[23]

    • Densitometry Analysis: Quantify band intensities. Normalize phospho-SMAD levels to total SMAD and/or the loading control.

WB_Workflow Workflow: Western Blot for p-SMAD Inhibition A 1. Plate & Grow C2C12 Cells B 2. Serum Starve (4-6 hours) A->B C 3. Pre-treat with LDN-193189 B->C D 4. Stimulate with BMP4 (30-60 min) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & PVDF Transfer E->F G 7. Immunoblotting (p-SMAD, Total SMAD, GAPDH) F->G H 8. Imaging & Densitometry Analysis G->H

Fig 3. A simplified experimental workflow for assessing SMAD phosphorylation via Western blot.
Alternative Assays

  • Luciferase Reporter Assay: This assay measures the transcriptional activity of SMADs. Cells are transfected with a plasmid containing a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene. Inhibition of the pathway by LDN-193189 results in a decreased luciferase signal.[24]

  • In-Cell Western / PhosphoTracer™ ELISA: These are higher-throughput, plate-based immunoassays that quantify protein phosphorylation directly in fixed cells, avoiding the need for lysis and electrophoresis.[25][26]

Conclusion

LDN-193189 is a highly potent and selective inhibitor of the BMP signaling pathway, acting primarily on the type I receptors ALK1, ALK2, ALK3, and ALK6. Its mechanism involves the direct inhibition of receptor kinase activity, which in turn blocks both the canonical SMAD1/5/8 and non-canonical p38, Akt, and ERK signaling cascades. This well-characterized mechanism, supported by extensive quantitative and cellular data, establishes LDN-193189 as an essential chemical probe for studying BMP-related physiology and a promising lead compound for developing therapeutics for diseases like FOP and disorders of iron metabolism.

References

LDN-193189: A Technical Guide to a Potent BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, demonstrating high potency and selectivity for BMP type I receptors. A derivative of dorsomorphin, LDN-193189 offers significantly improved specificity, making it a valuable tool for investigating the physiological and pathological roles of BMP signaling. This document provides a comprehensive technical overview of LDN-193189, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of its interaction with the BMP signaling cascade. This guide is intended to serve as a resource for researchers and professionals in the fields of cell biology, developmental biology, and drug discovery.

Core Mechanism of Action

LDN-193189 functions as a potent and selective antagonist of BMP type I receptors, which are serine/threonine kinases. Specifically, it targets the ATP-binding pocket of the intracellular kinase domain of Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][2] By occupying this site, LDN-193189 prevents the phosphorylation and subsequent activation of these receptors by BMP type II receptors upon ligand binding.

This inhibition of ALK1, ALK2, ALK3, and ALK6 effectively blocks the downstream signaling cascade. This includes the canonical Smad pathway, preventing the phosphorylation of Smad1, Smad5, and Smad8, and the non-canonical (non-Smad) pathways, including the p38 MAPK, ERK1/2, and Akt signaling cascades.[3][4] The blockade of these pathways ultimately leads to the inhibition of BMP-induced gene transcription and cellular responses.

Quantitative Data Summary

The inhibitory activity of LDN-193189 has been quantified in various assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities.

Table 1: Inhibitory Activity (IC50) of LDN-193189 against BMP and TGF-β Family Receptors

Target ReceptorIC50 (nM) - Kinase AssayIC50 (nM) - Cellular Assay (C2C12)
ALK10.8[5]-
ALK20.8[5]5[5][6]
ALK35.3[5]30[5][6]
ALK616.7[5]-
ALK4 (TGF-β)Weak inhibition>500[6]
ALK5 (TGF-β)Weak inhibition>500[6]
ALK7 (TGF-β)Weak inhibition>500[6]

Table 2: Binding Affinity of LDN-193189

TargetDissociation Constant (Kd) (nM)
ActRIIA14[2]

Signaling Pathway

The following diagram illustrates the BMP signaling pathway and the point of inhibition by LDN-193189.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_smad Canonical Smad Pathway cluster_non_smad Non-Canonical (Non-Smad) Pathways BMP_ligand BMP Ligand (e.g., BMP2, BMP4, BMP6) TypeII_R BMP Type II Receptor (e.g., BMPR2, ActRIIA, ActRIIB) BMP_ligand->TypeII_R binds TypeI_R BMP Type I Receptor (ALK1, ALK2, ALK3, ALK6) TypeII_R->TypeI_R recruits and phosphorylates R_SMAD R-Smad (Smad1/5/8) TypeI_R->R_SMAD phosphorylates p38 p38 MAPK TypeI_R->p38 ERK ERK1/2 TypeI_R->ERK AKT Akt TypeI_R->AKT Co_SMAD Co-Smad (Smad4) R_SMAD->Co_SMAD forms complex with SMAD_complex Smad Complex nucleus Nucleus SMAD_complex->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription regulates cellular_responses Cellular Responses p38->cellular_responses ERK->cellular_responses AKT->cellular_responses LDN LDN-193189 LDN->TypeI_R inhibits

Caption: BMP signaling pathway and LDN-193189 inhibition.

Experimental Protocols

In Vitro Inhibition of BMP-induced Smad and Non-Smad Signaling in C2C12 Cells

This protocol is adapted from Boergermann et al., 2010.[3]

Objective: To assess the inhibitory effect of LDN-193189 on BMP-induced phosphorylation of Smad1/5/8 and activation of p38, ERK1/2, and Akt in a murine myoblast cell line.

Materials:

  • C2C12 cells

  • DMEM supplemented with 10% FBS, 1% penicillin/streptomycin

  • LDN-193189 (stock solution in DMSO)

  • Recombinant human BMP2, BMP6, or GDF5

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-phospho-p38, anti-phospho-ERK1/2, anti-phospho-Akt, and loading controls (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Culture C2C12 cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours in DMEM without FBS prior to treatment.

  • Inhibitor Pre-treatment: Pre-treat the serum-starved cells with the desired concentration of LDN-193189 (e.g., 0.5 µM) or vehicle (DMSO) for 30 minutes.[3]

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for the desired time points (e.g., 0, 15, 30, 60 minutes).[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

western_blot_workflow A Culture C2C12 cells B Serum starve cells A->B C Pre-treat with LDN-193189 or vehicle B->C D Stimulate with BMP ligand C->D E Lyse cells D->E F Quantify protein E->F G SDS-PAGE and transfer F->G H Block membrane G->H I Incubate with primary antibody H->I J Incubate with secondary antibody I->J K Detect signal J->K

Caption: Western blot workflow for assessing LDN-193189 activity.

In Vitro Assessment of LDN-193189 on Bone Marrow Stromal Cell (BMSC) Differentiation

This protocol is adapted from Futrega et al., 2022.[7]

Objective: To evaluate the effect of LDN-193189 on the chondrogenic, osteogenic, and adipogenic differentiation of human BMSCs.

Materials:

  • Human Bone Marrow Stromal Cells (BMSCs)

  • Chondrogenic Medium: High-glucose DMEM supplemented with ITS+Premix, dexamethasone, ascorbic acid-2-phosphate, L-proline, and TGF-β3.

  • Osteogenic Medium: Low-glucose DMEM supplemented with 10% FBS, dexamethasone, ascorbic acid, and β-glycerophosphate.

  • Adipogenic Medium: High-glucose DMEM supplemented with 10% FBS, IBMX, dexamethasone, insulin, and indomethacin.

  • LDN-193189 (stock solution in DMSO)

  • Recombinant human BMP-2 (for osteogenic induction control)

  • Stains: Alcian Blue (for chondrogenesis), Alizarin Red S (for osteogenesis), Oil Red O (for adipogenesis)

  • RNA extraction kit and reagents for qRT-PCR

Procedure:

Chondrogenesis (Micromass Culture):

  • Create high-density micromass cultures of BMSCs.

  • Culture in chondrogenic medium with or without various concentrations of LDN-193189 (e.g., 0.1-1000 nM) for 14-21 days.[7]

  • Assess chondrogenesis by Alcian Blue staining for glycosaminoglycans and qRT-PCR for chondrogenic markers (e.g., SOX9, ACAN, COL2A1).

Osteogenesis (Monolayer Culture):

  • Culture BMSCs in osteogenic medium.

  • To test the inhibitory effect, co-treat with BMP-2 and various concentrations of LDN-193189 for 21 days.

  • Assess osteogenesis by Alizarin Red S staining for calcium deposits and qRT-PCR for osteogenic markers (e.g., RUNX2, ALPL, BGLAP).

Adipogenesis (Monolayer Culture):

  • Culture BMSCs in adipogenic medium with or without various concentrations of LDN-193189 for 21 days.[7]

  • Assess adipogenesis by Oil Red O staining for lipid droplets and qRT-PCR for adipogenic markers (e.g., PPARG, CEBPA).

BMSC_differentiation_workflow cluster_chondro Chondrogenesis cluster_osteo Osteogenesis cluster_adipo Adipogenesis BMSC Isolate and expand BMSCs Chondro_culture Micromass culture in chondrogenic medium +/- LDN-193189 BMSC->Chondro_culture Osteo_culture Monolayer culture in osteogenic medium +/- LDN-193189 BMSC->Osteo_culture Adipo_culture Monolayer culture in adipogenic medium +/- LDN-193189 BMSC->Adipo_culture Chondro_analysis Alcian Blue staining qRT-PCR (SOX9, ACAN) Chondro_culture->Chondro_analysis Osteo_analysis Alizarin Red S staining qRT-PCR (RUNX2, ALPL) Osteo_culture->Osteo_analysis Adipo_analysis Oil Red O staining qRT-PCR (PPARG, CEBPA) Adipo_culture->Adipo_analysis

Caption: BMSC differentiation experimental workflow.

Conclusion

LDN-193189 is a cornerstone tool for the study of BMP signaling. Its high potency and selectivity for BMP type I receptors allow for precise interrogation of BMP-mediated cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this powerful inhibitor. As research into the therapeutic potential of modulating BMP signaling continues, for conditions such as fibrodysplasia ossificans progressiva and other disorders of heterotopic ossification, LDN-193189 will undoubtedly remain a critical compound in the arsenal of researchers and drug developers.

References

LDN-193189: A Deep Dive into its Antagonism of the BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bone Morphogenetic Proteins (BMPs) constitute a critical group of signaling molecules within the Transforming Growth-beta (TGF-β) superfamily. They play a pivotal role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. The dysregulation of the BMP signaling pathway is implicated in a range of pathologies, from skeletal disorders to cancer. Consequently, the development of small molecule inhibitors that can selectively modulate this pathway is of significant interest for both basic research and therapeutic applications. LDN-193189 has emerged as a potent and selective inhibitor of the BMP type I receptors, offering a valuable tool to dissect the intricacies of BMP signaling and a promising scaffold for drug development. This technical guide provides a comprehensive overview of LDN-193189, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

The BMP Signaling Pathway: A Canonical Overview

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the transphosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.

In addition to the canonical SMAD-dependent pathway, BMP signaling can also activate non-SMAD pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt signaling cascades. These non-canonical pathways contribute to the diverse and context-dependent cellular responses to BMP stimulation.

LDN-193189: Mechanism of Action

LDN-193189 is a small molecule inhibitor that selectively targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors. By competitively inhibiting ATP binding, LDN-193189 effectively blocks the phosphorylation and activation of the type I receptor, thereby preventing the initiation of the downstream signaling cascade. This inhibition encompasses both the canonical SMAD-dependent pathway, as evidenced by the reduction in SMAD1/5/8 phosphorylation, and the non-SMAD pathways, leading to decreased phosphorylation of p38, Akt, and ERK1/2.[1][2][3] Its high selectivity for BMP type I receptors over other kinases, including those in the TGF-β pathway, makes it a precise tool for studying BMP-specific signaling events.[4]

Quantitative Data

The inhibitory activity of LDN-193189 has been quantified in various assays, providing a clear picture of its potency and selectivity.

Table 1: In Vitro Kinase Assay - IC50 Values
Target ReceptorIC50 (nM)Reference
ALK10.8
ALK20.8 - 5[1]
ALK35.3 - 30[1]
ALK616.7
ALK4≥ 500[4]
ALK5≥ 500[4]
ALK7≥ 500[4]
ActRIIA210
Table 2: Cell-Based Assays - IC50 Values
AssayCell LineIC50 (nM)Reference
BMP4-mediated Smad1/5/8 activationC2C125
ALK2 transcriptional activityC2C125[4][5]
ALK3 transcriptional activityC2C1230[4][5]

Experimental Protocols

Preparation of LDN-193189 Stock Solutions

For in vitro experiments, LDN-193189 can be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is recommended to warm the solution to 37°C and use an ultrasonic bath to ensure complete dissolution, as the compound has limited solubility. Stock solutions should be stored at -20°C for long-term stability. For cell culture experiments, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

For in vivo studies, a common vehicle for intraperitoneal (IP) injection is a solution of 20% DMSO in saline.

In Vitro C2C12 Alkaline Phosphatase (ALP) Assay

This assay is a widely used method to assess BMP-induced osteogenic differentiation in the C2C12 myoblast cell line.

Materials:

  • C2C12 cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and antibiotics

  • BMP ligand (e.g., BMP-2, BMP-4)

  • LDN-193189

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, 0.5% Triton X-100)

  • p-Nitrophenyl phosphate (pNPP) liquid substrate

  • Stop Solution (e.g., 3 M NaOH)

  • 96-well plates

  • Plate reader (405 nm)

Procedure:

  • Seed C2C12 cells in a 96-well plate at a density of approximately 2,000 cells per well and allow them to adhere overnight.

  • The following day, replace the growth medium with low-serum medium (e.g., DMEM with 2% FBS).

  • Treat the cells with the desired concentrations of LDN-193189 or vehicle control for a pre-incubation period (e.g., 30 minutes).

  • Add the BMP ligand to the wells to stimulate differentiation.

  • Incubate the plates for a period of 3 to 6 days, replacing the medium with fresh medium containing treatments as required.

  • After the incubation period, wash the cells with PBS.

  • Lyse the cells by adding lysis buffer to each well and incubating on ice.

  • Transfer the cell lysates to a new 96-well plate.

  • Add the pNPP substrate to each well and incubate at room temperature in the dark for 15-60 minutes, or until a yellow color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a plate reader. The absorbance is directly proportional to the ALP activity.

Western Blotting for Phosphorylated SMAD1/5/8

This protocol details the detection of phosphorylated SMAD1/5/8 in C2C12 cells to assess the inhibitory effect of LDN-193189 on the canonical BMP signaling pathway.

Materials:

  • C2C12 cells

  • BMP ligand (e.g., BMP-2)

  • LDN-193189

  • Ice-cold PBS

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate).

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-SMAD1/5/8 (Ser463/465) (e.g., Cell Signaling Technology, #9511, used at a 1:1000 dilution).

  • Primary antibody: Rabbit anti-SMAD1 (e.g., Cell Signaling Technology, #9743, used at a 1:1000 dilution) as a loading control.

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for a few hours before treatment.

  • Pre-treat the cells with LDN-193189 or vehicle for 30-60 minutes.

  • Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

  • Place the plates on ice and wash the cells with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To control for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD1.

In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the intraperitoneal administration of LDN-193189 in mice.

Materials:

  • LDN-193189

  • Vehicle (e.g., 20% DMSO in sterile saline)

  • Mice

  • Syringes and needles

Procedure:

  • Prepare the LDN-193189 formulation in the chosen vehicle at the desired concentration. Ensure the solution is well-mixed.

  • A typical dose for inhibiting heterotopic ossification in mouse models is 3 mg/kg administered intraperitoneally.[2]

  • Administer the formulation to the mice via intraperitoneal injection.

  • The frequency of administration will depend on the specific experimental design (e.g., daily).

  • Monitor the animals regularly for any adverse effects.

Visualizations

BMP Signaling Pathway and Inhibition by LDN-193189

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) activates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD1/5/8 phosphorylates Non-SMAD Pathways (p38, Akt, ERK) Non-SMAD Pathways (p38, Akt, ERK) Type I Receptor (ALK1/2/3/6)->Non-SMAD Pathways (p38, Akt, ERK) activates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates p-Non-SMAD p-Non-SMAD Non-SMAD Pathways (p38, Akt, ERK)->p-Non-SMAD LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) inhibits

Caption: Canonical and non-canonical BMP signaling pathways and the inhibitory action of LDN-193189.

Experimental Workflow for C2C12 Alkaline Phosphatase Assay

ALP_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Seed C2C12 cells Seed C2C12 cells Adherence (overnight) Adherence (overnight) Seed C2C12 cells->Adherence (overnight) Low-serum medium Low-serum medium Adherence (overnight)->Low-serum medium Add LDN-193189/Vehicle Add LDN-193189/Vehicle Low-serum medium->Add LDN-193189/Vehicle Add BMP Ligand Add BMP Ligand Add LDN-193189/Vehicle->Add BMP Ligand Incubate (3-6 days) Incubate (3-6 days) Add BMP Ligand->Incubate (3-6 days) Wash with PBS Wash with PBS Incubate (3-6 days)->Wash with PBS Lyse cells Lyse cells Wash with PBS->Lyse cells Add pNPP substrate Add pNPP substrate Lyse cells->Add pNPP substrate Incubate (color development) Incubate (color development) Add pNPP substrate->Incubate (color development) Add Stop Solution Add Stop Solution Incubate (color development)->Add Stop Solution Read Absorbance (405 nm) Read Absorbance (405 nm) Add Stop Solution->Read Absorbance (405 nm)

Caption: Step-by-step workflow for the C2C12 alkaline phosphatase assay.

Western Blotting Workflow for p-SMAD Analysis

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell treatment (LDN-193189 & BMP) Cell treatment (LDN-193189 & BMP) Cell Lysis (RIPA buffer) Cell Lysis (RIPA buffer) Cell treatment (LDN-193189 & BMP)->Cell Lysis (RIPA buffer) Protein Quantification (BCA) Protein Quantification (BCA) Cell Lysis (RIPA buffer)->Protein Quantification (BCA) Sample Normalization & Denaturation Sample Normalization & Denaturation Protein Quantification (BCA)->Sample Normalization & Denaturation SDS-PAGE SDS-PAGE Sample Normalization & Denaturation->SDS-PAGE Protein Transfer (PVDF/Nitrocellulose) Protein Transfer (PVDF/Nitrocellulose) SDS-PAGE->Protein Transfer (PVDF/Nitrocellulose) Blocking Blocking Protein Transfer (PVDF/Nitrocellulose)->Blocking Primary Antibody (p-SMAD1/5/8) Primary Antibody (p-SMAD1/5/8) Blocking->Primary Antibody (p-SMAD1/5/8) Washing Washing Primary Antibody (p-SMAD1/5/8)->Washing Secondary Antibody (HRP-conjugated) Secondary Antibody (HRP-conjugated) Washing->Secondary Antibody (HRP-conjugated) Washing_2 Washing_2 Secondary Antibody (HRP-conjugated)->Washing_2 Washing ECL Substrate ECL Substrate Washing_2->ECL Substrate Signal Detection Signal Detection ECL Substrate->Signal Detection

Caption: Workflow for detecting phosphorylated SMAD1/5/8 via Western Blotting.

References

LDN-193189: A Technical Guide to a Potent and Selective BMP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a small molecule inhibitor that has emerged as a critical tool in the study of Bone Morphogenetic Protein (BMP) signaling. A derivative of Dorsomorphin, LDN-193189 exhibits significantly greater potency and selectivity, making it an invaluable asset for dissecting the intricate roles of the BMP pathway in various biological processes. This technical guide provides a comprehensive overview of LDN-193189, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its effects on downstream signaling cascades.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play pivotal roles in a wide array of physiological and pathological processes, including embryonic development, tissue homeostasis, and disease progression.[1][2][3][4] The BMP signaling cascade is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[2][5] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins, primarily the receptor-regulated SMADs (R-SMADs), SMAD1, SMAD5, and SMAD8.[4][6][7] Phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[4][5]

Dysregulation of the BMP signaling pathway is implicated in a variety of diseases, including cancer, skeletal disorders, and vascular diseases.[8][9] Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. LDN-193189 has been identified as a highly potent and selective inhibitor of BMP type I receptors, offering a powerful means to probe the function of this pathway and explore its therapeutic potential.[6][10][11][12][13][14]

Mechanism of Action

LDN-193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[6][15][16] By competitively inhibiting ATP binding, LDN-193189 prevents the phosphorylation and activation of these receptors, thereby blocking the initiation of the downstream signaling cascade. This blockade encompasses both the canonical SMAD-dependent pathway and the non-canonical (SMAD-independent) pathways, which include the p38 MAPK, ERK1/2, and Akt signaling routes.[3][8][10]

A key feature of LDN-193189 is its high selectivity for BMP type I receptors over other TGF-β superfamily receptors, such as ALK4, ALK5, and ALK7, as well as a wide range of other kinases.[7][11][13][14][17] This selectivity makes it a more precise tool for studying BMP-specific signaling events compared to its parent compound, Dorsomorphin.[18]

Quantitative Data

The inhibitory potency of LDN-193189 has been quantified in various assays. The following tables summarize the key IC50 values, providing a clear comparison of its activity against different BMP receptors.

Table 1: In Vitro Kinase Assay IC50 Values

TargetIC50 (nM)Reference
ALK10.8[6][15][16]
ALK20.8[6][15][16]
ALK35.3[6][15][16]
ALK616.7[6][15][16]

Table 2: Cell-Based Assay IC50 Values

Target ReceptorCell LineAssayIC50 (nM)Reference
ALK2C2C12Transcriptional Activity5[6][7][10][11][12]
ALK3C2C12Transcriptional Activity30[6][7][10][11][12]
BMP4-mediated SMAD1/5/8 phosphorylationC2C12SMAD Phosphorylation5[6]

Table 3: Selectivity Profile

Receptor FamilyTargetIC50 (nM)Selectivity vs. ALK2Reference
BMP Type IALK25-[7]
BMP Type IALK3306-fold[7]
TGF-β/Activin Type IALK4, ALK5, ALK7>500>100-fold[7][11]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of LDN-193189 and a typical experimental workflow for its characterization, the following diagrams are provided in the DOT language for Graphviz.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD1/5/8 Phosphorylates p38/ERK/Akt p38/ERK/Akt Type I Receptor (ALK1/2/3/6)->p38/ERK/Akt Activates Non-Canonical Pathway p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates p-p38/ERK/Akt p-p38/ERK/Akt p38/ERK/Akt->p-p38/ERK/Akt LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits ATP Binding

Caption: BMP Signaling Pathway and the inhibitory action of LDN-193189.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed C2C12 cells Seed C2C12 cells Serum Starve Serum Starve Seed C2C12 cells->Serum Starve Pre-treat with LDN-193189 or Vehicle Pre-treat with LDN-193189 or Vehicle Serum Starve->Pre-treat with LDN-193189 or Vehicle Stimulate with BMP ligand Stimulate with BMP ligand Pre-treat with LDN-193189 or Vehicle->Stimulate with BMP ligand Cell Lysis Cell Lysis Stimulate with BMP ligand->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE & Western Blot SDS-PAGE & Western Blot Protein Quantification->SDS-PAGE & Western Blot Probe with Phospho-specific Antibodies (p-SMAD1/5/8, p-p38, etc.) Probe with Phospho-specific Antibodies (p-SMAD1/5/8, p-p38, etc.) SDS-PAGE & Western Blot->Probe with Phospho-specific Antibodies (p-SMAD1/5/8, p-p38, etc.) Data Analysis Data Analysis Probe with Phospho-specific Antibodies (p-SMAD1/5/8, p-p38, etc.)->Data Analysis

Caption: A typical experimental workflow for evaluating LDN-193189 activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of LDN-193189 in research. Below are representative protocols for in vitro assays commonly used to characterize its inhibitory activity.

Cell Culture and Treatment
  • Cell Line: C2C12 myoblast cells are a frequently used model system for studying BMP signaling and osteogenic differentiation.[6][8][10]

  • Culture Conditions: Maintain C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to treatment, cells are typically serum-starved for 4-6 hours in DMEM containing 0.5% FBS to reduce basal signaling activity.

  • LDN-193189 Preparation: Prepare a stock solution of LDN-193189 (or its dihydrochloride/tetrahydrochloride salt for improved solubility) in dimethyl sulfoxide (DMSO).[10][12] Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment Regimen: Pre-incubate the serum-starved cells with the desired concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes before stimulating with a BMP ligand (e.g., BMP2, BMP4, or BMP6) for the specified duration.[8][10]

Western Blotting for Phosphorylated SMADs and Non-Canonical Pathway Proteins
  • Cell Lysis: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated forms of SMAD1/5/8, p38, ERK1/2, or Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein, such as GAPDH or β-actin.

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000-5,000 cells per well.

  • Treatment: Treat the cells with a BMP ligand in the presence or absence of varying concentrations of LDN-193189 for 3-6 days.

  • Cell Lysis: Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).

  • ALP Activity Measurement: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysates. The hydrolysis of pNPP by ALP produces a yellow product, p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[6]

  • Normalization: Normalize the ALP activity to the total protein content or cell number in each well to account for differences in cell proliferation.

Conclusion

LDN-193189 is a powerful and selective pharmacological tool for the investigation of BMP signaling. Its ability to potently inhibit BMP type I receptors with high specificity has made it instrumental in elucidating the roles of this pathway in a multitude of biological contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize LDN-193189 in their studies, ultimately contributing to a deeper understanding of BMP-related physiology and pathology and paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide to the Target Receptors of LDN-193189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] A derivative of Dorsomorphin, it exhibits significantly higher potency, making it a valuable tool for studying the physiological and pathological roles of BMP signaling and a potential therapeutic agent for conditions characterized by excessive BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP).[4][5][6] This technical guide provides a comprehensive overview of the target receptors of LDN-193189, its mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

LDN-193189 primarily targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[6] By competitively inhibiting ATP binding, LDN-193189 prevents the transphosphorylation and activation of the type I receptor by the type II receptor kinase, which is the initial step in BMP signal transduction.[7] This blockade abrogates the downstream phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, preventing their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[1][8]

Target Receptor Profile and Binding Affinities

LDN-193189 exhibits high affinity for several BMP type I receptors, with a notable selectivity for ALK1, ALK2, and ALK3 over other TGF-β superfamily receptors like ALK4, ALK5, and ALK7.[8][9] This selectivity is crucial for its specific effects on the BMP signaling cascade.

Table 1: Inhibitory Activity of LDN-193189 on BMP Type I Receptors (Kinase Assay)

Target ReceptorIC50 (nM)Reference(s)
ALK1 (ACVRL1)0.8[1][3][10]
ALK2 (ACVR1)0.8[1][3][10]
ALK3 (BMPR1A)5.3[1][3][10]
ALK6 (BMPR1B)16.7[1][3][10]

Table 2: Inhibitory Activity of LDN-193189 on Transcriptional Activity in Cellular Assays

Target ReceptorCell LineIC50 (nM)Reference(s)
ALK2C2C125[1][2][11]
ALK3C2C1230[1][2][11]

Table 3: Inhibitory Activity on Downstream Signaling and Other Kinases

Target/ProcessAssay TypeIC50 (nM)Reference(s)
BMP4-mediated SMAD1/5/8 activationCellular Assay5[1][12]
ALK4 (ACVR1B)Kinase Assay>500[8]
ALK5 (TGFBR1)Kinase Assay>500[8][13]
ALK7 (ACVR1C)Kinase Assay>500[8]
ActRIIAKinase Assay210[7]

Note: IC50 values can vary between different studies and experimental conditions.

Signaling Pathways Modulated by LDN-193189

LDN-193189 effectively inhibits both the canonical SMAD-dependent and non-canonical SMAD-independent BMP signaling pathways.

Canonical BMP/SMAD Signaling Pathway:

The primary mechanism of LDN-193189 is the inhibition of the canonical BMP-SMAD signaling pathway. Upon binding of a BMP ligand (e.g., BMP2, BMP4, BMP6), the type II receptor phosphorylates and activates the type I receptor (ALK1, ALK2, ALK3, or ALK6). The activated type I receptor then phosphorylates SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of BMP target genes. LDN-193189 blocks the initial phosphorylation of the R-SMADs.[1][4]

BMP_SMAD_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Expression Target Gene Expression SMAD Complex->Target Gene Expression Regulates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of LDN-193189.

Non-Canonical BMP Signaling Pathways:

In addition to the SMAD pathway, BMP receptors can activate non-canonical, SMAD-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[4][9] Studies in C2C12 cells have demonstrated that LDN-193189 also inhibits BMP-mediated activation of these non-canonical pathways.[4][11]

Non_Canonical_BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Activated BMP Receptor Complex Activated BMP Receptor Complex p38 MAPK p38 MAPK Activated BMP Receptor Complex->p38 MAPK Activates ERK1/2 ERK1/2 Activated BMP Receptor Complex->ERK1/2 Activates Akt Akt Activated BMP Receptor Complex->Akt Activates Cellular Effects Cellular Effects p38 MAPK->Cellular Effects ERK1/2->Cellular Effects Akt->Cellular Effects LDN-193189 LDN-193189 LDN-193189->Activated BMP Receptor Complex Inhibits

Caption: Non-canonical BMP signaling pathways inhibited by LDN-193189.

Experimental Protocols

The characterization of LDN-193189's activity and selectivity has been established through a variety of in vitro and cellular assays.

In Vitro Kinase Assay (Generic Protocol)

This assay directly measures the ability of LDN-193189 to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant human ALK kinases (e.g., ALK1, ALK2, ALK3, ALK6)

    • Kinase buffer

    • ATP (at or near the Km for each kinase)

    • Substrate (e.g., a generic peptide substrate or a protein like SMAD1)

    • LDN-193189 (in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of LDN-193189 in kinase buffer.

    • In a microplate, add the recombinant kinase and the LDN-193189 dilutions (or vehicle control).

    • Initiate the kinase reaction by adding ATP and the substrate.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each concentration of LDN-193189 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Alkaline Phosphatase Assay in C2C12 Cells

This assay assesses the effect of LDN-193189 on BMP-induced osteogenic differentiation, for which alkaline phosphatase is a key marker.[1][9]

  • Cell Culture:

    • Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.

  • Procedure:

    • Seed C2C12 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in DMEM with 2% FBS.[1]

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of LDN-193189 (or DMSO vehicle) for a short pre-incubation period (e.g., 30-60 minutes).

    • Stimulate the cells with a BMP ligand (e.g., BMP4).

    • Culture the cells for an extended period (e.g., 6 days), changing the media with fresh compound and ligand as needed.[1]

    • After the incubation period, lyse the cells.

    • Measure alkaline phosphatase activity in the cell lysate using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).[1]

    • Read the absorbance at 405 nm.[1]

    • Normalize the alkaline phosphatase activity to total protein content or cell number in parallel wells.

    • Calculate the IC50 value from the dose-response curve.

Alkaline_Phosphatase_Assay_Workflow cluster_workflow Experimental Workflow A Seed C2C12 cells in 96-well plate B Pre-treat with LDN-193189 or vehicle A->B C Stimulate with BMP ligand B->C D Incubate for 6 days C->D E Lyse cells D->E F Measure Alkaline Phosphatase Activity (405 nm) E->F G Data Analysis (IC50 determination) F->G

References

An In-depth Technical Guide to ALK2/ALK3 Inhibition by LDN-193189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3.[1][2][3][4][5][6][7] It is a derivative of Dorsomorphin, with improved specificity and potency.[4] This inhibitor has become an invaluable tool in the study of BMP signaling pathways, which are crucial in embryonic development, tissue homeostasis, and various disease states, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1][8] This technical guide provides a comprehensive overview of LDN-193189, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its use in research settings.

Mechanism of Action

LDN-193189 exerts its inhibitory effects by targeting the ATP-binding pocket of the kinase domain of ALK2 and ALK3. This prevents the phosphorylation and activation of these receptors by their upstream type II receptors upon BMP ligand binding.[9] Inhibition of ALK2 and ALK3 blocks the downstream signaling cascade, which includes both the canonical Smad pathway and non-canonical, Smad-independent pathways.[6][10]

Canonical Smad Pathway: Upon activation, ALK2 and ALK3 phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[4][5] These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of BMP target genes.[11] LDN-193189 effectively blocks the phosphorylation of Smad1/5/8, thereby inhibiting the transcription of BMP-responsive genes.[2][4][5][10]

Non-Canonical Pathways: Beyond the Smad pathway, BMP signaling can also activate other pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[3][10] LDN-193189 has been shown to inhibit BMP-induced activation of these non-canonical pathways in a dose-dependent manner.[2][3][10]

Quantitative Inhibition Data

The inhibitory activity of LDN-193189 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for ALK2 and ALK3 over other kinases.

Target KinaseIC50 (nM)Assay TypeReference
ALK2 (ACVR1) 5 Transcriptional Activity Assay (C2C12 cells)[1][2][3][5][6][7][12][13]
0.8 Kinase Assay[12][13][14]
ALK3 (BMPR1A) 30 Transcriptional Activity Assay (C2C12 cells)[1][2][3][5][6][7][12][13]
5.3 Kinase Assay[12][13][14]
ALK10.8Kinase Assay[12][13][14]
ALK616.7Kinase Assay[12][13][14]
ALK4>500Transcriptional Activity Assay[1][5][7]
ALK5>500Transcriptional Activity Assay[1][5][7]
ALK7>500Transcriptional Activity Assay[1][5][7]
ActRIIA14 (Kd)Binding Assay[1][6]

Signaling Pathways and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP_ligand->TypeII_R ALK2_ALK3 ALK2 / ALK3 (Type I Receptor) TypeII_R->ALK2_ALK3 recruits SMAD1_5_8 SMAD1/5/8 ALK2_ALK3->SMAD1_5_8 phosphorylates Non_Smad Non-Smad Pathways (p38, ERK, Akt) ALK2_ALK3->Non_Smad activates LDN193189 LDN-193189 LDN193189->ALK2_ALK3 inhibits pSMAD1_5_8 pSMAD1/5/8 SMAD_complex pSMAD1/5/8 - SMAD4 Complex pSMAD1_5_8->SMAD_complex pSMAD1_5_8->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Transcription Regulation SMAD_complex->Transcription SMAD_complex->Transcription pNon_Smad Activated Non-Smad Pathways Target_Genes BMP Target Genes Transcription->Target_Genes

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

start Start seed_cells Seed C2C12 cells in 96-well plate start->seed_cells transfect Transfect with BRE-Luciferase and Renilla reporters seed_cells->transfect starve Serum starve cells transfect->starve treat Treat with LDN-193189 and/or BMP ligand starve->treat incubate Incubate for 6-24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Firefly and Renilla luciferase activity lyse->measure analyze Analyze data: Normalize Firefly to Renilla measure->analyze end End analyze->end

Caption: Experimental workflow for a BRE-luciferase reporter assay.

Detailed Experimental Protocols

In Vitro Kinase Assay

This protocol is a general guideline for assessing the direct inhibitory effect of LDN-193189 on ALK2/ALK3 kinase activity.

Materials:

  • Recombinant human ALK2 and ALK3 kinase domains

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)

  • LDN-193189 stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of LDN-193189 in kinase buffer. Also, prepare a vehicle control (DMSO).

  • Add 1 µL of the diluted inhibitor or vehicle to the wells of a 384-well plate.

  • Add 2 µL of the recombinant kinase (e.g., ALK2 or ALK3) to each well.

  • Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km for the kinase.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each LDN-193189 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Phospho-Smad1/5/8

This protocol details the assessment of LDN-193189's effect on BMP-induced Smad phosphorylation in a cellular context. C2C12 myoblast cells are a commonly used model system as they respond robustly to BMP stimulation.[3][10]

Materials:

  • C2C12 cells

  • Growth medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Starvation medium: DMEM with 0.5% FBS.

  • Recombinant human BMP2 or BMP4.

  • LDN-193189 stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Culture C2C12 cells in growth medium until they reach 70-80% confluency.

    • Serum starve the cells for 3-5 hours in starvation medium.

    • Pre-treat the cells with various concentrations of LDN-193189 or vehicle (DMSO) for 30-60 minutes.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad1 and a loading control.

BRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the BMP signaling pathway. It utilizes a reporter construct containing a BMP-responsive element (BRE) driving the expression of a luciferase gene.[1][2][14][15][16]

Materials:

  • C2C12 or other BMP-responsive cells.

  • BRE-luciferase reporter plasmid.

  • A control plasmid expressing Renilla luciferase (for normalization).

  • Transfection reagent.

  • Recombinant BMP ligand.

  • LDN-193189.

  • Dual-Luciferase® Reporter Assay System (Promega) or similar.

  • Luminometer.

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the BRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, serum starve the cells for 3-5 hours.

    • Treat the cells with different concentrations of LDN-193189 and/or a BMP ligand.

    • Incubate for 6-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the assay kit.

    • Measure the Firefly and Renilla luciferase activities in each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

In Vivo Experimental Design Considerations

When using LDN-193189 in animal models, several factors should be considered:

  • Animal Model: The choice of animal model will depend on the research question. For example, mouse models of FOP are commonly used to study heterotopic ossification.[2]

  • Dosing and Administration: LDN-193189 is typically administered via intraperitoneal (i.p.) injection. The optimal dose and frequency will need to be determined empirically for each model and application. A common starting dose in mice is 3 mg/kg.[12]

  • Pharmacokinetics and Pharmacodynamics: The pharmacokinetic profile of LDN-193189 should be considered to ensure that therapeutic concentrations are maintained over the desired treatment period. Pharmacodynamic markers, such as pSmad1/5/8 levels in target tissues, can be used to confirm target engagement.

  • Toxicity: While LDN-193189 is generally well-tolerated at therapeutic doses, it is important to monitor for any potential off-target effects or toxicity.

Conclusion

LDN-193189 is a powerful and selective inhibitor of ALK2 and ALK3, making it an essential tool for dissecting the complexities of BMP signaling in both health and disease. This guide provides a comprehensive resource for researchers, offering quantitative data and detailed protocols to facilitate its effective use in the laboratory. Careful experimental design and adherence to established protocols will ensure the generation of reliable and reproducible data, ultimately advancing our understanding of the critical roles of ALK2 and ALK3 in biology and medicine.

References

LDN-193189: A Technical Guide for Developmental Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. As a derivative of Dorsomorphin, it exhibits significantly higher specificity and can be used at concentrations approximately 100-fold lower than its parent compound.[1] Its primary mechanism involves the inhibition of BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2) and ALK3.[2][3] This targeted inhibition prevents the phosphorylation of downstream SMAD proteins (Smad1/5/8), effectively blocking the canonical BMP signaling cascade.[4][5] Due to its crucial role in regulating cell fate decisions, differentiation, and patterning during embryogenesis and tissue homeostasis, LDN-193189 has become an indispensable tool in developmental biology, stem cell research, and the study of diseases like Fibrodysplasia Ossificans Progressiva (FOP).[6][7]

Mechanism of Action

LDN-193189 functions as an ATP-competitive inhibitor, binding to the kinase domain of BMP type I receptors. This action primarily targets ALK2 and ALK3, with high potency, and also affects ALK1 and ALK6.[1][8] By blocking these receptors, LDN-193189 prevents the downstream phosphorylation and activation of the receptor-regulated SMADs (R-SMADs): Smad1, Smad5, and Smad8.[3][5] This blockade halts the formation of the R-SMAD/Co-SMAD4 complex, its translocation to the nucleus, and subsequent regulation of target gene transcription.

Beyond the canonical SMAD pathway, BMPs also activate non-SMAD signaling cascades, including the p38 MAPK, ERK1/2, and Akt pathways.[6][7] Comprehensive studies have shown that LDN-193189 effectively inhibits both the SMAD and non-SMAD pathways induced by various BMP ligands, such as BMP2, BMP4, and BMP6.[6][9] This comprehensive inhibition makes it a more thorough tool for studying BMP function compared to inhibitors that might only target the SMAD-dependent branch.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3)->SMAD1/5/8 Phosphorylates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK2/3) Inhibits p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Regulates

Figure 1. LDN-193189 inhibits the canonical BMP/SMAD signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BMP Ligand BMP Ligand BMP Receptor Complex Type I/II Receptor Complex BMP Ligand->BMP Receptor Complex p38 MAPK p38 MAPK BMP Receptor Complex->p38 MAPK ERK1/2 ERK1/2 BMP Receptor Complex->ERK1/2 Akt Akt BMP Receptor Complex->Akt LDN-193189 LDN-193189 LDN-193189->BMP Receptor Complex Inhibits Cellular Responses Cell Fate, Proliferation, etc. p38 MAPK->Cellular Responses ERK1/2->Cellular Responses Akt->Cellular Responses

Figure 2. LDN-193189 inhibition of BMP-mediated non-SMAD pathways.

Quantitative Data

The potency and selectivity of LDN-193189 have been characterized across various kinase assays and cell-based experiments. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against Target Kinases

Target KinaseIC₅₀ (nM)Assay TypeReference(s)
ALK10.8Kinase Assay[1][8][10]
ALK20.8 - 5Kinase Assay[1][2][8][10]
ALK35.3 - 30Kinase Assay[1][2][3][8][10]
ALK616.7Kinase Assay[1][8][10]
ALK4>500 (weak)Transcriptional Activity[2][3]
ALK5>500 (weak)Transcriptional Activity[3][11]
ALK7>500 (weak)Transcriptional Activity[3]
ActRIIA14 (Kd) - 210Binding/Kinase Assay[2][12]

Table 2: Effective Concentrations of LDN-193189 in Developmental Biology Models

Cell/Model SystemConcentrationIncubation TimeObserved EffectReference(s)
C2C12 Myoblasts0.5 µM30 minInhibition of BMP2-mediated Smad1/5/8, p38, and Akt phosphorylation.[6][13]
C2C12 Myoblasts0.05 - 5 µMVariesDose-dependent inhibition of GDF8-induced Smad3/4 activity.[2]
Human Pluripotent Stem Cells (hPSCs)100 nM18 daysUsed with other small molecules to differentiate into motor neurons.
hPSCs100 nMVariesPromotes neural induction and differentiation into neural progenitors.
Mouse Embryos (preimplantation)1 µM24 hoursReduced blastocyst cell numbers by inhibiting BMP target genes (Id1-3).[14]
Bone Marrow Stromal Cells (BMSCs)100 nM21 daysReduced expression of adipogenic genes during osteogenic culture.[4]
Ischemia-induced Stem Cells (iSCs)N/AN/AInduced differentiation into neural stem/progenitor cell-like cells.[15]

Experimental Protocols

Preparation of LDN-193189 Stock Solution

LDN-193189 is typically supplied as a powder (hydrochloride, dihydrochloride, or tetrahydrochloride salt) and is soluble in DMSO.[3][5][13]

  • Reconstitution: To create a 10 mM stock solution, for a 10 mg vial of LDN-193189 HCl (MW: 442.94 g/mol ), add 2.26 mL of DMSO.[5] For other salt forms, adjust the volume based on the batch-specific molecular weight provided by the manufacturer.[16]

  • Solubilization: If a precipitate is observed, warm the solution at 37°C for 2-5 minutes and/or sonicate briefly.[5][13]

  • Storage: Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for at least 6 months under these conditions.[5][16]

Inhibition of BMP-induced SMAD Phosphorylation in C2C12 Cells

This protocol describes a typical experiment to verify the inhibitory activity of LDN-193189 on the canonical BMP pathway.

  • Cell Culture: Plate murine C2C12 myoblasts in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture in DMEM supplemented with 10% FBS.

  • Serum Starvation: Before treatment, serum-starve the cells for 4-6 hours in DMEM with 0.5% FBS to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Prepare a working solution of LDN-193189 in serum-free DMEM. Aspirate the starvation medium and add the LDN-193189 solution (e.g., at a final concentration of 0.5 µM) to the cells.[6] Incubate for 30-60 minutes at 37°C.[13] Include a vehicle control well treated with an equivalent concentration of DMSO (typically <0.1%).[16]

  • BMP Stimulation: Add a BMP ligand (e.g., 5 nM BMP2 or 20 ng/mL BMP4) directly to the medium and incubate for the desired time (e.g., 30-60 minutes for SMAD phosphorylation).[6][17]

  • Cell Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Quantify total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad1/5/8, total Smad1, and a loading control (e.g., GAPDH or Tubulin).[6]

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate & Culture C2C12 Cells B Serum Starve (4-6h) A->B C Pre-treat with LDN-193189 (0.5 µM) or DMSO Vehicle (30-60 min) B->C D Stimulate with BMP Ligand (30-60 min) C->D E Lyse Cells D->E F Western Blot for p-Smad1/5/8 E->F

Figure 3. Experimental workflow for assessing LDN-193189 activity.

Dual SMAD Inhibition for Neural Induction of hPSCs

LDN-193189 is a cornerstone of "dual SMAD inhibition" protocols for efficient neural induction. It is used to block the BMP pathway, which promotes ectoderm, while an ALK4/5/7 inhibitor (like SB431542) blocks TGF-β/Activin signaling, which specifies mesendoderm.

  • hPSC Culture: Culture human pluripotent stem cells (hPSCs) on a suitable matrix (e.g., Matrigel) in maintenance medium.

  • Induction: When cells reach optimal confluency, switch to a neural induction medium (e.g., DMEM/F12-based).

  • Small Molecule Treatment: Supplement the neural induction medium with LDN-193189 (typically 100-200 nM) and SB431542 (typically 10 µM).[18]

  • Culture and Monitoring: Culture the cells for 7-11 days, changing the medium daily. Monitor for morphological changes indicative of neural rosette formation.

  • Characterization: Verify neural induction by immunostaining or qPCR for early neural markers such as PAX6 and SOX1.

Applications in Developmental Biology

  • Directed Differentiation of Stem Cells: LDN-193189 is widely used to guide the differentiation of pluripotent stem cells. By inhibiting BMP signaling, it promotes the formation of neuroectoderm, making it essential for generating neural progenitor cells, various neuronal subtypes, and neural crest cells.[1][10][19] It is also a key component in protocols for generating anterior foregut endoderm, inner ear sensory epithelia, and pancreatic beta cells from PSCs.[1][8][10]

  • Studying Embryogenesis: The compound is used to probe the role of BMP signaling during early embryonic development. For instance, treating preimplantation mouse embryos with LDN-193189 has been shown to disrupt blastocoel formation and delay cell cycle progression, highlighting the pathway's importance in cleavage stages.[14] In zebrafish, it effectively induces dorsalization, mimicking the effect of BMP pathway loss-of-function.[20]

  • Organoid Formation: In 3D organoid cultures, which recapitulate aspects of organ development, LDN-193189 is used to control cell fate decisions and promote self-organization. For example, it is used in protocols to generate cerebral organoids from hPSCs.

  • Disease Modeling: LDN-193189 is instrumental in studying diseases caused by aberrant BMP signaling. It has been used extensively in mouse models of Fibrodysplasia Ossificans Progressiva (FOP), a disease caused by a constitutively active ALK2 receptor, where it can reduce the formation of ectopic bone.[7][20]

Conclusion

LDN-193189 is a highly potent, selective, and versatile inhibitor of the BMP signaling pathway. Its ability to robustly block both canonical SMAD and non-SMAD downstream cascades has made it an invaluable chemical tool for developmental biologists. From elucidating fundamental mechanisms of embryogenesis to directing stem cell fate for regenerative medicine and disease modeling, LDN-193189 continues to be a critical reagent for advancing our understanding of cellular and developmental processes.

References

An In-depth Technical Guide to LDN-193189 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4][5] A derivative of Dorsomorphin, LDN-193189 exhibits significantly greater potency and specificity, making it a valuable tool for investigating the physiological and pathological roles of BMP signaling.[6] This guide provides a comprehensive overview of LDN-193189, including its mechanism of action, key technical data, and detailed experimental protocols for its use in research settings.

Core Concepts: Mechanism of Action

LDN-193189 primarily functions by inhibiting the kinase activity of BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[1][3][4][7] By binding to the ATP-binding pocket of these receptors, LDN-193189 prevents their phosphorylation and subsequent activation. This blockade inhibits the downstream phosphorylation of SMAD proteins (Smad1, Smad5, and Smad8), which are the canonical mediators of BMP signaling.[1][8][9] Consequently, the translocation of these SMADs to the nucleus and the subsequent regulation of target gene transcription are prevented.

Furthermore, studies have demonstrated that LDN-193189 also attenuates BMP-induced non-canonical signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways in certain cell types.[4][5][8] This broad-spectrum inhibition of BMP-mediated signaling makes LDN-193189 a powerful tool for dissecting the complex roles of the BMP pathway in various biological processes.

Signaling Pathway Overview

The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by LDN-193189.

BMP_Signaling_Pathway cluster_membrane Cell Membrane BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R Recruits & Phosphorylates p_TypeI_R Phosphorylated Type I Receptor SMAD158 SMAD1/5/8 LDN LDN-193189 LDN->TypeI_R Inhibits p_TypeI_R->SMAD158 Phosphorylates p_SMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8-SMAD4 Complex SMAD4 SMAD4 p_SMAD158->SMAD4 Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Regulates

Caption: Canonical BMP signaling pathway and inhibition by LDN-193189.

Quantitative Data

The inhibitory activity of LDN-193189 has been quantified across various kinases, highlighting its selectivity for BMP type I receptors.

Target KinaseIC50 (nM)Assay TypeReference
ALK10.8Kinase Assay[1][10]
ALK20.8 - 5Kinase Assay / Transcriptional Activity[1][2][3][4][7][9][10][11]
ALK35.3 - 30Kinase Assay / Transcriptional Activity[1][2][3][4][7][9][10][11]
ALK616.7Kinase Assay[1][10]
ALK4101 - >500Kinase Assay / Transcriptional Activity[1][2][6][9]
ALK5≥500Transcriptional Activity[2][9]
ALK7≥500Transcriptional Activity[2][9]
ActRIIA210Kinase Assay[6]

Physicochemical Properties and Formulations

PropertyValueReference
Chemical Name 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline[3][9]
Synonyms DM-3189[2][12]
Molecular Formula C25H22N6[3][9]
Molecular Weight 406.48 g/mol [3][9]
Solubility Insoluble in water and ethanol. Limited solubility in DMSO. The dihydrochloride and tetrahydrochloride salt forms are water-soluble.[1][3][12][13][14][15]
Storage Store solid powder at -20°C. Stock solutions in DMSO can be stored at -20°C for several months.[3][9][16][17]

Experimental Protocols

In Vitro Inhibition of BMP Signaling in C2C12 Cells

This protocol describes a general method for assessing the inhibitory effect of LDN-193189 on BMP-induced signaling in the C2C12 myoblast cell line, a common model for studying osteogenic differentiation.[8]

Materials:

  • C2C12 cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Serum-free DMEM

  • Recombinant BMP2/BMP4

  • LDN-193189

  • DMSO

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Antibodies: anti-p-Smad1/5/8, anti-total Smad1, anti-p-p38, anti-total p38, anti-p-Akt, anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-tubulin)

Procedure:

  • Cell Culture: Plate C2C12 cells and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of LDN-193189 in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). Add the LDN-193189 working solutions to the cells and incubate for 30-60 minutes.[3][8] A vehicle control (DMSO) should be run in parallel.

  • BMP Stimulation: Add recombinant BMP ligand (e.g., 5 nM BMP2) to the wells and incubate for the desired time (e.g., 30-60 minutes for signaling studies).[8]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Analyze the phosphorylation status of Smad1/5/8, p38, and Akt by Western blotting using phosphospecific and total protein antibodies.

In_Vitro_Workflow Start Start Plate Plate C2C12 Cells Start->Plate Starve Serum Starve Cells Plate->Starve Pretreat Pre-treat with LDN-193189 or Vehicle (DMSO) Starve->Pretreat Stimulate Stimulate with BMP Ligand Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify Analyze Analyze by Western Blot Quantify->Analyze End End Analyze->End

References

LDN-193189: A Technical Guide to a Potent BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits significantly greater potency and selectivity, making it a critical tool in the study of BMP-mediated cellular processes and a potential therapeutic agent for diseases characterized by aberrant BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This document provides a comprehensive overview of the core properties of LDN-193189, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols.

Chemical and Physical Properties

LDN-193189, also known as DM-3189, is a pyrazolo[1,5-a]pyrimidine derivative. Its fundamental properties are summarized below. The compound is often supplied as a dihydrochloride or tetrahydrochloride salt to improve aqueous solubility.[1][2]

PropertyValue
Chemical Name 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline
Synonyms DM-3189, LDN193189
Molecular Formula C₂₅H₂₂N₆
Molecular Weight 406.48 g/mol
CAS Number 1062368-24-4
Solubility Soluble in DMSO (approx. 2 mg/ml) and dimethylformamide (approx. 1 mg/ml).[1] Sparingly soluble in aqueous solutions. The hydrochloride salts have improved water solubility.[1][3][4]
Purity Typically >98%
Appearance Crystalline solid

Mechanism of Action

LDN-193189 functions as a highly selective ATP-competitive inhibitor of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) 1, 2, 3, and 6.[5][6] By binding to the kinase domain of these receptors, LDN-193189 prevents their phosphorylation and activation by type II receptors, thereby blocking the initiation of downstream signaling cascades.[6] This inhibition affects both the canonical Smad pathway and non-Smad pathways.[4][7][8]

Inhibition of Canonical BMP Signaling (Smad Pathway)

The primary mechanism of LDN-193189 involves the blockade of BMP-induced phosphorylation of Smad1, Smad5, and Smad8.[3][7] In the absence of this phosphorylation, the R-Smads cannot form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of BMP target genes.

BMP_Smad_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand BMPRII BMPR-II BMP_ligand->BMPRII BMPRI BMPR-I (ALK1/2/3/6) BMPRII->BMPRI Activates R_SMAD Smad1/5/8 BMPRI->R_SMAD Phosphorylates LDN193189 LDN-193189 LDN193189->BMPRI Inhibits p_R_SMAD p-Smad1/5/8 Complex p-Smad1/5/8-Smad4 Complex p_R_SMAD->Complex Co_SMAD Smad4 Co_SMAD->Complex Transcription Gene Transcription Complex->Transcription Regulates

Caption: Inhibition of the canonical BMP-Smad signaling pathway by LDN-193189.
Inhibition of Non-Smad Pathways

In addition to the Smad-dependent pathway, BMP signaling also activates non-Smad pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[4][7] Studies in C2C12 cells have demonstrated that LDN-193189 effectively inhibits the BMP-induced activation of p38, ERK1/2, and Akt.[7][9]

Non_Smad_Signaling_Inhibition cluster_pathways Non-Smad Pathways BMPRI BMPR-I (ALK1/2/3/6) p38 p38 MAPK BMPRI->p38 Activates ERK ERK1/2 BMPRI->ERK Activates Akt Akt BMPRI->Akt Activates LDN193189 LDN-193189 LDN193189->BMPRI Inhibits Cellular_Response Cellular Response p38->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response

Caption: Inhibition of non-Smad signaling pathways by LDN-193189.

Potency and Selectivity

LDN-193189 is characterized by its high potency and selectivity for BMP type I receptors over other signaling pathways, including the closely related TGF-β pathway.[3][10]

In Vitro Kinase Assays

Biochemical assays have quantified the inhibitory activity of LDN-193189 against various kinases.

TargetIC₅₀ (nM)
ALK1 0.8
ALK2 0.8[3], 5[9][11]
ALK3 5.3[3], 30[9][11]
ALK6 16.7
ALK4 ≥ 500
ALK5 ≥ 500
ALK7 ≥ 500

Note: IC₅₀ values can vary depending on the specific assay conditions.

Cellular Assays

In cell-based assays, LDN-193189 effectively inhibits BMP-induced downstream events.

AssayCell LineLigandIC₅₀ (nM)
Smad1/5/8 Phosphorylation C2C12BMP45
Alkaline Phosphatase Activity C2C12BMP4~5-30
Transcriptional Activity (ALK2) C2C12-5
Transcriptional Activity (ALK3) C2C12-30

LDN-193189 exhibits over 200-fold selectivity for BMP signaling versus TGF-β signaling.[2][3]

Experimental Protocols

In Vitro: Alkaline Phosphatase Activity Assay in C2C12 Cells

This assay is a common method to assess the osteogenic differentiation of C2C12 myoblasts in response to BMP stimulation and its inhibition by LDN-193189.[3][8]

Alkaline_Phosphatase_Assay_Workflow Start Seed C2C12 cells (2,000 cells/well in 96-well plate) Treatment Treat with BMP ligand and LDN-193189 (or vehicle) Start->Treatment Incubation Incubate for 6 days Treatment->Incubation Lysis Lyse cells (Tris-buffered saline + 1% Triton X-100) Incubation->Lysis PNPP_Addition Add p-nitrophenylphosphate (PNPP) reagent Lysis->PNPP_Addition Incubation2 Incubate for 1 hour PNPP_Addition->Incubation2 Measurement Measure absorbance at 405 nm Incubation2->Measurement Analysis Analyze data Measurement->Analysis

Caption: Workflow for an alkaline phosphatase activity assay.

Methodology:

  • Cell Seeding: C2C12 cells are seeded into 96-well plates at a density of approximately 2,000 cells per well in DMEM supplemented with 2% FBS.[3]

  • Treatment: Cells are treated with a BMP ligand (e.g., BMP4) and varying concentrations of LDN-193189 or a vehicle control (e.g., DMSO).[3]

  • Incubation: The plates are incubated for 6 days to allow for differentiation.[3]

  • Cell Lysis: After incubation, the cells are lysed using a buffer such as Tris-buffered saline containing 1% Triton X-100.[3]

  • Enzymatic Reaction: The cell lysates are transferred to a new plate, and a p-nitrophenylphosphate (PNPP) reagent is added.[3]

  • Measurement: After a 1-hour incubation, the alkaline phosphatase activity is quantified by measuring the absorbance at 405 nm.[3] Cell viability can be assessed in parallel wells using an appropriate assay (e.g., CellTiter-Glo).

In Vitro: Western Blot for Smad Phosphorylation

This protocol is used to directly measure the inhibitory effect of LDN-193189 on the BMP signaling pathway.[7]

Methodology:

  • Cell Culture and Starvation: C2C12 cells are cultured to near confluence and then serum-starved for several hours to reduce basal signaling activity.[7]

  • Inhibitor Pre-treatment: Cells are pre-treated with LDN-193189 (e.g., 0.5 µM) or vehicle for 30 minutes.[7]

  • BMP Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP2) for a specified time course (e.g., 0, 15, 30, 60 minutes).[7]

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated Smad1/5/8 (p-Smad1/5/8) and total Smad1/5/8 as a loading control.[7] Other non-Smad targets like p-p38 and p-Akt can also be probed.[7]

  • Detection: Membranes are incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

In Vivo: Murine Models

LDN-193189 has been utilized in various mouse models, for instance, to study its effect on heterotopic ossification or cancer progression.[3][12]

Example Protocol (Heterotopic Ossification Model):

  • Animal Model: A common model involves mice genetically engineered to express a constitutively active form of ALK2 (caALK2), which leads to heterotopic bone formation.[3]

  • Administration: LDN-193189 is typically administered via intraperitoneal (i.p.) injection at a dosage of around 3 mg/kg.[3]

  • Treatment Schedule: The treatment schedule can vary depending on the experimental aims, for example, twice daily injections.[10]

  • Analysis: The effects of LDN-193189 are assessed using methods such as radiography to visualize bone formation, histology to examine tissue morphology, and analysis of animal weight and behavior to monitor for toxicity.[3][9][12]

Applications in Research

LDN-193189 is a valuable tool for:

  • Studying BMP signaling: Its high potency and selectivity allow for the precise dissection of BMP pathway function in various biological processes, including embryogenesis, osteogenesis, and neurogenesis.[4][5][7]

  • Disease Modeling: It is used extensively in models of diseases with dysregulated BMP signaling, such as FOP, vascular calcification, and certain cancers.[3][13]

  • Stem Cell Differentiation: LDN-193189, often in combination with other small molecules, is used to direct the differentiation of pluripotent stem cells into specific lineages, such as neural progenitors and sensory neurons.[2][5]

Conclusion

LDN-193189 is a cornerstone small molecule for the study and manipulation of the BMP signaling pathway. Its well-characterized mechanism of action, high potency, and selectivity make it an indispensable tool for researchers in diverse fields. The data and protocols summarized in this guide provide a solid foundation for the effective use of LDN-193189 in both in vitro and in vivo experimental settings.

References

Methodological & Application

Application Notes and Protocols for LDN-193189 in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[2][3][4] This targeted inhibition makes LDN-193189 a valuable tool for directing the differentiation of pluripotent stem cells (PSCs) into various lineages, including neural, cardiac, and endodermal fates. These application notes provide detailed protocols and quantitative data for the use of LDN-193189 in stem cell differentiation experiments.

Mechanism of Action: BMP Signaling Inhibition

The BMP signaling pathway plays a crucial role in embryonic development and tissue homeostasis by regulating cell proliferation, differentiation, and apoptosis. The binding of BMP ligands to their receptors initiates a signaling cascade that leads to the phosphorylation of Smad1/5/8 proteins. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. LDN-193189 selectively inhibits the kinase activity of BMP type I receptors, effectively blocking this entire downstream signaling cascade.[4][5]

BMP_Signaling_Inhibition_by_LDN193189 cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I ALK1/2/3/6 BMPR-II->BMPR-I Phosphorylates & Activates pSmad1/5/8 pSmad1/5/8 BMPR-I->pSmad1/5/8 Phosphorylates Smad Complex pSmad1/5/8 + Smad4 pSmad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Initiates LDN-193189 LDN-193189 LDN-193189->BMPR-I Inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of LDN-193189 in various applications.

Table 1: Inhibitory Concentration (IC50) of LDN-193189

Target ReceptorIC50 (nM)
ALK10.8[4]
ALK20.8[4], 5[2][3][4][6]
ALK35.3[4], 30[2][3][4][6]
ALK616.7[4]

Table 2: Effective Concentrations for Stem Cell Differentiation

ApplicationCell TypeConcentrationDurationNotes
Neural Induction (Dual SMAD Inhibition)hPSCs0.2 µM[7] - 250 nM[8]7-11 daysUsed in combination with a TGF-β inhibitor (e.g., SB431542).[7][8]
Cortical Neuron DifferentiationhPSCs250 nM8 daysPart of a 6-inhibitor cocktail.[8]
Definitive Endoderm DifferentiationhESCs250 nM24 hoursUsed to eliminate mesoderm formation.[9]
Pancreatic Progenitor DifferentiationhPSCs200 nM8 daysUsed in combination with other small molecules.[10]
ChondrogenesisBMSCs0.1 - 1000 nM14 daysDid not prevent hypertrophy.[11][12]
Osteogenesis InhibitionBMSCs≥100 nM9 daysCounteracted BMP-2 induced mineralization.[11]
Adipogenesis InhibitionBMSCs≥100 nM21 daysCounteracted BMP-2 induced adipogenesis.[11]

Experimental Protocols

Protocol 1: Neural Induction of Human Pluripotent Stem Cells (hPSCs) via Dual SMAD Inhibition

This protocol describes the differentiation of hPSCs into neural progenitor cells (NPCs) using a dual SMAD inhibition strategy with LDN-193189 and SB431542.

Neural_Induction_Workflow Start Day 0 hPSC_Culture Plate hPSCs on Matrigel Start->hPSC_Culture Induction Add Neural Induction Medium with LDN-193189 (200 nM) & SB431542 (10 µM) hPSC_Culture->Induction Medium_Change Medium Change Every Other Day Induction->Medium_Change Harvest Day 9-11 Medium_Change->Harvest Analysis Harvest NPCs for Analysis (e.g., FACS for Nestin) Harvest->Analysis

Caption: Workflow for neural induction of hPSCs using dual SMAD inhibition.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Matrigel-coated culture plates

  • hPSC maintenance medium

  • Neural Induction Medium (NIM)

  • LDN-193189 (Stock solution: 10 mM in DMSO)[3]

  • SB431542 (Stock solution: 10 mM in DMSO)

  • Accutase or other cell dissociation reagent

  • FACS buffer (PBS with 2% FBS)

  • Antibodies for characterization (e.g., anti-Nestin, anti-PAX6)

Procedure:

  • Cell Plating (Day 0): Plate hPSCs as single cells or small aggregates onto Matrigel-coated plates in hPSC maintenance medium. Culture until cells reach approximately 80% confluency.

  • Initiation of Differentiation (Day 1): Aspirate the hPSC medium and replace it with Neural Induction Medium supplemented with 200 nM LDN-193189 and 10 µM SB431542.[13]

  • Maintenance: Change the medium every other day with fresh Neural Induction Medium containing LDN-193189 and SB431542.

  • Monitoring: Observe the cells daily for morphological changes indicative of neural differentiation, such as the formation of neural rosettes.

  • Harvesting (Day 9-11): After 9-11 days of induction, the cells can be harvested for analysis or further differentiation. Dissociate the cells using Accutase.

  • Characterization: Analyze the expression of neural progenitor markers such as Nestin and PAX6 using flow cytometry or immunocytochemistry to determine differentiation efficiency. A successful induction should yield a high percentage of Nestin-positive cells.[7]

Protocol 2: Directed Differentiation of hPSCs to Definitive Endoderm

This protocol outlines the initial step of differentiating hPSCs into definitive endoderm by inhibiting BMP signaling to prevent mesodermal fate.

Endoderm_Differentiation_Workflow Start Day 0 hPSC_Culture Plate hPSCs Start->hPSC_Culture Induction Add Differentiation Medium with Activin A, CHIR99021, and LDN-193189 (250 nM) hPSC_Culture->Induction Analysis Day 1 Induction->Analysis qPCR Harvest for qPCR Analysis (SOX17, FOXA2) Analysis->qPCR

Caption: Workflow for the initial stage of definitive endoderm differentiation.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • Culture plates

  • Differentiation medium

  • Activin A

  • CHIR99021

  • LDN-193189 (Stock solution: 10 mM in DMSO)

  • RNA extraction kit

  • qRT-PCR reagents and primers for endoderm markers (e.g., SOX17, FOXA2) and mesoderm markers (e.g., MESP1)

Procedure:

  • Cell Plating (Day 0): Culture hPSCs to the desired confluency.

  • Initiation of Differentiation (Day 0): To induce differentiation towards primitive streak, treat the cells with a base medium containing Activin A and CHIR99021.

  • Mesoderm Inhibition (Day 0): Concurrently with the primitive streak induction, add 250 nM LDN-193189 to the differentiation medium to inhibit BMP signaling and prevent mesoderm formation.[9]

  • Harvesting and Analysis (Day 1): After 24 hours, harvest the cells for RNA extraction and subsequent qRT-PCR analysis.

  • Characterization: A successful differentiation will show significant upregulation of definitive endoderm markers like SOX17 and FOXA2, and downregulation of the mesoderm marker MESP1.[9]

Troubleshooting and Considerations

  • Cell Viability: While LDN-193189 is generally not cytotoxic at effective concentrations, high concentrations (e.g., 1000 nM) may reduce cell viability in some cell types.[11] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and application.

  • Solubility and Stability: LDN-193189 is typically dissolved in DMSO to create a stock solution.[3][14] It is advisable to prepare fresh dilutions in culture medium for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[3][15]

  • Off-Target Effects: Although LDN-193189 is highly selective for BMP receptors, it is important to be aware of potential off-target effects, especially at higher concentrations.[5][11] Appropriate controls should always be included in experiments.

  • Combined Inhibition: For robust neural induction, LDN-193189 is most effective when used in combination with an inhibitor of the TGF-β/Activin/Nodal pathway, such as SB431542, to achieve dual SMAD inhibition.[7][8][16]

Conclusion

LDN-193189 is a powerful and selective tool for manipulating stem cell fate by inhibiting the BMP signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize LDN-193189 in their stem cell differentiation experiments, paving the way for advancements in regenerative medicine and drug development.

References

Application Notes and Protocols for LDN-193189 in Neural Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent, selective, and cell-permeable small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It functions by targeting the type I BMP receptors ALK1, ALK2, ALK3, and ALK6. In the context of developmental biology and regenerative medicine, LDN-193189 has become an indispensable tool for the directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into neural lineages.

The process of neural induction in vivo is initiated by the inhibition of BMP signaling in the ectoderm. LDN-193189 mimics this natural process, making it a cornerstone of many neural differentiation protocols. It is most commonly used in "dual SMAD inhibition" protocols, in conjunction with an inhibitor of the TGF-β pathway (such as SB431542), to achieve highly efficient and rapid conversion of PSCs into neural progenitor cells (NPCs).[1][2][3][4] These NPCs can then be further differentiated into a variety of specific neuronal and glial subtypes.

These application notes provide a comprehensive overview of the use of LDN-193189 in neural induction, including its mechanism of action, quantitative data on its efficiency, and detailed experimental protocols.

Mechanism of Action: BMP Pathway Inhibition

LDN-193189 exerts its pro-neural effects by inhibiting the canonical BMP signaling pathway. In this pathway, BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes that promote non-neural fates and inhibit neural differentiation.

LDN-193189 specifically inhibits the kinase activity of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[5] This inhibition prevents the phosphorylation of SMAD1/5/8, thereby blocking the downstream signaling cascade. The abrogation of BMP signaling relieves the inhibition of neural fate, allowing the cells to differentiate towards a neuroectodermal lineage by default.

BMP_Signaling_Pathway cluster_cell Cytoplasm BMP BMP Ligand BMPRII BMPRII BMP->BMPRII Binds BMPRI BMPRI (ALK1/2/3/6) BMPRII->BMPRI Activates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates LDN LDN-193189 LDN->BMPRI Inhibits pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Inhibition of Neural Fate) Complex->Transcription Regulates

BMP signaling pathway and the inhibitory action of LDN-193189.

Data Presentation

The use of LDN-193189, particularly within the dual SMAD inhibition framework, leads to a highly efficient conversion of pluripotent stem cells to a neural fate. The following tables summarize the key quantitative data associated with these protocols.

Table 1: Efficacy of LDN-193189 in Neural Induction

ParameterConditionResultReference
Neural Conversion Efficiency Dual SMAD Inhibition (LDN-193189 + SB431542)>80% conversion of hESCs to neural cells[6]
PAX6+ Neural Precursor Generation Dual SMAD Inhibition (LSB protocol)Efficient generation of PAX6+ CNS neural precursors within 11 days[7]
Nestin+ Neural Precursor Yield Dual SMAD Inhibition (Adherent Protocol)Lower yield of Nestin+ cells compared to EB-based protocol[8]
Nestin+ Neural Precursor Yield Dual SMAD Inhibition (EB-based Protocol)Higher yield of Nestin+ cells compared to adherent protocol[8]

Table 2: Gene Expression Changes During Neural Induction with LDN-193189

GeneMarker TypeExpression ChangeTime PointReference
OCT4 PluripotencyDownregulatedDay 5-7[3][9]
NANOG PluripotencyDownregulatedDay 5-7[9]
PAX6 Early NeuroectodermUpregulatedDay 5-7[3][9]
SOX1 Early NeuroectodermUpregulatedDay 5-7[9]
FOXG1 Forebrain PrecursorUpregulatedDay 7[10]
OTX2 Anterior NeuroectodermUpregulatedDay 7[10]

Experimental Protocols

The following is a detailed protocol for the neural induction of human pluripotent stem cells (hPSCs) using the dual SMAD inhibition method with LDN-193189 and SB431542. This protocol is synthesized from established methods and should be optimized for specific cell lines.[2][3]

Materials:

  • hPSCs (high quality, with <10% differentiation)

  • Matrigel or Geltrex

  • DMEM/F12

  • mTeSR1 or equivalent hPSC maintenance medium

  • KnockOut Serum Replacement (KSR)

  • Neurobasal Medium

  • N2 Supplement

  • B27 Supplement

  • GlutaMAX

  • Non-Essential Amino Acids (NEAA)

  • β-mercaptoethanol

  • LDN-193189 (100 nM final concentration)

  • SB431542 (10 µM final concentration)

  • Y-27632 (ROCK inhibitor)

  • Accutase or other single-cell dissociation reagent

  • Sterile, tissue culture-treated plates (6-well)

  • Sterile conical tubes and pipettes

Protocol:

  • Preparation of Pluripotent Stem Cells (Day -2 to -1):

    • Coat 6-well plates with Matrigel or Geltrex according to the manufacturer's instructions.

    • Culture hPSCs in mTeSR1 or equivalent maintenance medium until they reach 70-80% confluency.

    • The day before initiating differentiation, passage the hPSCs as single cells using Accutase.

    • Plate the hPSCs onto the coated 6-well plates at a density of 2.5 x 10^5 to 3 x 10^5 cells per well in hPSC maintenance medium supplemented with 10 µM Y-27632 to enhance survival.

  • Initiation of Neural Induction (Day 0):

    • Aspirate the hPSC maintenance medium.

    • Add 2.5 mL of Neural Induction Medium (NIM) to each well.

      • NIM Composition: KnockOut Serum Replacement (KSR) medium supplemented with 100 nM LDN-193189 and 10 µM SB431542.

  • Maintenance of Neural Induction (Day 1-4):

    • Change the NIM daily, being careful not to disturb the cell monolayer.

  • Transition to Neural Maintenance Medium (Day 5-10):

    • On day 5, begin transitioning the cells to a neural maintenance medium. Aspirate the NIM and replace it with a 3:1 mixture of KSR medium (containing 100 nM LDN-193189 and 10 µM SB431542) and N2 medium.

    • On day 7, switch to a 1:1 mixture of KSR (with inhibitors) and N2 medium.

    • On day 9, switch to a 1:3 mixture of KSR (with inhibitors) and N2 medium.

    • On day 11, the cells should be in 100% N2 medium. At this point, the cells are considered neural progenitor cells and can be passaged for expansion or further differentiation.

Workflow Diagram:

Neural_Induction_Workflow Start Start with high-quality hPSCs Plate Plate hPSCs as single cells with ROCK inhibitor (Day -1) Start->Plate Induce Add Neural Induction Medium (KSR + LDN-193189 + SB431542) (Day 0) Plate->Induce Maintain Daily medium change (Day 1-4) Induce->Maintain Transition Gradual transition to N2 medium (Day 5-10) Maintain->Transition NPCs Neural Progenitor Cells (NPCs) (Day 11+) Transition->NPCs Expand Expand NPCs NPCs->Expand Differentiate Differentiate into specific neuronal/glial subtypes NPCs->Differentiate

Workflow for neural induction of hPSCs using dual SMAD inhibition.

Concluding Remarks

LDN-193189 is a powerful and reliable tool for directing the differentiation of pluripotent stem cells towards a neural fate. Its specific inhibition of the BMP signaling pathway, a key negative regulator of neurogenesis, allows for the efficient and reproducible generation of neural progenitor cells in vitro. The dual SMAD inhibition protocol, utilizing LDN-193189 and a TGF-β inhibitor, has become a standard method in the field, paving the way for advancements in disease modeling, drug screening, and the development of cell-based therapies for neurological disorders. Researchers should carefully optimize protocols for their specific cell lines and experimental goals to achieve the best outcomes.

References

Preparing LDN-193189 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the preparation of LDN-193189 stock solutions. LDN-193189 is a potent and selective small molecule inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3.[1][2][3][4] Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide consolidates key physicochemical data, outlines a step-by-step preparation protocol, and provides a diagram of the relevant signaling pathway.

Physicochemical Properties and Solubility

LDN-193189 is available in several forms, including the free base, hydrochloride (HCl), and dihydrochloride (2HCl) salts. It is crucial to note the specific form of the compound as molecular weight and solubility can vary.

Table 1: Physicochemical Properties of LDN-193189 and its Salts

PropertyLDN-193189 (Free Base)LDN-193189 HClLDN-193189 2HCl
Molecular Weight 406.48 g/mol [5]442.94 g/mol [1]479.4 g/mol [3][6]
CAS Number 1062368-24-4[1][7]1062368-24-4[8]1435934-00-1[3][6]
Appearance Yellow Powder[8]Crystalline solid[6]Crystalline solid
Purity >96% by HPLC[1]≥98%[6]≥98% (HPLC)[3]

Table 2: Solubility Data for LDN-193189 and its Salts

SolventLDN-193189 (Free Base)LDN-193189 HClLDN-193189 2HCl
DMSO 0.1 mg/mL (~0.24 mM)[7]10 mM[1]10 mg/mL (~20.86 mM)[9], 10 mM[3]
Note: Some sources report insolubility or very low solubility.[5][10] Use of fresh, moisture-free DMSO is recommended.[5]
Water Insoluble[5][7]Sparingly soluble[6]11.11 mg/mL (~23.17 mM)[9], 50 mM[4]
Ethanol Insoluble[5][7]InsolubleInsoluble
Dimethylformamide 1 mg/mL[6]Not specifiedNot specified

Note: Solubility can be batch-dependent. It is always recommended to consult the manufacturer's certificate of analysis.

Mechanism of Action and Signaling Pathway

LDN-193189 selectively inhibits the BMP type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA), with IC50 values of 5 nM and 30 nM, respectively.[2][3][4][5] This inhibition prevents the phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8, thereby blocking the BMP signaling cascade.[2][7][8] The compound exhibits high selectivity for BMP signaling over TGF-β signaling.[3][4]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II (Type II Receptor) BMP Ligand->BMPR-II Binds ALK2/3 ALK2/3 (Type I Receptor) BMPR-II->ALK2/3 Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2/3->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus & Regulates LDN-193189 LDN-193189 LDN-193189->ALK2/3 Inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental Protocol: Preparing a 10 mM Stock Solution of LDN-193189 Dihydrochloride in DMSO

This protocol describes the preparation of a 10 mM stock solution using LDN-193189 dihydrochloride (MW: 479.4 g/mol ). Adjust calculations accordingly for other forms of the compound.

Materials:
  • LDN-193189 dihydrochloride (powder)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated precision balance

  • Vortex mixer

  • Pipettors and sterile, DNase/RNase-free pipette tips

Procedure:
  • Preparation: Work in a clean, designated area, such as a laminar flow hood, to maintain sterility, especially for cell-based applications. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Weighing: Carefully weigh out the desired amount of LDN-193189 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.794 mg of the compound. Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mM x 0.001 L x 479.4 g/mol = 4.794 mg

  • Solubilization: a. Add the weighed LDN-193189 powder to a sterile polypropylene tube. b. Add the calculated volume of fresh, anhydrous DMSO. For 4.794 mg, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for several minutes to ensure complete dissolution.

  • Warming (if necessary): If precipitation or incomplete dissolution is observed, warm the solution at 37°C for 2-5 minutes and vortex again.[1] Some suppliers suggest that gentle warming and/or sonication can aid in solubilization.[10][11][12]

  • Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[2][5] b. Store the aliquots at -20°C or -80°C for long-term storage.[2][5][6] The solid powder should be stored at -20°C.[5][6] c. Protect both the solid compound and stock solutions from light.[1][2][8]

Table 3: Storage and Stability of LDN-193189

FormStorage TemperatureStability
Solid (Powder) -20°C[5][6]≥ 4 years[6]
Stock Solution in DMSO -20°C1 month[5][9] to 6 months[1][2]
-80°C1 year[5]
Aqueous Solution Room TemperatureNot recommended for more than one day[6]

Application Workflow

The following diagram illustrates a typical workflow for using the LDN-193189 stock solution in a cell-based experiment.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment Weigh_Compound Weigh LDN-193189 Add_Solvent Add Anhydrous DMSO Weigh_Compound->Add_Solvent Dissolve Vortex/Warm to Dissolve Add_Solvent->Dissolve Aliquot_Store Aliquot and Store at -20°C/-80°C Dissolve->Aliquot_Store Thaw_Stock Thaw Stock Solution Aliquot_Store->Thaw_Stock Dilute Dilute to Working Concentration Thaw_Stock->Dilute Prewarm_Media Pre-warm Cell Culture Media Prewarm_Media->Dilute Treat_Cells Treat Cells Dilute->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Downstream Assay Incubate->Assay

Caption: General workflow for preparing and using LDN-193189 in experiments.

Important Considerations

  • Solvent Quality: The use of fresh, anhydrous DMSO is critical, as absorbed moisture can significantly reduce the solubility of LDN-193189.[5]

  • Aqueous Solutions: LDN-193189 has poor solubility and stability in aqueous solutions.[6] If dilution into aqueous buffers is necessary, it should be done immediately before use, and the solution should not be stored.[6]

  • Final DMSO Concentration: For cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[2]

  • Safety: LDN-193189 should be handled as a hazardous substance. Avoid ingestion, inhalation, and contact with skin and eyes. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[6]

By following these guidelines, researchers can ensure the consistent and effective use of LDN-193189 in their experiments.

References

Application Notes: LDN-193189

Author: BenchChem Technical Support Team. Date: November 2025

Topic: LDN-193189 Solubility and Application in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It is a derivative of Dorsomorphin but exhibits greater specificity and is typically used at lower concentrations.[2][3] LDN-193189 primarily targets the BMP type I receptors ALK2 (ACVR1) and ALK3 (BMPR1A), with IC50 values of 5 nM and 30 nM, respectively.[1][4] By inhibiting these receptors, it prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, effectively blocking the canonical BMP signaling cascade.[1][2][5] Its high selectivity makes it a valuable tool for studying BMP signaling in various biological processes, including embryonic development, neurogenesis, and diseases like Fibrodysplasia Ossificans Progressiva (FOP).[6][7]

These application notes provide detailed information on the solubility of LDN-193189 in Dimethyl Sulfoxide (DMSO), protocols for preparing stock solutions, and its application in cell-based assays.

Data Presentation: Solubility of LDN-193189 in DMSO

The solubility of LDN-193189 in DMSO can vary depending on the specific salt form (e.g., hydrochloride, dihydrochloride) and the purity of the compound. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce solubility.[8] Below is a summary of reported solubility data from various suppliers.

Form of LDN-193189 Reported Solubility in DMSO Molar Concentration Source
Hydrochloride Salt~2 mg/mL~4.5 mMCayman Chemical[9]
Dihydrochloride Salt10 mM (~4.79 mg/mL)10 mMR&D Systems
Dihydrochloride Salt10 mg/mL~20.9 mMMedchemExpress[10]
Hydrochloride Salt≥16.4 mg/mL≥30 mMAPExBIO[11]
Base FormUp to 100 mM100 mMCellagen Technology[5]
Base Form≤ 2.5 mM (~1 mg/mL)≤ 2.5 mMSTEMCELL Technologies[3]
Not SpecifiedInsoluble / Limited SolubilityVery LowSelleck Chemicals, GlpBio[8][12]

Note: Due to the wide range of reported values, it is strongly recommended to consult the Certificate of Analysis or technical data sheet provided by the supplier for batch-specific solubility information. For compounds with limited solubility, warming to 37°C or sonication may aid in dissolution.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM LDN-193189 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of LDN-193189 (dihydrochloride, MW: 479.4 g/mol ) in DMSO. Adjust calculations based on the specific molecular weight of your compound.

Materials:

  • LDN-193189 powder (e.g., 5 mg)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortexer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Pre-warm DMSO: If necessary, warm the anhydrous DMSO to room temperature.

  • Weigh Compound: Accurately weigh the desired amount of LDN-193189 powder. For example, to prepare ~1 mL of a 10 mM solution, use 5 mg of LDN-193189 dihydrochloride.

  • Calculate Solvent Volume: Calculate the volume of DMSO required.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Volume (mL) = (5 mg / 479.4 mg/mmol) / 10 mmol/L = 1.043 mL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the LDN-193189 powder.

  • Mix Thoroughly: Cap the vial securely and vortex until the powder is completely dissolved.

  • Aid Dissolution (if needed): If a precipitate is observed, warm the solution to 37°C for 2-5 minutes and vortex again.[6] An ultrasonic bath can also be used to facilitate dissolution.[11][12]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the stock solution aliquots at -20°C, protected from light. The stock solution is stable for at least six months when stored correctly.[6][14]

Protocol 2: Inhibition of BMP-Induced SMAD1/5/8 Phosphorylation in Cell Culture

This protocol provides a general workflow for treating cells with LDN-193189 to inhibit BMP4-induced signaling. This is often assessed by Western blot for phosphorylated SMAD1/5/8.

Materials:

  • Cells responsive to BMP signaling (e.g., C2C12 myoblasts)

  • Complete cell culture medium

  • Serum-free medium

  • Recombinant BMP4 protein

  • 10 mM LDN-193189 stock solution in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer for protein extraction

  • Western blot reagents

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow (typically 24 hours).

  • Serum Starvation: When cells reach the desired confluency (e.g., 70-80%), aspirate the complete medium and wash once with PBS. Add serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Pre-treatment with LDN-193189:

    • Prepare working solutions of LDN-193189 by diluting the 10 mM DMSO stock into a serum-free medium. A common working concentration range is 10 nM to 100 nM.[2]

    • Important: Ensure the final concentration of DMSO in the culture medium is non-toxic, typically below 0.1%.[3]

    • Add the LDN-193189 working solution to the appropriate wells. Include a "vehicle control" well treated with the same final concentration of DMSO.

    • Incubate for 1-2 hours.

  • BMP4 Stimulation:

    • Prepare a BMP4 solution in a serum-free medium at the desired final concentration (e.g., 25-50 ng/mL).

    • Add the BMP4 solution to the wells (except for the unstimulated control).

    • Incubate for the desired stimulation time (e.g., 30-60 minutes for SMAD phosphorylation).

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer to extract total protein.

  • Downstream Analysis: Quantify protein concentration and analyze the levels of phosphorylated SMAD1/5/8 and total SMAD1/5/8 by Western blot to determine the inhibitory effect of LDN-193189.

Visualizations

BMP Signaling Pathway and LDN-193189 Inhibition

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeII_R BMPR-II (Type II Receptor) TypeII_R->complex_node TypeI_R ALK2 / ALK3 (Type I Receptor) TypeI_R->complex_node R_SMADs R-SMADs (SMAD1/5/8) complex_node->R_SMADs Activates BMP_Ligand BMP Ligand (e.g., BMP4) BMP_Ligand->TypeII_R Binds LDN LDN-193189 LDN->TypeI_R Inhibits p_SMADs p-SMAD1/5/8 R_SMADs->p_SMADs Phosphorylation SMAD_complex SMAD Complex p_SMADs->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA Translocates & Binds Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Inhibition of the canonical BMP signaling pathway by LDN-193189.

Experimental Workflow for LDN-193189 Cell-Based Assay

Experimental_Workflow start Start prep_stock 1. Prepare 10 mM Stock Solution of LDN-193189 in DMSO start->prep_stock store_stock 2. Aliquot and Store Stock at -20°C prep_stock->store_stock seed_cells 3. Seed Cells and Allow Adherence (24h) store_stock->seed_cells Use one aliquot starve_cells 4. Serum Starve Cells (4-6h) seed_cells->starve_cells pretreat 5. Pre-treat with LDN-193189 or Vehicle (DMSO) (1-2h) starve_cells->pretreat stimulate 6. Stimulate with BMP4 (30-60 min) pretreat->stimulate lyse 7. Lyse Cells and Extract Protein stimulate->lyse analyze 8. Analyze pSMAD1/5/8 by Western Blot lyse->analyze end End analyze->end

References

LDN-193189: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent, selective, and cell-permeable small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It is a derivative of Dorsomorphin but is approximately 100-fold more potent.[1][3] LDN-193189 primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD1/5/8 and inhibiting both canonical and non-canonical BMP signaling pathways.[1][2][4][5] Its high specificity and potency make it an invaluable tool in stem cell biology for directing differentiation, in cancer research for studying tumor growth, and in disease modeling.

This document provides detailed application notes and protocols for the use of LDN-193189 in various cell culture applications.

Mechanism of Action

LDN-193189 exerts its inhibitory effect by competing with ATP for the kinase domain of BMP type I receptors. This blockade prevents the transphosphorylation of the type I receptor by the type II receptor, which in turn inhibits the activation of downstream signaling cascades, including the canonical SMAD pathway (SMAD1/5/8) and non-canonical pathways such as p38 MAPK, ERK1/2, and Akt.[2][4]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I (ALK1/2/3/6) BMPR-I (ALK1/2/3/6) BMPR-II->BMPR-I (ALK1/2/3/6) Recruits & Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 BMPR-I (ALK1/2/3/6)->p-SMAD1/5/8 Phosphorylates p38/ERK/Akt p38/ERK/Akt (Non-canonical) BMPR-I (ALK1/2/3/6)->p38/ERK/Akt SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to nucleus & regulates gene expression LDN-193189 LDN-193189 LDN-193189->BMPR-I (ALK1/2/3/6) Inhibits

Caption: Mechanism of LDN-193189 action on the BMP signaling pathway.

Quantitative Data

ParameterValueCell Line/SystemReference
IC₅₀ (ALK1) 0.8 nMIn vitro kinase assay[1][3]
IC₅₀ (ALK2) 0.8 nMIn vitro kinase assay[1][3]
IC₅₀ (ALK3) 5.3 nMIn vitro kinase assay[1][3]
IC₅₀ (ALK6) 16.7 nMIn vitro kinase assay[1][3]
IC₅₀ (ALK2 transcriptional activity) 5 nMC2C12 cells[6][7]
IC₅₀ (ALK3 transcriptional activity) 30 nMC2C12 cells[6][7]
IC₅₀ (ALK4) 101 nMIn vitro kinase assay[8]
IC₅₀ (ActRIIA) 210 nMIn vitro kinase assay[8]
Kd (ActRIIA) 14 nMBinding assay[7]

Applications in Cell Culture

Directed Differentiation of Pluripotent Stem Cells (PSCs)

LDN-193189 is widely used to direct the differentiation of human and mouse pluripotent stem cells (hPSCs and mPSCs) into various lineages by inhibiting endogenous BMP signaling, which often promotes alternative cell fates.

Inhibition of both BMP and TGF-β/Activin/Nodal signaling pathways (dual SMAD inhibition) is a highly efficient method for inducing the differentiation of hPSCs into neural progenitor cells.[1][9]

Protocol: Neural Induction of hPSCs using Dual SMAD Inhibition

Neural_Induction_Workflow Day_0 Day 0: Seed hPSCs Day_1_to_10 Days 1-10: Neural Induction Medium + SB431542 (10 µM) + LDN-193189 (100 nM) Day_0->Day_1_to_10 Day_11 Day 11: Passage Neural Progenitors Day_1_to_10->Day_11 Analysis Analysis: Immunostaining for PAX6, SOX1 Day_11->Analysis

Caption: Workflow for neural induction of hPSCs.

Materials:

  • hPSCs cultured on Matrigel-coated plates

  • hPSC expansion medium (e.g., mTeSR1)

  • Neural Induction Medium (NIM): DMEM/F12, 1x N2 supplement, 1x B27 supplement, 1x GlutaMAX

  • SB431542 (10 mM stock in DMSO)

  • LDN-193189 (100 µM stock in DMSO)[10]

  • Accutase

  • ROCK inhibitor (Y-27632, 10 mM stock)

Procedure:

  • Day 0: Seeding hPSCs:

    • Culture hPSCs to 70-80% confluency.

    • Dissociate cells into a single-cell suspension using Accutase.

    • Seed cells onto new Matrigel-coated plates at a density of 1-2 x 10⁵ cells/cm² in hPSC expansion medium supplemented with 10 µM ROCK inhibitor.

  • Day 1: Start of Neural Induction:

    • Aspirate the medium and replace it with Neural Induction Medium containing 10 µM SB431542 and 100 nM LDN-193189.[10][11]

  • Days 2-10: Culture and Medium Change:

    • Change the medium every other day with fresh Neural Induction Medium containing SB431542 and LDN-193189.

    • Monitor the cells for morphological changes indicative of neural induction (formation of a neuroepithelial sheet).

  • Day 11: Passaging Neural Progenitors:

    • The cells should have formed a dense monolayer of neural progenitors.

    • Dissociate the cells using Accutase and re-plate them for expansion or further differentiation.

  • Analysis:

    • At day 10-12, cells can be fixed and stained for neural progenitor markers such as PAX6 and SOX1 to confirm successful differentiation.

Inhibition of BMP signaling is crucial for efficient differentiation of PSCs into definitive endoderm, as BMP signaling can promote mesodermal fates.[12]

Protocol: Definitive Endoderm Induction

Materials:

  • hPSCs cultured on Matrigel-coated plates

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Activin A

  • CHIR99021 (GSK3 inhibitor)

  • LDN-193189

Procedure:

  • Day 0: Culture hPSCs to high confluency.

  • Day 1: Replace medium with RPMI 1640 supplemented with 0.5% FBS, 100 ng/mL Activin A, and 3 µM CHIR99021.

  • Day 2: Replace medium with RPMI 1640 supplemented with 0.5% FBS, 100 ng/mL Activin A, and 250 nM LDN-193189.

  • Day 3-4: Replace medium with RPMI 1640 supplemented with 2% FBS and 100 ng/mL Activin A.

  • Day 5: Analysis: Cells are ready for analysis or further differentiation into pancreatic, liver, or lung lineages. Confirm DE formation by staining for SOX17 and FOXA2.

Temporal modulation of Wnt signaling is a common method for cardiomyocyte differentiation. While not a direct inhibitor of Wnt, LDN-193189 can be used in combination with other small molecules to improve the efficiency and purity of cardiomyocyte populations by suppressing alternative lineage choices.

Protocol: Cardiomyocyte Differentiation (Wnt Modulation)

Materials:

  • hPSCs

  • RPMI 1640 with B27 supplement (minus insulin for the first 7 days)

  • CHIR99021

  • IWP2 or XAV939 (Wnt inhibitors)

  • LDN-193189 (optional, for specific protocols)

Procedure:

  • Day 0: Induce differentiation by adding a GSK3 inhibitor like CHIR99021 (6-12 µM) to RPMI/B27 (minus insulin) medium.[13]

  • Day 2: Remove CHIR99021 and culture in RPMI/B27 (minus insulin).

  • Day 3: Add a Wnt inhibitor such as IWP2 (5 µM) or XAV939 (2 µM).[13]

  • Day 5: Remove the Wnt inhibitor and culture in RPMI/B27 (minus insulin).

  • Day 7 onwards: Culture in RPMI/B27 (with insulin). Spontaneous beating of cardiomyocytes is typically observed between days 8 and 12.[13]

    • Note: While LDN-193189 is not a primary component of many Wnt-based protocols, its inclusion during early stages can help suppress non-mesodermal lineages, potentially enhancing cardiomyocyte yield in some contexts.

Disease Modeling

LDN-193189 is a critical tool for in vitro modeling of diseases caused by overactive BMP signaling.

Application: Modeling Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare genetic disorder characterized by progressive heterotopic ossification and is caused by activating mutations in the ALK2 receptor. LDN-193189 can be used to inhibit this aberrant signaling in patient-derived cells.

Experimental Setup:

  • Isolate and culture endothelial cells or mesenchymal stem cells from FOP patients (containing the ALK2 mutation).

  • Treat cells with varying concentrations of LDN-193189 (e.g., 1-100 nM).

  • Induce osteogenic differentiation using an appropriate medium.

  • Assess the degree of osteogenesis by measuring alkaline phosphatase activity, calcium deposition (Alizarin Red staining), and expression of osteogenic markers (e.g., RUNX2, Osterix).

  • LDN-193189 is expected to rescue the hyper-osteogenic phenotype in a dose-dependent manner.

Cancer Research

BMP signaling is implicated in the proliferation and metastasis of various cancers. LDN-193189 can be used to investigate the role of this pathway in tumor biology.[1][14]

Application: Investigating the Role of BMP Signaling in Cancer Cell Proliferation

Protocol: Cancer Cell Proliferation Assay

Materials:

  • Cancer cell line of interest (e.g., prostate, breast, ovarian cancer cells)[1]

  • Appropriate cell culture medium and supplements

  • LDN-193189

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well plates

Procedure:

  • Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of LDN-193189 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours).

  • Proliferation Assay: Add the proliferation reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for LDN-193189 in the specific cell line.

General Guidelines for Using LDN-193189

  • Reconstitution and Storage: LDN-193189 is typically supplied as a powder. The dihydrochloride salt is soluble in water, while the free base is soluble in DMSO.[3] For cell culture, prepare a concentrated stock solution (e.g., 10 mM in DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

  • Working Concentration: The effective concentration of LDN-193189 can vary significantly depending on the cell type and application, ranging from low nanomolar to micromolar concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. For many PSC differentiation protocols, concentrations between 100 nM and 500 nM are commonly used.[10]

  • Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the LDN-193189-treated samples) in your experiments. The final DMSO concentration should typically be kept below 0.1% to avoid toxicity.[3]

Conclusion

LDN-193189 is a powerful and specific inhibitor of the BMP signaling pathway with broad applications in cell culture. Its ability to direct stem cell fate makes it an essential reagent for regenerative medicine research. Furthermore, its utility in studying diseases of aberrant BMP signaling and in cancer biology highlights its importance for drug development and basic research professionals. The protocols and data presented here provide a comprehensive guide for the effective use of LDN-193189 in a variety of in vitro applications.

References

Application Notes: LDN-193189 in the Directed Differentiation of Human Pluripotent Stem Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LDN-193189 is a potent, cell-permeable small molecule that acts as a highly selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] Derived from Dorsomorphin, it exhibits greater specificity and is typically used at concentrations 100-fold lower than its parent compound.[1][4] LDN-193189 functions by targeting the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8.[1][2][5] This targeted inhibition makes LDN-193189 an invaluable tool in stem cell biology, particularly for directing the differentiation of human pluripotent stem cells (hPSCs) by preventing mesoderm and endoderm induction and promoting neural fates.[1][6] Its most common application is in "dual SMAD inhibition" protocols, often in combination with a TGF-β inhibitor like SB431542, to efficiently generate neural precursors from hPSCs.[7]

Mechanism of Action

The BMP signaling pathway is a crucial regulator of cell fate decisions during embryonic development. The binding of BMP ligands to BMP type II receptors recruits and phosphorylates type I receptors (ALK1/2/3/6). This activated complex then phosphorylates receptor-regulated SMADs (R-SMADs 1/5/8), which complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. LDN-193189 selectively binds to the ATP-binding pocket of ALK2 and ALK3, preventing the phosphorylation of SMAD1/5/8 and effectively blocking the entire downstream signaling cascade.[2][5] This blockade is essential for preventing hPSCs from differentiating into non-neural lineages and efficiently directing them towards an ectodermal fate.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPR2 BMP Type II Receptor BMP_Ligand->BMPR2 Binds BMPR1 BMP Type I Receptor (ALK2/3/6) BMPR2->BMPR1 Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPR1->SMAD158 Phosphorylates SMAD_Complex SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Expression Target Gene Transcription (e.g., Mesendoderm fate) SMAD_Complex->Gene_Expression Translocates & Regulates LDN LDN-193189 LDN->BMPR1 Workflow_Accelerated_Neural hPSCs Day 0: hPSCs (70-80% confluent) Treatment Day 1: Treatment hPSCs->Treatment Change to E6 Medium + 500 nM LDN-193189 100 nM BGJ398 Ectoderm Day 2: Early Ectoderm Intermediate Treatment->Ectoderm 24h Incubation Downstream Day 2+: Further Differentiation Ectoderm->Downstream Apply specific morphogens Neural_Fates Diverse Neural Lineages (e.g., Neural Crest, CNS Precursors) Downstream->Neural_Fates Workflow_Cortical_Neuron cluster_workflow Differentiation Timeline D0 Day 0: Plate hPSCs D1_10 Days 1-10: Neural Induction & Specification D0->D1_10 Add LSB+X: 100 nM LDN-193189 10 µM SB431542 2 µM XAV939 D11_16 Days 11-16: Neuronal Maturation D1_10->D11_16 Add P/S/D: 1 µM PD0325901 1 µM SU5402 10 µM DAPT D16_plus Day 16+: Functional Cortical Neurons D11_16->D16_plus Culture in BCA: BDNF, cAMP, Ascorbic Acid

References

Application Notes and Protocols for LDN-193189: A Potent Inhibitor of BMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of LDN-193189, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors. The information enclosed is intended to guide researchers in designing and executing experiments to investigate BMP signaling pathways in various biological contexts, including cell differentiation, disease modeling, and drug discovery.

Introduction

LDN-193189 is a derivative of Dorsomorphin and acts as a highly selective inhibitor of the Activin receptor-like kinase (ALK) family of BMP type I receptors, particularly ALK2 and ALK3.[1][2][3][4] By inhibiting these receptors, LDN-193189 effectively blocks the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby attenuating both the canonical Smad-dependent and non-canonical (e.g., p38 MAPK, ERK1/2, Akt) BMP signaling pathways.[2][5][6][7] Its selectivity and potency make it a valuable tool for studying the physiological and pathological roles of BMP signaling, with significant applications in research areas such as fibrodysplasia ossificans progressiva (FOP), heterotopic ossification, and certain cancers.[6][8][9][10]

Quantitative Data

The following tables summarize the inhibitory activity of LDN-193189 against various kinases, providing a clear reference for its potency and selectivity.

Table 1: Inhibitory Concentration (IC50) of LDN-193189 on BMP Type I Receptors

TargetIC50 (nM)Assay ConditionReference
ALK10.8Kinase Assay[1][11]
ALK25Transcriptional Activity Assay (C2C12 cells)[1][2][3][4]
ALK20.8Kinase Assay[1][11]
ALK330Transcriptional Activity Assay (C2C12 cells)[1][2][3][4]
ALK35.3Kinase Assay[1]
ALK616.7Kinase Assay[1][11]

Table 2: Inhibitory Concentration (IC50) of LDN-193189 on Other Kinases

TargetIC50 (nM)Reference
ALK4≥ 500[3][4]
ALK5≥ 500[3][4]
ALK7≥ 500[3][4]

Signaling Pathway

The diagram below illustrates the mechanism of action of LDN-193189 within the BMP signaling cascade.

BMP_Signaling_Pathway BMP BMP Ligand (e.g., BMP2, BMP6) TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/ALK3) TypeII_R->TypeI_R Recruits & Phosphorylates Smad158 p-Smad1/5/8 TypeI_R->Smad158 Phosphorylates Non_Smad Non-Smad Pathways (p38, ERK1/2, Akt) TypeI_R->Non_Smad Activates LDN LDN-193189 LDN->TypeI_R Inhibits Smad_complex Smad Complex Smad158->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Caption: Mechanism of LDN-193189 in the BMP signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments utilizing LDN-193189 are provided below.

Protocol 1: In Vitro Inhibition of BMP-induced Smad Phosphorylation in C2C12 Cells

This protocol describes a typical Western blot experiment to assess the inhibitory effect of LDN-193189 on BMP-induced Smad1/5/8 phosphorylation in a murine mesenchymal precursor cell line.[5]

Materials:

  • C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM

  • LDN-193189 (stock solution in DMSO)

  • Recombinant human BMP2 or BMP6

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Smad1/5/8, anti-total Smad1, anti-GAPDH or anti-tubulin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture: Plate C2C12 cells in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the cells with the desired concentrations of LDN-193189 (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) for 30 minutes.[5]

  • BMP Stimulation: Add recombinant BMP ligand (e.g., 5 nM BMP2 or 1 nM BMP6) to the wells and incubate for 1 hour.[5]

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against p-Smad1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip and re-probe the membrane for total Smad1 and a loading control (GAPDH or tubulin).

Protocol 2: Alkaline Phosphatase Activity Assay for Osteogenic Differentiation

This assay measures the effect of LDN-193189 on BMP-induced osteogenic differentiation of C2C12 cells by quantifying alkaline phosphatase (ALP) activity.[1]

Materials:

  • C2C12 cells

  • DMEM with 2% FBS

  • LDN-193189

  • Recombinant BMP ligand (e.g., BMP4)

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

  • Cell lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000 cells per well in DMEM with 2% FBS.[1]

  • Treatment: Treat the cells with the desired concentrations of LDN-193189 and/or BMP ligand. Include appropriate vehicle controls.

  • Incubation: Culture the cells for 6 days, changing the medium with fresh treatments every 2-3 days.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them in 50 µL of lysis buffer.[1]

  • ALP Assay:

    • Transfer the cell lysates to a new 96-well plate.

    • Add the p-nitrophenylphosphate reagent.

    • Incubate for 1 hour at room temperature.

    • Measure the absorbance at 405 nm using a plate reader.

  • Cell Viability Normalization (Optional but Recommended): In a parallel plate treated identically, measure cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTT) to normalize the ALP activity to cell number.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for studying the effects of LDN-193189 in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture serum_starve Serum Starvation (optional) cell_culture->serum_starve inhibitor_treatment Pre-treatment with LDN-193189 or Vehicle (DMSO) serum_starve->inhibitor_treatment bmp_stimulation Stimulation with BMP Ligand inhibitor_treatment->bmp_stimulation incubation Incubation (Time course) bmp_stimulation->incubation endpoint_assay Endpoint Assay incubation->endpoint_assay western_blot Western Blot (e.g., p-Smad) endpoint_assay->western_blot Protein Analysis alp_assay Alkaline Phosphatase Assay endpoint_assay->alp_assay Enzyme Activity gene_expression Gene Expression Analysis (e.g., qPCR) endpoint_assay->gene_expression Transcriptional Analysis data_analysis Data Analysis and Interpretation western_blot->data_analysis alp_assay->data_analysis gene_expression->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays with LDN-193189.

Concluding Remarks

LDN-193189 is a powerful research tool for dissecting the roles of BMP signaling in health and disease. The protocols and data presented here provide a foundation for its application in various experimental settings. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions. Careful consideration of vehicle controls and potential off-target effects, especially at high concentrations, is crucial for robust and reproducible results.

References

Application Notes and Protocols for LDN-193189 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3][4][5][6] It primarily targets ALK1, ALK2, ALK3, and ALK6, thereby inhibiting BMP-mediated signaling pathways crucial in various cellular processes, including proliferation, differentiation, and apoptosis.[1][3][7][8] Aberrant BMP signaling is implicated in the progression of several cancers, making LDN-193189 a valuable tool for cancer research and a potential therapeutic agent.[9][10][11] These application notes provide a comprehensive overview of the use of LDN-193189 in cancer cell line research, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

LDN-193189 exerts its effects by inhibiting the kinase activity of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][8] This inhibition prevents the phosphorylation of downstream SMAD proteins (Smad1, Smad5, and Smad8), which in turn blocks their translocation to the nucleus and subsequent regulation of target gene transcription.[1][7] The disruption of this signaling cascade can lead to various cellular outcomes depending on the cancer type and cellular context, including decreased cell proliferation, induction of apoptosis, and suppression of tumor-initiating capacity.[7][9][11]

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII 1. Ligand Binding BMPRI BMP Type I Receptor (ALK1/2/3/6) BMPRII->BMPRI 2. Transphosphorylation & Activation pSMAD p-SMAD1/5/8 BMPRI->pSMAD 3. SMAD Phosphorylation Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Transcription Target Gene Transcription Complex->Transcription 4. Nuclear Translocation & Gene Regulation LDN LDN-193189 LDN->BMPRI Inhibition

Caption: Simplified BMP/SMAD signaling pathway and the inhibitory action of LDN-193189.

Quantitative Data

The inhibitory activity of LDN-193189 has been quantified in various assays. The following tables summarize the available data for its effects on BMP receptors and select cancer cell lines.

Table 1: Inhibitory Activity of LDN-193189 on BMP Receptors

TargetIC50 (nM)Assay TypeReference
ALK10.8Kinase Assay[1][6][8]
ALK20.8Kinase Assay[1][6][8]
ALK35.3Kinase Assay[1][6][8]
ALK616.7Kinase Assay[1][6][8]
ALK2 (transcriptional activity)5C2C12 cells[1][2][6]
ALK3 (transcriptional activity)30C2C12 cells[1][2][6]
BMP4-mediated Smad1/5/8 activation5C2C12 cells[1]

Table 2: Effects of LDN-193189 on Cancer Cell Lines

Cell LineCancer TypeEffectConcentrationDurationReference
A549Lung AdenocarcinomaReduced cell growth, increased cytotoxicityUp to 16 µMNot specified[12]
EOC216Ovarian CancerDose-dependent cell death0.1-10 µM2-10 days[1]
OVAC429Ovarian CancerDecreased percentage of cells in S phase2/5 µM48 hours[1]
HC11, IMECsMammary EpithelialReduced ALDH1 activity (cancer stem cell marker)1 µM48 hours[9]
MMTV-Myc primary tumor cellsBreast CancerReduced ALDH1 activity1 µM48 hours[9]
B16F10 (in vivo)MelanomaSignificant decrease in tumor growth rate3 mg/kg twice daily10 days[7]
MDA-PCa-118b (in vivo)Prostate CancerAttenuated tumor growthNot specifiedNot specified[1]

Note: The effects of LDN-193189 can be cell-type specific and may have conflicting outcomes, particularly in vivo where it has been shown to potentially enhance metastasis in some breast cancer models.[10][13][14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of LDN-193189 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of LDN-193189 on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDN-193189 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of LDN-193189 in complete medium.

  • Remove the medium from the wells and add 100 µL of the LDN-193189 dilutions. Include vehicle control (DMSO) wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.[15][16]

  • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15][16]

  • Read the absorbance at 570 nm using a plate reader.[15][16]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow A Seed Cells in 96-well plate B Incubate 24 hours A->B C Treat with LDN-193189 (various concentrations) B->C D Incubate for desired duration C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate Cell Viability (%) H->I

Caption: Workflow for a typical cell viability assay (e.g., MTT).
Western Blot Analysis for SMAD Phosphorylation

This protocol is used to determine if LDN-193189 inhibits the BMP signaling pathway by assessing the phosphorylation status of SMAD1/5/8.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDN-193189 (stock solution in DMSO)

  • BMP ligand (e.g., BMP4)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with the desired concentration of LDN-193189 or vehicle control for 1-2 hours.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phospho-SMAD levels to total SMAD and a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis by LDN-193189.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDN-193189 (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with LDN-193189 or vehicle control for the desired duration.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Logic cluster_input Cell Population after Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis TreatedCells Treated Cells Stain Annexin V-FITC & Propidium Iodide (PI) TreatedCells->Stain Viable Viable (Annexin V-, PI-) Stain->Viable Quadrant 1 Early Early Apoptosis (Annexin V+, PI-) Stain->Early Quadrant 2 Late Late Apoptosis/Necrosis (Annexin V+, PI+) Stain->Late Quadrant 3

Caption: Logical flow of an Annexin V/PI apoptosis assay.

Conclusion

LDN-193189 is a critical research tool for investigating the role of BMP signaling in cancer. Its potent and selective inhibitory properties allow for the targeted study of this pathway's contribution to cancer cell proliferation, survival, and stemness. The provided protocols offer a foundation for researchers to explore the efficacy of LDN-193189 in various cancer cell lines. It is crucial to consider the specific cellular context and potential for dual roles of BMP signaling when interpreting results, particularly when translating findings to in vivo models.

References

Application Notes and Protocols: Combining LDN-193189 with Other Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK1, ALK2, ALK3, and ALK6.[1][2][3] By inhibiting these receptors, LDN-193189 effectively blocks the canonical Smad1/5/8 signaling pathway and non-Smad pathways, such as p38 MAPK.[4][5] This targeted inhibition makes LDN-193189 a valuable tool in various research areas, including developmental biology, cancer research, and stem cell differentiation.

The strategic combination of LDN-193189 with other small molecules that target distinct signaling pathways allows for precise control over cellular processes. This approach is particularly powerful in directing the differentiation of pluripotent stem cells (PSCs) into specific lineages, such as various neuronal subtypes. These application notes provide detailed protocols for the combined use of LDN-193189 with other small molecules and methods for assessing the outcomes of these combinations.

Mechanism of Action: The BMP Signaling Pathway

The BMP signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and disease. The binding of a BMP ligand to its type II receptor recruits and phosphorylates a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6). The activated type I receptor then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes. LDN-193189 acts as an ATP-competitive inhibitor of the type I receptor kinase, thereby preventing the phosphorylation of R-Smads and blocking downstream signaling.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Recruits & Phosphorylates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK1/2/3/6)->Smad1/5/8 Phosphorylates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3/6) Inhibits p-Smad1/5/8 p-Smad1/5/8 Complex p-Smad1/5/8-Smad4 Complex p-Smad1/5/8->Complex Smad4 Smad4 Smad4->Complex Smad1/5/8->p-Smad1/5/8 Gene Transcription Gene Transcription Complex->Gene Transcription Translocates

Caption: Simplified BMP/Smad signaling pathway and the inhibitory action of LDN-193189.

Quantitative Data on LDN-193189 Activity and Combinations

The following tables summarize key quantitative data for LDN-193189, both alone and in combination with other small molecules.

Table 1: Inhibitory Activity of LDN-193189

TargetIC₅₀ (nM)Reference
ALK10.8[1][2][3]
ALK20.8 - 5[1][2][3]
ALK35.3 - 30[1][2][3]
ALK616.7[1][2][3]

Table 2: Efficacy of LDN-193189 in Combination for Neural Induction

CombinationCell TypeOutcome MeasureResultReference
LDN-193189 (100 nM) + SB-431542 (10 µM)hESCs% PAX6+ cells (Day 11)>80%[6]
LDN-193189 (0.2 µM) + SB-431542 (10 µM)hPSCs% Nestin+ cells (Day 9)~60%[1]
LDN-193189 (250 nM) + SB-431542 (10 µM) + XAV939 (5 µM) + PD0325901 (1 µM) + SU5402 (5 µM) + DAPT (10 µM)hPSCs% TUJ1+ neurons (Day 13)>50%[7]
LDN-193189 (250 nM) + SB-431542 (10 µM) + XAV939 (5 µM) + PD0325901 (8 µM) + SU5402 (10 µM) + DAPT (10 µM)hPSCs% TUJ1+ neurons (Day 13)~70%[7]

Experimental Protocols

Dual SMAD Inhibition for Neural Induction of Human Pluripotent Stem Cells (hPSCs)

This protocol describes the use of LDN-193189 in combination with SB-431542, a selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7, to efficiently direct the differentiation of hPSCs into neural progenitors.

Neural_Induction_Workflow Start Start hPSCs hPSCs Start->hPSCs Dissociate Dissociate to single cells hPSCs->Dissociate Plate Plate on Matrigel Dissociate->Plate Add_Inhibitors Add LDN-193189 (100 nM) & SB-431542 (10 µM) Plate->Add_Inhibitors Culture Culture for 7-11 days Add_Inhibitors->Culture Analyze Analyze for neural markers (e.g., PAX6, Nestin) Culture->Analyze End End Analyze->End

Caption: Workflow for dual SMAD inhibition-mediated neural induction.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • hPSC culture medium (e.g., mTeSR1)

  • Matrigel-coated culture plates

  • Accutase or other gentle cell dissociation reagent

  • Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

  • LDN-193189 (stock solution in DMSO)

  • SB-431542 (stock solution in DMSO)

  • ROCK inhibitor (e.g., Y-27632)

Protocol:

  • Culture hPSCs to ~80-90% confluency.

  • Dissociate hPSCs into a single-cell suspension using Accutase.

  • Plate the cells onto Matrigel-coated plates at a density of 1-2 x 10⁵ cells/cm² in hPSC medium supplemented with a ROCK inhibitor.

  • After 24 hours, replace the medium with neural induction medium containing LDN-193189 (final concentration 100 nM) and SB-431542 (final concentration 10 µM).

  • Change the medium daily for 7-11 days.

  • After the induction period, cells can be characterized for the expression of neural progenitor markers such as PAX6 and Nestin by immunofluorescence or qPCR.

Accelerated Differentiation of hPSCs into Cortical Neurons

This protocol utilizes a cocktail of six small molecules, including LDN-193189, to rapidly generate cortical neurons from hPSCs.[7]

Materials:

  • hPSCs

  • hPSC culture medium

  • Matrigel-coated culture plates

  • Neural differentiation medium (KSR-based)

  • LDN-193189 (250 nM)

  • SB-431542 (10 µM)

  • XAV939 (5 µM)

  • PD0325901 (1 µM or 8 µM)

  • SU5402 (5 µM or 10 µM)

  • DAPT (10 µM)

Protocol:

  • Plate hPSCs one day prior to differentiation at 200,000 cells/cm² in hPSC medium with FGF2 and a ROCK inhibitor.

  • On Day 0, switch to KSR-based differentiation medium containing LDN-193189, SB-431542, and XAV939.

  • From Day 2 to Day 10, add PD0325901, SU5402, and DAPT at the desired concentrations (P1S5D or P8S10D conditions).[7]

  • On Day 8, passage the cells and culture in Neurobasal/B27 medium supplemented with BDNF, cAMP, and ascorbic acid.

  • By Day 16, post-mitotic cortical neurons with functional electrophysiological properties can be observed.[7]

Key Experimental Assays

A. Cell Viability Assay (MTT)

This assay is used to assess the cytotoxicity of small molecule combinations.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of LDN-193189 and the other small molecule(s) of interest for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

B. Western Blot for Phospho-Smad1/5/8

This method is used to confirm the inhibitory effect of LDN-193189 on the BMP signaling pathway.

Protocol:

  • Treat cells with the desired concentration of LDN-193189 for a specified time before stimulating with a BMP ligand (e.g., BMP4).

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for phosphorylated Smad1/5/8.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the results to total Smad1/5/8 or a loading control like β-actin.

C. Quantitative Real-Time PCR (qPCR)

qPCR is used to quantify the expression of genes indicative of specific cell lineages.

qPCR_Workflow Start Start Treated_Cells Cells treated with LDN-193189 combination Start->Treated_Cells RNA_Extraction RNA Extraction Treated_Cells->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (e.g., ΔΔCt method) qPCR->Data_Analysis End End Data_Analysis->End

Caption: General workflow for qPCR analysis of gene expression.

Protocol:

  • Isolate total RNA from cells treated with the small molecule combinations.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using SYBR Green or TaqMan probes with primers specific for target genes (e.g., PAX6, NESTIN, TUJ1 for neural lineages) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

D. Immunofluorescence Staining

This technique is used to visualize the expression and localization of specific proteins within the differentiated cells.

Protocol:

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a detergent (e.g., Triton X-100).

  • Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).

  • Incubate with primary antibodies against markers of interest (e.g., PAX6, Nestin, TUJ1).

  • Incubate with fluorescently labeled secondary antibodies.

  • Counterstain the nuclei with DAPI.

  • Visualize the staining using a fluorescence microscope.

Conclusion

The combination of LDN-193189 with other small molecules provides a powerful and reproducible platform for directing cell fate, particularly in the context of stem cell differentiation. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at precisely controlling cellular behavior for applications in basic research, drug discovery, and regenerative medicine. Careful optimization of small molecule concentrations and treatment durations will be crucial for achieving desired outcomes in specific cellular contexts.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting LDN-193189 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals experiencing issues with LDN-193189 in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I not observing the expected inhibitory effect of LDN-193189 on my cells?

A1: Several factors could contribute to the lack of an observed effect. Consider the following troubleshooting steps:

  • Compound Solubility and Preparation: LDN-193189 freebase has poor solubility in aqueous solutions and even in DMSO.[1][2][3] For cell-based assays, it is highly recommended to use the water-soluble dihydrochloride (2HCl) salt of LDN-193189.[1][2] If you are using the freebase, ensure it is fully dissolved in DMSO before further dilution in culture media. For the dihydrochloride salt, you can prepare stock solutions in water or DMSO.[4] When preparing stock solutions, gentle warming at 37°C or sonication can aid in dissolution.[3][5] Always prepare fresh dilutions from your stock solution for each experiment.

  • Incorrect Concentration: The effective concentration of LDN-193189 is cell-type dependent and can range from nanomolar to low micromolar.[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for in vitro experiments is 0.1 to 10 µM.[1]

  • Cellular Context and Pathway Activation: LDN-193189 is a selective inhibitor of the BMP signaling pathway.[5][6][7] Ensure that the BMP pathway is active in your experimental model. You can verify this by measuring the phosphorylation of downstream targets like Smad1/5/8.[5][8] If the pathway is not sufficiently active, you may not observe a significant effect from the inhibitor.

  • Compound Stability and Storage: LDN-193189 powder should be stored at -20°C and protected from light.[9][10] Stock solutions in DMSO can be stored in aliquots at -20°C for several months.[5][9] Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[11]

Q2: I'm observing cell toxicity or off-target effects. What could be the cause?

A2: While LDN-193189 is selective, high concentrations can lead to off-target effects or cytotoxicity.[12][13]

  • Concentration is Too High: As mentioned, perform a dose-response curve to find the lowest effective concentration that produces the desired biological effect without causing toxicity. At concentrations of 1 µM and above, cytotoxicity has been observed in some cell types.[13]

  • DMSO Concentration: When using a DMSO stock solution, ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[4]

  • Purity of the Compound: Verify the purity of your LDN-193189 lot. Impurities could contribute to unexpected biological activities.

Q3: How do I properly dissolve and store LDN-193189?

A3: Proper handling is critical for the successful use of LDN-193189.

  • For LDN-193189 Dihydrochloride (Recommended for cell culture):

    • Solvent: Soluble in water and DMSO.[4][14]

    • Stock Solution Preparation: To prepare a 10 mM stock solution in water, you can dissolve the compound in sterile water.[14] For a DMSO stock, dissolve in high-purity DMSO.

    • Storage: Store powder at -20°C.[4] Aliquot stock solutions and store at -20°C for up to 6 months.[15] Avoid repeated freeze-thaw cycles.

  • For LDN-193189 Freebase:

    • Solvent: Sparingly soluble in DMSO and insoluble in water and ethanol.[1][2]

    • Stock Solution Preparation: Dissolve in fresh, high-purity DMSO. Moisture-absorbing DMSO can reduce solubility.[1] Gentle warming (37°C) or sonication may be necessary.[3][5]

    • Storage: Store powder at -20°C.[9] Store DMSO stock solutions in aliquots at -20°C.

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of LDN-193189

TargetAssay TypeIC50 ValueCell Line/SystemReference
ALK1Kinase Assay0.8 nM-[1]
ALK2Kinase Assay0.8 nM-[1]
ALK3Kinase Assay5.3 nM-[1]
ALK6Kinase Assay16.7 nM-[1]
ALK2 (transcriptional activity)Cell-based5 nMC2C12[1][6]
ALK3 (transcriptional activity)Cell-based30 nMC2C12[1][6]
ALK4Kinase Assay101 nM-[1]
ActRIIAKinase Assay210 nM-[1]
BMP4-mediated Smad1/5/8 activationCell-based5 nM-[1]

Table 2: Recommended Working Concentrations

ApplicationCell Line/SystemConcentration RangeIncubation TimeReference
Growth InhibitionEOC216, OVAC4290.1 - 10 µM2 - 10 days[1]
Inhibition of Smad1/5/8 phosphorylationC2C120.005 - 5 µM30 - 60 min[3][5]
Chondrogenesis StudiesBone Marrow Stromal Cells0.1 - 1000 nM14 days[13]
In vivo (mice)-3 mg/kg (i.p.)Every 12 hours[1][3]

Experimental Protocols

Protocol 1: Preparation of LDN-193189 Stock Solution (Dihydrochloride Salt)

  • Bring the vial of LDN-193189 dihydrochloride powder to room temperature.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of sterile, nuclease-free water or high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex for 5 minutes to ensure complete dissolution.[10] If precipitate is observed, warm the solution to 37°C for 2-5 minutes.[15]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: In Vitro Inhibition of BMP-induced Smad1/5/8 Phosphorylation

  • Plate your cells of interest (e.g., C2C12 myoblasts) in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Serum-starve the cells for 4-6 hours, if required for your experimental design, to reduce basal signaling.

  • Prepare a serial dilution of LDN-193189 in serum-free media from your stock solution.

  • Pre-treat the cells with the different concentrations of LDN-193189 or vehicle control (e.g., water or DMSO at the same final concentration) for 30-60 minutes.[3][5]

  • Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP6) at a pre-determined optimal concentration for 30-60 minutes.

  • Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Analyze the cell lysates for phosphorylated Smad1/5/8 and total Smad1 levels by Western blotting or other immunoassays.

Visualizations

BMP_Signaling_Pathway cluster_nucleus BMP_Ligand BMP Ligand (e.g., BMP2, BMP4, BMP6) TypeII_R BMP Type II Receptor (BMPRII, ActRIIA, ActRIIB) BMP_Ligand->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1, ALK2, ALK3, ALK6) TypeII_R->TypeI_R Recruits & Phosphorylates R_SMAD R-SMADs (Smad1, Smad5, Smad8) TypeI_R->R_SMAD Phosphorylates Non_Smad Non-Smad Pathways (p38, Akt, ERK) TypeI_R->Non_Smad Activates LDN193189 LDN-193189 LDN193189->TypeI_R Inhibits p_R_SMAD p-SMADs SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex Binds Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response Non_Smad->Biological_Response

Caption: Mechanism of action of LDN-193189 in the BMP signaling pathway.

Troubleshooting_Workflow Start Experiment with LDN-193189 Not Working Check_Solubility Is the compound fully dissolved? (Use 2HCl salt for cell assays) Start->Check_Solubility Optimize_Solubility Optimize dissolution: - Use fresh, high-purity DMSO - Warm to 37°C or sonicate Check_Solubility->Optimize_Solubility No Check_Concentration Have you performed a dose-response experiment? Check_Solubility->Check_Concentration Yes Optimize_Solubility->Check_Solubility Perform_Titration Perform a dose-response curve (e.g., 0.1 nM to 10 µM) Check_Concentration->Perform_Titration No Check_Pathway Is the BMP pathway active in your model system? Check_Concentration->Check_Pathway Yes Perform_Titration->Check_Concentration Verify_Pathway Verify pathway activation: - Measure p-Smad1/5/8 levels Check_Pathway->Verify_Pathway No/Unsure Check_Storage Was the compound stored correctly? (-20°C, protected from light) Check_Pathway->Check_Storage Yes Verify_Pathway->Check_Pathway New_Aliquot Use a fresh aliquot or new vial of the compound Check_Storage->New_Aliquot No Consider_Toxicity Are you observing toxicity? Check_Storage->Consider_Toxicity Yes New_Aliquot->Start Lower_Concentration Lower the concentration and/or the final DMSO concentration Consider_Toxicity->Lower_Concentration Yes Success Experiment Successful Consider_Toxicity->Success No Lower_Concentration->Start

Caption: A logical workflow for troubleshooting LDN-193189 experiments.

References

LDN-193189 Technical Support Center: Optimizing Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of LDN-193189 in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with LDN-193189.

Question: Why am I not observing the expected inhibitory effect of LDN-193189 on my cells?

Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Solubility: LDN-193189 has poor solubility in DMSO, which can be exacerbated by moisture absorption.[1] For cell-based assays, it is highly recommended to use the water-soluble hydrochloride salt (LDN-193189 2HCl).[1][2] If you are using the free base, ensure you are using fresh, anhydrous DMSO.[1] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[3]

  • Concentration Range: Ensure you are using an appropriate concentration range. The IC50 of LDN-193189 for its primary targets, ALK2 and ALK3, is in the low nanomolar range (5 nM and 30 nM, respectively, in C2C12 cells).[1][2][4] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

  • Cell Type and Receptor Expression: The responsiveness of your cells to LDN-193189 depends on the expression levels of the target BMP type I receptors (ALK2, ALK3, ALK1, and ALK6).[1] Verify the expression of these receptors in your cell line.

  • Ligand Stimulation: The inhibitory effect of LDN-193189 is observed in the presence of BMP ligand stimulation. Ensure you are stimulating your cells with an appropriate BMP ligand (e.g., BMP2, BMP4, BMP6) to activate the signaling pathway you intend to inhibit.[5][6]

  • Incubation Time: The required incubation time can vary depending on the experimental endpoint. For inhibiting Smad phosphorylation, a pre-incubation of 30 minutes to 1 hour is often sufficient.[6] For longer-term assays, such as differentiation studies, treatment may extend for several days.[1]

Question: I am observing unexpected or off-target effects in my experiment. What could be the cause?

Answer: At higher concentrations, LDN-193189 can exhibit off-target effects.

  • Concentration-Dependent Effects: High concentrations of LDN-193189 (e.g., 10 µM) have been shown to induce ligand-independent phosphorylation of p38 and Akt in C2C12 cells.[6] It is critical to perform a dose-response analysis to identify a concentration that effectively inhibits BMP signaling without causing these off-target effects.

  • Selectivity Profile: While LDN-193189 is highly selective for BMP type I receptors over TGF-β type I receptors (ALK4, ALK5, ALK7), it is not completely specific.[4] Consider the possibility of effects on other kinases, although it shows selectivity over AMPK, PDGFR, and MAPK signaling.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve LDN-193189 to account for any effects of the solvent on your cells.

Question: My cells are showing signs of toxicity after treatment with LDN-193189. How can I mitigate this?

Answer: Cytotoxicity is a potential concern, especially at higher concentrations and with prolonged exposure.

  • Concentration Optimization: As with off-target effects, cytotoxicity is often dose-dependent. A study on bone marrow stromal cells showed a sharp drop in cell viability at 1000 nM LDN-193189 after 21 days of culture.[5] Determine the optimal, non-toxic concentration range for your specific cell line and experiment duration through a viability assay (e.g., MTT, alamarBlue).

  • Purity of the Compound: Ensure you are using a high-purity compound. Impurities could contribute to unexpected toxicity.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in your culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced toxicity.[7]

Frequently Asked Questions (FAQs)

What is the mechanism of action of LDN-193189?

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It specifically targets the ATP-binding pocket of BMP type I receptors, primarily ALK2 and ALK3, thereby preventing the phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8.[8] This blockade of the canonical Smad pathway, as well as non-Smad pathways like p38 MAPK and Akt, inhibits BMP-induced transcriptional responses.[5][9]

What are the typical working concentrations for in vitro and in vivo experiments?

  • In Vitro: The effective concentration varies by cell type and the specific BMP ligand used. A common starting range is 5 nM to 1 µM.[3] For C2C12 cells, concentrations as low as 0.5 µM have been shown to efficiently inhibit Smad1/5/8 phosphorylation.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.

  • In Vivo: A commonly used dosage in mouse models is 3 mg/kg administered intraperitoneally (i.p.).[1][2]

How should I prepare and store LDN-193189 stock solutions?

  • Preparation: Due to its poor solubility in DMSO, it is recommended to use the hydrochloride salt of LDN-193189 for cell culture experiments.[1][2] If using the free base, dissolve it in fresh, anhydrous DMSO. To aid dissolution, you can warm the tube to 37°C for a few minutes or use a sonicator.[3] For cell culture, the final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.[7]

  • Storage: The powder form is stable for at least two years when stored at -20°C.[8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for several months or at -80°C for up to a year.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for LDN-193189.

Table 1: In Vitro Inhibitory Concentrations (IC50) of LDN-193189

TargetCell Line/Assay TypeIC50 ValueReference
ALK1Kinase Assay0.8 nM[1]
ALK2Kinase Assay0.8 nM[1]
ALK3Kinase Assay5.3 nM[1]
ALK6Kinase Assay16.7 nM[1]
ALK2 (transcriptional activity)C2C12 cells5 nM[1][2]
ALK3 (transcriptional activity)C2C12 cells30 nM[1][2]
BMP4-mediated Smad1/5/8 activation-5 nM[2]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Cell LineApplicationRecommended ConcentrationIncubation TimeReference
C2C12Inhibition of Smad1/5/8 phosphorylation0.5 µM30 min pre-incubation[6]
C2C12Alkaline Phosphatase Activity Assay5 nM - 1 µM6 days[1]
Bone Marrow Stromal CellsChondrogenic/Osteogenic Differentiation0.1 nM - 1000 nM9-21 days[5]
Human Pluripotent Stem CellsNeural Induction50 nM3+ days[10]

Experimental Protocols

Detailed Methodology for Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This protocol is adapted from established methods to assess the inhibitory effect of LDN-193189 on BMP-induced osteogenic differentiation.[1]

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with DMEM containing 2% FBS and incubate for 2-4 hours.

  • Treatment: Treat the cells with varying concentrations of LDN-193189 (e.g., a serial dilution from 1 µM down to 1 nM) or vehicle control (DMSO). Pre-incubate for 30-60 minutes.

  • BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP2 or BMP4) to the wells to induce differentiation.

  • Incubation: Incubate the plate for 3-6 days, changing the medium with fresh inhibitor and ligand every 2 days.

  • Cell Lysis: After the incubation period, wash the cells with PBS. Lyse the cells in 50 µL of a suitable lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100).

  • ALP Assay:

    • Transfer the cell lysate to a new 96-well plate.

    • Add 100 µL of p-nitrophenylphosphate (pNPP) substrate solution to each well.

    • Incubate at 37°C for 15-60 minutes, or until a yellow color develops.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Normalization (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., MTT or Crystal Violet) to normalize the ALP activity to the cell number.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Recruits & Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Type I Receptor (ALK2/3)->p-Smad1/5/8 Phosphorylates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK2/3) Inhibits Smad Complex p-Smad1/5/8 Smad4 p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Initiates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells D Pre-treat with LDN-193189/Vehicle A->D B Prepare LDN-193189 Stock Solution B->D C Prepare BMP Ligand E Stimulate with BMP Ligand C->E D->E F Incubate (Time Course) E->F G Cell Lysis F->G H Endpoint Assay G->H I Data Analysis H->I

References

LDN-193189 stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of LDN-193189 in culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective application of LDN-193189 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is LDN-193189 and what is its mechanism of action?

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It is a derivative of Dorsomorphin but is typically used at approximately 100-fold lower concentrations.[1][4] LDN-193189 functions by inhibiting the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, which in turn prevents the phosphorylation of Smad1, Smad5, and Smad8.[1][2][5][6][7] This blockade of the canonical Smad pathway, as well as non-Smad pathways like p38 and Akt, makes it a valuable tool for studying cell differentiation, developmental biology, and diseases such as fibrodysplasia ossificans progressiva.[2][3][8]

Q2: How should I prepare and store stock solutions of LDN-193189?

Proper preparation and storage of LDN-193189 stock solutions are critical for maintaining its activity. The compound is typically supplied as a powder (hydrochloride or dihydrochloride salt) and should be stored at -20°C, protected from light.[4][6][9][10] For long-term storage, it is recommended to use a desiccant.[10]

To prepare a stock solution, dissolve the powder in an appropriate solvent such as DMSO or water.[5][6][10] If you observe any precipitate, gently warm the solution to 37°C for 2-5 minutes to aid dissolution.[9] After reconstitution, it is best to aliquot the stock solution into working volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[4][10] Stock solutions in DMSO are generally stable for at least 6 months when stored correctly.[9]

Q3: What is the stability of LDN-193189 in powder form and in solution?

  • Powder: The solid form of LDN-193189 is stable for at least 2 to 4 years when stored at -20°C and protected from light.[7][11]

  • Stock Solution: When dissolved in DMSO and stored in aliquots at -20°C, stock solutions are stable for at least 6 months to 2 years.[6][9] Some suppliers suggest that dissolved compounds are stable for at least one month at 4°C, but -20°C is recommended for longer-term storage.[11]

Q4: What are the best practices for diluting LDN-193189 into culture media?

For cell culture experiments, the stock solution should be diluted into the culture medium immediately before use.[4][10] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells, typically below 0.1%.[4][10] When adding the reconstituted compound to your culture medium, warm the medium to 37°C, add the compound, mix thoroughly, and if necessary, filter-sterilize the final medium using a 0.2 µM low-protein binding filter.[9] Due to its low solubility in aqueous media, preparing fresh dilutions for each experiment is recommended.[4]

Q5: What are the potential signs of LDN-193189 instability or degradation in my experiments?

Signs of LDN-193189 instability can manifest as a loss of its expected biological effect. This could include:

  • Failure to inhibit BMP-induced Smad1/5/8 phosphorylation.

  • Lack of the expected phenotypic change in differentiation protocols (e.g., failure to promote neural induction).[1]

  • Variability in results between experiments that use freshly prepared versus older working solutions.

  • Visible precipitation of the compound in the culture medium.

Q6: How can I troubleshoot issues related to potential LDN-193189 instability?

If you suspect that LDN-193189 instability is affecting your results, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of LDN-193189 in your culture medium for each experiment from a frozen stock aliquot.

  • Check Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock from the powder.

  • Confirm Biological Activity: Test the activity of your LDN-193189 solution in a well-established assay, such as inhibiting BMP4-induced alkaline phosphatase activity in C2C12 cells.[12]

  • Evaluate Media Components: Be aware that components in complex culture media can sometimes interact with small molecules. While specific interactions with LDN-193189 are not widely reported, this is a possibility with any small molecule.

Data Summary Tables

Table 1: Solubility and Storage of LDN-193189

FormSolventRecommended ConcentrationStorage TemperatureShelf Life
Powder---20°C≥ 2 years[11]
Stock SolutionDMSO≤ 20 mM[10]-20°C≥ 6 months[9]
Stock SolutionWater≤ 50 mM[10]-20°CPrepare fresh[10]

Table 2: IC₅₀ Values for LDN-193189

TargetIC₅₀
ALK10.8 nM[1]
ALK20.8 nM - 5 nM[1]
ALK35.3 nM - 30 nM[1][13]
ALK616.7 nM[1][13]

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with LDN-193189

IssuePotential CauseRecommended Solution
Inconsistent or no biological effect 1. Degraded LDN-193189 stock solution. 2. Incorrect final concentration. 3. Instability in culture medium over time.1. Prepare a fresh stock solution from powder. Use a new aliquot for each experiment. 2. Verify all dilution calculations and pipetting accuracy. 3. Reduce the time between media changes or perform a time-course experiment to assess stability.
Precipitate observed in culture medium 1. Poor solubility in aqueous medium. 2. Final DMSO concentration is too low to maintain solubility. 3. Interaction with media components.1. Ensure the stock solution is fully dissolved before diluting. Warm to 37°C if necessary.[9] 2. While keeping DMSO below 0.1%, ensure it's sufficient for your final concentration. 3. Filter-sterilize the final medium after adding LDN-193189.[9]
Cell toxicity observed 1. Final DMSO concentration is too high. 2. Off-target effects at high concentrations of LDN-193189.1. Ensure the final DMSO concentration does not exceed 0.1%.[4][10] 2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type.

Visualizations and Workflows

BMP_Signaling_Pathway cluster_membrane Cell Membrane TypeI_R BMP Type I Receptor (ALK1, ALK2, ALK3, ALK6) Smad158 Smad1/5/8 TypeI_R->Smad158 3. Phosphorylates TypeII_R BMP Type II Receptor TypeII_R->TypeI_R 2. Recruits & Phosphorylates BMP BMP Ligand BMP->TypeII_R 1. Binds LDN LDN-193189 LDN->TypeI_R Inhibits pSmad158 p-Smad1/5/8 Complex Smad Complex pSmad158->Complex 4. Binds Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus 5. Translocates Gene Target Gene Transcription Nucleus->Gene 6. Regulates

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

LDN193189_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application Powder LDN-193189 Powder (Store at -20°C) Dissolve Dissolve in DMSO (e.g., 10 mM) Powder->Dissolve Aliquot Aliquot into working volumes Dissolve->Aliquot Store Store at -20°C Aliquot->Store Thaw Thaw one aliquot Store->Thaw Dilute Dilute in pre-warmed culture medium Thaw->Dilute Add Add to cells Dilute->Add

Caption: Workflow for preparing and using LDN-193189 in cell culture.

Troubleshooting_Workflow Start Inconsistent or No Effect Observed Check_Calc Verify Calculations & Pipetting? Start->Check_Calc Check_Stock Is Stock Solution Old or Repeatedly Thawed? Check_Calc->Check_Stock Yes End_Bad Contact Technical Support Check_Calc->End_Bad No Prepare_Fresh Prepare Fresh Stock Solution Check_Stock->Prepare_Fresh Yes Run_Control Run Positive Control Experiment Check_Stock->Run_Control No Prepare_Fresh->Run_Control End_Good Problem Solved Run_Control->End_Good Success Run_Control->End_Bad Failure

Caption: Troubleshooting workflow for LDN-193189 stability issues.

Experimental Protocols

Protocol: Assessing the Bioactivity of LDN-193189 in Culture Medium Over Time

This protocol provides a method to determine the functional stability of LDN-193189 in your specific cell culture conditions by assessing its ability to inhibit BMP4-induced signaling.

Materials:

  • LDN-193189

  • DMSO

  • C2C12 cells (or other BMP-responsive cell line)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Recombinant BMP4

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies for Western Blot (p-Smad1/5/8, total Smad1, and a loading control like GAPDH)

Procedure:

  • Prepare 'Conditioned' Medium:

    • Prepare your complete cell culture medium containing the desired final concentration of LDN-193189 (e.g., 100 nM).

    • Also, prepare a control medium with the same final concentration of DMSO.

    • Incubate these media in separate flasks in a standard cell culture incubator (37°C, 5% CO₂) for different durations (e.g., 0, 6, 12, 24, and 48 hours). These will be your "conditioned" media.

  • Cell Plating:

    • Plate C2C12 cells in multi-well plates and allow them to adhere and grow to approximately 80% confluency.

  • Treatment:

    • For each time point of conditioned medium (0h, 6h, etc.), aspirate the old medium from a set of wells.

    • Add the corresponding conditioned medium (either with LDN-193189 or DMSO control) to the cells and pre-incubate for 1 hour.

    • After the pre-incubation, stimulate the cells by adding BMP4 (e.g., 20 ng/mL final concentration) to each well.

    • Incubate for 1 hour.

  • Cell Lysis and Protein Analysis:

    • After stimulation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Perform a Western blot analysis to detect the levels of phosphorylated Smad1/5/8 and total Smad1. Use GAPDH or another housekeeping protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-Smad1/5/8 and normalize them to the total Smad1 or the loading control.

    • Compare the level of p-Smad1/5/8 inhibition by LDN-193189 from the different conditioned media time points. A significant increase in p-Smad1/5/8 levels in cells treated with medium that was pre-incubated for longer durations would indicate a loss of LDN-193189 activity and thus, instability in the culture medium under those conditions.

References

Technical Support Center: LDN-193189 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LDN-193189 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of LDN-193189.

Frequently Asked Questions (FAQs)

Q1: What is LDN-193189 and what is its primary mechanism of action?

A1: LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It specifically targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[3][4][5] By inhibiting these receptors, LDN-193189 blocks the phosphorylation of Smad1, Smad5, and Smad8, which are key downstream mediators of BMP signaling.[1][6] This compound exhibits significantly greater selectivity for BMP receptors over TGF-β receptors.[3][7]

Q2: What are the common applications of LDN-193189 in research?

A2: LDN-193189 is widely used in various research applications, including:

  • Stem Cell Differentiation: It is frequently used to direct the differentiation of pluripotent stem cells (PSCs) into specific lineages, such as neural progenitors, cortical neurons, and pancreatic beta cells.[5][8][9]

  • Disease Modeling: It is utilized in models of diseases characterized by aberrant BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and heterotopic ossification.[2][10]

  • Cancer Research: Studies have explored its potential in attenuating tumor growth in certain cancers.[7]

  • Cardiovascular Research: It has been investigated for its role in preventing atheroma development and associated vascular inflammation.[3][7]

Q3: What is the difference between LDN-193189 and its hydrochloride salt (LDN-193189 2HCl)?

A3: The primary difference lies in their solubility. The free base form of LDN-193189 has poor solubility in aqueous solutions and even in DMSO.[3][7] The dihydrochloride salt (LDN-193189 2HCl) is a water-soluble formulation that is recommended for cell-based assays to ensure proper dissolution and delivery to cells.[3][8]

Troubleshooting Guides

Issue 1: Compound Solubility and Stability

Q: I am observing precipitation of LDN-193189 in my stock solution or culture medium. What should I do?

A: This is a common issue due to the compound's low solubility.[3][7]

  • Use the Right Form: For cell culture experiments, it is highly recommended to use the water-soluble dihydrochloride salt (LDN-193189 2HCl).[3]

  • Proper Dissolution:

    • For the hydrochloride salt, dissolve it in sterile water or DMSO.[8][11]

    • For the free base, use fresh, anhydrous DMSO.[3] Moisture-absorbing DMSO can reduce solubility.[3] Sonication or gentle warming (to 37°C) can aid dissolution.[9]

  • Stock Solution Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9] It is not recommended to store aqueous solutions for more than one day.[12]

  • Final Concentration in Media: When diluting the stock solution into your culture medium, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).[9] Add the compound to the medium immediately before use.[9]

Issue 2: Inconsistent or No Effect Observed

Q: My experiment with LDN-193189 is showing inconsistent results or no observable effect. What are the possible causes and solutions?

A: Several factors can contribute to a lack of efficacy or reproducibility.

  • Compound Integrity: Verify the purity and integrity of your LDN-193189 stock. If possible, confirm its identity using analytical methods.

  • Inappropriate Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint. A broad range, from 1 nM to 10 µM, can be a starting point.

  • Cell Culture Variability: Ensure consistency in cell passage number, confluency, and media composition between experiments, as these can significantly impact cellular response.

  • Positive and Negative Controls: Always include appropriate controls. A known activator of the BMP pathway (e.g., BMP4) can serve as a positive control for the pathway, while a vehicle control (e.g., DMSO) is essential to rule out solvent effects.

  • Assay Sensitivity: Confirm that your experimental readout is sensitive enough to detect changes in the BMP signaling pathway.

Issue 3: Off-Target Effects and Cytotoxicity

Q: I am observing unexpected cellular phenotypes or cytotoxicity at concentrations required for target inhibition. How can I address this?

A: Off-target effects and cytotoxicity are potential concerns with small molecule inhibitors, including LDN-193189, especially at higher concentrations.[6][13]

  • Dose-Response Analysis: Determine the lowest effective concentration that inhibits the BMP pathway without causing significant cytotoxicity. A cytotoxicity assay (e.g., MTT or LDH release) can establish the cytotoxic concentration (CC50).

  • Use a Secondary Inhibitor: To confirm that the observed phenotype is due to on-target inhibition of the BMP pathway, use a structurally different inhibitor of the same pathway (e.g., Dorsomorphin). If the phenotype is replicated, it is more likely an on-target effect.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a downstream component of the BMP pathway to see if it reverses the effect of LDN-193189.

  • Selectivity Profiling: At high concentrations, LDN-193189 may inhibit other kinases. Be aware that it can affect non-Smad pathways such as p38 and Akt.[6][13] Consider the potential impact on these pathways when interpreting your results.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of LDN-193189

TargetIC50 (nM)Assay TypeReference(s)
ALK10.8Kinase Assay[3][4][5]
ALK20.8 - 5Kinase Assay / Transcriptional Activity[3][4][5][14]
ALK35.3 - 30Kinase Assay / Transcriptional Activity[3][4][5][14]
ALK616.7Kinase Assay[3][4][5]
BMP4-mediated Smad1/5/8 phosphorylation5C2C12 cells[3][7]

Table 2: Solubility of LDN-193189 and its Hydrochloride Salt

Compound FormSolventMaximum ConcentrationReference(s)
LDN-193189 (Free Base)DMSO0.1 mg/mL (0.24 mM)[3][7]
LDN-193189 (Free Base)WaterInsoluble[7]
LDN-193189 2HClWater50 mM[8][11]
LDN-193189 2HClDMSO10 mM[8][11]

Experimental Protocols

Protocol 1: General Protocol for In Vitro Inhibition of BMP Signaling in Cell Culture

  • Compound Preparation:

    • Prepare a stock solution of LDN-193189 2HCl in sterile water or DMSO at a concentration of 1-10 mM.

    • Store the stock solution at -20°C in single-use aliquots.

  • Cell Seeding:

    • Seed your cells of interest in an appropriate culture vessel and allow them to adhere and stabilize overnight.

  • Treatment:

    • The following day, replace the medium with fresh medium containing the desired final concentration of LDN-193189.

    • A typical starting concentration range for inhibiting BMP signaling is 10-100 nM.[8]

    • Always include a vehicle control (e.g., the same concentration of DMSO used for the highest LDN-193189 concentration).

  • Incubation:

    • Incubate the cells for the desired period, which will vary depending on the specific experiment (e.g., 24-72 hours for differentiation protocols).

  • Analysis:

    • Following incubation, analyze the cells for the desired endpoint. This could include:

      • Western Blotting: To assess the phosphorylation status of Smad1/5/8.

      • Quantitative PCR (qPCR): To measure the expression of BMP target genes.

      • Immunofluorescence: To visualize changes in protein expression or localization.

      • Phenotypic Assays: To evaluate changes in cell morphology, proliferation, or differentiation.

Mandatory Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R 1. Binding TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R 2. Recruitment & Phosphorylation R_SMAD R-SMAD (Smad1/5/8) TypeI_R->R_SMAD 3. Phosphorylation p_R_SMAD p-R-SMAD SMAD_Complex SMAD Complex p_R_SMAD->SMAD_Complex 4. Complex Formation Co_SMAD Co-SMAD (Smad4) Co_SMAD->SMAD_Complex DNA Target Gene Transcription SMAD_Complex->DNA 5. Nuclear Translocation & Gene Regulation LDN193189 LDN-193189 LDN193189->TypeI_R Inhibition

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of LDN-193189.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Solubility Issue: Solubility? Start->Check_Solubility Check_Efficacy Issue: No Effect? Start->Check_Efficacy Check_Toxicity Issue: Off-Target/Toxicity? Start->Check_Toxicity Solubility_Actions Use LDN-193189 2HCl Use fresh anhydrous DMSO Check for precipitation Check_Solubility->Solubility_Actions Yes Efficacy_Actions Verify compound integrity Perform dose-response Check controls & assay sensitivity Check_Efficacy->Efficacy_Actions Yes Toxicity_Actions Lower concentration Use secondary inhibitor Perform cytotoxicity assay Check_Toxicity->Toxicity_Actions Yes Resolved Issue Resolved Solubility_Actions->Resolved Efficacy_Actions->Resolved Toxicity_Actions->Resolved

Caption: A logical workflow for troubleshooting common issues in LDN-193189 experiments.

Experimental_Workflow cluster_analysis Analysis Methods Prep 1. Prepare Stock Solution (LDN-193189 2HCl) Seed 2. Seed Cells Prep->Seed Treat 3. Treat Cells (include vehicle control) Seed->Treat Incubate 4. Incubate (Time-course) Treat->Incubate Analyze 5. Analyze Endpoint Incubate->Analyze WB Western Blot (pSMAD) Analyze->WB qPCR qPCR (Target Genes) Analyze->qPCR IF Immunofluorescence Analyze->IF Pheno Phenotypic Assay Analyze->Pheno

Caption: A generalized experimental workflow for in vitro studies using LDN-193189.

References

Troubleshooting Poor Neural Induction with LDN-193189: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals encountering challenges with neural induction using the small molecule inhibitor LDN-193189, this technical support center provides targeted troubleshooting guides and frequently asked questions. This resource aims to address specific experimental issues to enhance the efficiency and reproducibility of neural differentiation protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of LDN-193189 for neural induction?

The optimal concentration of LDN-193189 can vary depending on the specific cell line and protocol. However, a common starting point for the neural induction of human pluripotent stem cells (hPSCs) is in the range of 100 nM to 500 nM.[1][2] It is recommended to perform a dose-response curve to determine the most effective concentration for your particular experimental setup.

Q2: How should I prepare and store my LDN-193189 stock solution?

LDN-193189 is typically dissolved in DMSO to create a stock solution.[3][4] For a 10 mM stock solution, you can reconstitute the compound by adding the appropriate volume of DMSO and vortexing for several minutes.[4] It is advisable to prepare fresh stock solutions before use; however, if storage is necessary, it is recommended to store aliquots in DMSO at -20°C to avoid repeated freeze-thaw cycles.[5] The final DMSO concentration in your cell culture medium should be kept low, typically below 0.1%, to minimize potential cytotoxicity.[5] Note that some forms of LDN-193189 have poor water solubility, and for cell-based assays, the dihydrochloride salt (LDN-193189 2HCl) is often recommended for better solubility.[6][7]

Q3: When and for how long should I treat my cells with LDN-193189?

In many dual SMAD inhibition protocols for neural induction, LDN-193189 is introduced at the initiation of differentiation (Day 0) and maintained for a period of 7 to 11 days.[2][8][9] The medium containing LDN-193189 and other small molecules is typically replaced daily or every other day to ensure consistent activity.[2][8]

Q4: I am observing high levels of cell death after initiating neural induction. What could be the cause?

High cell death can be attributed to several factors:

  • Suboptimal Seeding Density: A confluent culture of hPSCs is often crucial for successful neural induction.[1] Plating at a high density, such as 200,000 cells/cm², is a common practice.[1][9]

  • Reagent Quality: Ensure the quality and activity of your LDN-193189 and other reagents. Degradation of small molecules can lead to inefficient differentiation and subsequent cell death.

  • Cell Line Variability: Different hPSC lines can exhibit varying sensitivities to differentiation protocols.[10] It may be necessary to optimize the protocol for each specific cell line.

  • Passaging Technique: Avoid single-cell dissociation when passaging hPSCs for neural induction, as this can lead to reduced viability.[1][11]

Q5: My cells are differentiating, but not into a homogenous population of neural progenitors. What can I do to improve purity?

Heterogeneity in the differentiated culture can be a common issue. To improve the purity of your neural progenitor population:

  • Optimize Small Molecule Concentrations: Titrate the concentrations of both LDN-193189 and its common partner in dual SMAD inhibition, SB431542, to ensure a complete blockade of the BMP and TGF-β signaling pathways.[8]

  • Use of Additional Inhibitors: Some protocols incorporate additional small molecules, such as XAV939 (a WNT signaling inhibitor), to further direct differentiation towards a specific neural fate and reduce the emergence of other lineages like neural crest cells.[9][12]

  • Culture Conditions: Ensure that your starting hPSC culture is of high quality with minimal spontaneous differentiation.[13] The use of feeder-free culture conditions on substrates like Geltrex or Laminin is recommended for differentiation experiments.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low efficiency of neural induction (low percentage of PAX6+ or Nestin+ cells) 1. Suboptimal concentration of LDN-193189.2. Incomplete inhibition of BMP signaling.3. Poor quality or instability of LDN-193189 stock solution.4. Cell density is too low.[1]1. Perform a dose-response titration of LDN-193189 (e.g., 50 nM - 1 µM).2. Ensure the use of a potent and selective inhibitor like LDN-193189 in combination with a TGF-β inhibitor (e.g., SB431542).[8]3. Prepare fresh stock solutions of LDN-193189 in DMSO and store in aliquots at -20°C.[5]4. Plate hPSCs at a high, confluent density (e.g., >200,000 cells/cm²).[1][9]
High levels of non-neural cell types (e.g., mesenchymal or epithelial cells) 1. Incomplete dual SMAD inhibition.2. Presence of factors in the media that promote other lineages.3. Spontaneous differentiation in the starting hPSC culture.[13]1. Verify the concentrations and activity of both LDN-193189 and SB431542. The combination of both is often more effective than either alone.[8]2. Use a defined, serum-free neural induction medium.3. Ensure the starting hPSC culture is undifferentiated and of high quality. Manually remove any differentiated colonies before initiating the protocol.[13]
Formation of neural rosettes is poor or absent 1. Low cell density during differentiation.2. The specific cell line may not form distinct rosettes.3. Incorrect timing of analysis.1. Maintain a high cell density throughout the neural induction process.[1]2. Assess neural induction through marker expression (e.g., PAX6, SOX1) rather than relying solely on morphology. Rosette formation can be variable between cell lines.[14]3. Rosettes are typically observed after several days of differentiation (e.g., day 8-10).[14]
Variability in results between experiments 1. Inconsistent cell density at the start of differentiation.2. Freeze-thaw cycles of LDN-193189 stock solution.3. Variability in the quality of the starting hPSC population.1. Standardize the cell seeding density for every experiment.2. Aliquot the LDN-193189 stock solution to avoid repeated freeze-thaw cycles.[5]3. Use a consistent and high-quality source of hPSCs with low passage numbers.

Experimental Protocols

Key Experiment: Neural Induction of hPSCs using Dual SMAD Inhibition with LDN-193189

This protocol describes a common method for directing the differentiation of human pluripotent stem cells (hPSCs) into neural progenitor cells (NPCs) using a dual SMAD inhibition strategy.

Materials:

  • Human pluripotent stem cells (hPSCs)

  • mTeSR™ Plus or equivalent hPSC maintenance medium

  • Geltrex™ or Matrigel® basement membrane matrix

  • DMEM/F12 with N2 and B27 supplements (Neural Induction Medium)

  • LDN-193189 (stock solution in DMSO)

  • SB431542 (stock solution in DMSO)

  • Y-27632 ROCK inhibitor

  • Accutase or other gentle cell dissociation reagent

  • Sterile, tissue culture-treated plates

Methodology:

  • Coating Plates:

    • Coat tissue culture plates with Geltrex™ or Matrigel® according to the manufacturer's instructions. Incubate for at least 1 hour at 37°C.

  • Seeding hPSCs for Differentiation:

    • Culture hPSCs to approximately 80-90% confluency in their maintenance medium.

    • Aspirate the medium and wash the cells with DPBS.

    • Treat the cells with Accutase at 37°C until the colonies begin to lift from the plate.

    • Gently detach the cells and collect them in hPSC maintenance medium.

    • Centrifuge the cells and resuspend the pellet in maintenance medium supplemented with Y-27632 ROCK inhibitor.

    • Plate the cells onto the coated plates at a high density (e.g., 200,000 cells/cm²) and culture overnight.

  • Neural Induction (Day 0):

    • Aspirate the hPSC maintenance medium.

    • Add Neural Induction Medium supplemented with LDN-193189 (e.g., 100-200 nM) and SB431542 (e.g., 10 µM).[1][8]

  • Maintenance of Differentiating Cultures (Day 1 onwards):

    • Perform a full medium change with fresh Neural Induction Medium containing LDN-193189 and SB431542 every day or every other day for the duration of the induction period (typically 7-11 days).[8][9]

  • Monitoring Differentiation:

    • Observe the cells daily for morphological changes indicative of neural induction, such as the formation of a dense, uniform neuroepithelial sheet.

    • At the end of the induction period, the cells can be fixed for immunocytochemical analysis of neural progenitor markers such as PAX6 and SOX1, or passaged for further expansion and differentiation.

Visualizations

Signaling Pathway

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates LDN193189 LDN-193189 LDN193189->TypeI_R Inhibits pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Genes SMAD_complex->DNA Transcription Transcription of BMP-responsive genes (Inhibited during neural induction) DNA->Transcription

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental Workflow

Neural_Induction_Workflow start Start: High-quality hPSC culture seed Seed hPSCs at high density on coated plates start->seed induce Day 0: Add Neural Induction Medium + LDN-193189 + SB431542 seed->induce maintain Daily medium change with small molecules induce->maintain monitor Monitor morphology and marker expression maintain->monitor endpoint Endpoint: Neural Progenitor Cells (PAX6+/SOX1+) monitor->endpoint

Caption: Workflow for neural induction using dual SMAD inhibition.

Troubleshooting Logic

Troubleshooting_Workflow start Poor Neural Induction Observed check_reagents Check Reagents: - Fresh LDN-193189/SB431542 stocks? - Correct concentrations? start->check_reagents check_cells Check Cells: - High-quality, undifferentiated hPSCs? - High seeding density? start->check_cells check_protocol Check Protocol: - Correct medium formulation? - Daily medium changes? start->check_protocol optimize_conc Optimize LDN-193189 Concentration (Dose-response) check_reagents->optimize_conc optimize_density Optimize Seeding Density check_cells->optimize_density outcome_good Successful Neural Induction check_protocol->outcome_good optimize_conc->outcome_good optimize_density->outcome_good

Caption: A logical workflow for troubleshooting poor neural induction.

References

Navigating LDN-193189: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, encountering compound precipitation during experiments can be a significant setback. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and prevent precipitation of LDN-193189, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3.

Troubleshooting Guide: Addressing LDN-193189 Precipitation

This guide is designed to provide rapid assistance for common issues encountered with LDN-193189 solubility.

Problem Potential Cause Recommended Solution
LDN-193189 powder will not dissolve in the primary solvent (e.g., DMSO). Insufficient solvent volume or inadequate dissolution technique.1. Ensure you are using a sufficient volume of high-purity, fresh DMSO.[1] 2. Gently warm the solution at 37°C for 10-15 minutes.[2][3] 3. Use an ultrasonic bath to aid dissolution.[2] 4. Vortex the solution for several minutes.
Precipitation occurs immediately upon adding the DMSO stock solution to aqueous culture medium. The compound's low aqueous solubility is exceeded. The final concentration of DMSO may be too high, affecting solubility, or the medium's temperature may be too low.1. Pre-warm the cell culture medium to 37°C before adding the LDN-193189 stock solution.[3] 2. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even distribution. 3. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells and may affect compound solubility.[4] 4. Consider using a more water-soluble salt form of LDN-193189, such as the hydrochloride or dihydrochloride salt.[5][6]
The solution appears clear initially but forms a precipitate over time in the incubator. The compound may be coming out of solution as the solvent evaporates or due to interactions with media components over time. The initial concentration may be too close to the solubility limit.1. Use the prepared medium immediately after adding the compound. 2. If long-term incubation is required, consider a lower final concentration of LDN-193189. 3. Visually inspect the culture vessels for any signs of precipitation before and during the experiment. 4. Filter-sterilize the final solution using a 0.2 µm filter after adding LDN-193189 to the medium.[3]
Precipitation is observed after freeze-thaw cycles of the stock solution. The compound is not stable to repeated temperature changes, leading to aggregation and precipitation.1. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[7] 2. Store aliquots at -20°C or -80°C for long-term stability.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for LDN-193189?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of LDN-193189 freebase.[8] For applications requiring higher aqueous solubility, the hydrochloride (HCl) or dihydrochloride salt forms are preferred as they are more soluble in water.[5][6]

Q2: How can I increase the solubility of LDN-193189 in DMSO?

A2: To enhance solubility in DMSO, you can gently warm the solution to 37°C for 10-15 minutes and use sonication.[2][7] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q3: What is the recommended storage condition for LDN-193189 stock solutions?

A3: Stock solutions of LDN-193189 in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][7][8] When stored properly, stock solutions are generally stable for several months.[2][3]

Q4: Can I dissolve LDN-193189 directly in cell culture medium?

A4: It is not recommended to dissolve LDN-193189 powder directly in aqueous-based cell culture medium due to its poor water solubility. A concentrated stock solution should first be prepared in DMSO and then diluted to the final working concentration in the pre-warmed culture medium.

Q5: Are there different forms of LDN-193189 with better solubility?

A5: Yes, the hydrochloride (HCl) and dihydrochloride salt forms of LDN-193189 exhibit significantly better solubility in aqueous solutions compared to the freebase form.[5][6] If you are experiencing persistent precipitation issues, switching to one of these salt forms is a highly recommended solution.

Data Presentation: Solubility of LDN-193189 Forms

The following table summarizes the solubility of different forms of LDN-193189 in various solvents.

Compound FormSolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
LDN-193189 (Freebase) DMSO~0.1~0.24
WaterInsolubleInsoluble
EthanolInsolubleInsoluble
LDN-193189 Hydrochloride DMSO≥16.4≥29.7 (based on tetrahydrochloride)
Water≥27.6≥50 (based on tetrahydrochloride)
LDN-193189 Dihydrochloride DMSO4.7910
Water23.9750

Data compiled from multiple sources.[1][2][9] Note that solubility can vary slightly between batches.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of LDN-193189 Dihydrochloride in DMSO
  • Materials:

    • LDN-193189 dihydrochloride powder (MW: 479.4 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

    • Vortexer

    • Water bath or incubator at 37°C

    • Ultrasonic bath (optional)

  • Procedure:

    • Weigh out the desired amount of LDN-193189 dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.79 mg.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution for 2-5 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

    • For difficult-to-dissolve batches, a brief sonication can be applied.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Recruits & Phosphorylates SMAD 1/5/8 SMAD 1/5/8 Type I Receptor (ALK2/3)->SMAD 1/5/8 Phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK2/3) Inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Weigh_Powder Weigh LDN-193189 Powder Add_Solvent Add DMSO Weigh_Powder->Add_Solvent Dissolve Warm & Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot for Storage Dissolve->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw_Aliquot Thaw Single-Use Aliquot Store->Thaw_Aliquot Dilute Dilute Stock in Medium Thaw_Aliquot->Dilute Prewarm_Media Pre-warm Culture Medium to 37°C Prewarm_Media->Dilute Treat_Cells Add to Cells Dilute->Treat_Cells

Caption: Workflow for preparing and using LDN-193189 in cell culture experiments.

References

LDN-193189 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LDN-193189. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the use of LDN-193189 in experiments, with a focus on mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of LDN-193189?

LDN-193189 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Its primary on-target effect is the inhibition of BMP type I receptors, specifically the Activin receptor-like kinases (ALK) ALK1, ALK2, ALK3, and ALK6.[1][2] By inhibiting these kinases, LDN-193189 prevents the phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[3][4]

Q2: What are the known off-target effects of LDN-193189?

The off-target effects of LDN-193189 can be categorized in two ways:

  • Inhibition of other kinases: While LDN-193189 is highly selective for BMP type I receptors, it can inhibit other kinases at higher concentrations. It has been shown to weakly inhibit ALK4 and ALK7, which are TGF-β type I receptors.[3][5] Kinome-wide screening has revealed its interaction with other kinases, though with lower affinity compared to its primary targets.[6][7]

  • Effects on non-canonical BMP signaling: LDN-193189 has been observed to inhibit BMP-induced non-Smad signaling pathways, including the p38 MAPK, ERK1/2, and Akt pathways in some cell types.[8][9] While these pathways are downstream of BMP receptors, their inhibition by LDN-193189 is sometimes referred to as an "off-target" effect in the literature, as the primary focus is often on the Smad pathway.[8][9]

Q3: My cells are showing unexpected phenotypes after LDN-193189 treatment. How can I determine if this is an off-target effect?

To determine if an observed phenotype is due to an off-target effect, consider the following troubleshooting steps:

  • Dose-response experiment: Perform a dose-response experiment with LDN-193189. On-target effects should occur at concentrations consistent with its IC50 values for ALK2 and ALK3 (5 nM and 30 nM, respectively), while off-target effects may only appear at significantly higher concentrations.[3][5]

  • Use a structurally different inhibitor: Compare the phenotype observed with LDN-193189 to that of another BMP inhibitor with a different chemical structure, such as K02288.[7] If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.

  • Rescue experiment: Attempt to rescue the phenotype by activating the BMP pathway downstream of the receptors. For example, expressing a constitutively active form of Smad1 or Smad5 could help determine if the phenotype is specifically due to the inhibition of the canonical BMP-Smad pathway.

  • Knockdown/knockout of the target: Use genetic approaches like siRNA or CRISPR to knockdown or knockout ALK2 or ALK3. If the resulting phenotype mimics that of LDN-193189 treatment, it strongly suggests an on-target effect.

  • Assess non-canonical pathways: Analyze the phosphorylation status of key proteins in the p38 MAPK, ERK1/2, and Akt pathways to see if they are affected by LDN-193189 at the concentration you are using.[8]

Troubleshooting Guides

Issue 1: Inconsistent results or lack of inhibitory effect at expected concentrations.
  • Possible Cause: Degradation of the compound.

    • Solution: LDN-193189 is typically dissolved in DMSO for stock solutions and should be stored at -20°C.[3] Avoid repeated freeze-thaw cycles. For cell-based assays, it is recommended to use the water-soluble hydrochloride or dihydrochloride salt forms of LDN-193189 to improve solubility and consistency.[1][4]

  • Possible Cause: Cell type-specific differences in receptor expression or signaling.

    • Solution: Confirm the expression of ALK2 and ALK3 in your cell line using qPCR or Western blotting. The cellular context can influence the response to BMP pathway inhibition.

  • Possible Cause: High serum concentration in culture media.

    • Solution: Serum contains various growth factors that can activate signaling pathways that may counteract the effects of BMP inhibition. Perform experiments in low-serum or serum-free conditions if possible, or after a period of serum starvation.[8]

Issue 2: Observed cellular toxicity at higher concentrations.
  • Possible Cause: Off-target kinase inhibition.

    • Solution: Lower the concentration of LDN-193189 to a range that is selective for BMP type I receptors (e.g., 5-100 nM). Refer to the dose-response experiment outlined in the FAQs to find the optimal concentration for your specific cell type and desired effect.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%).[8] Run a vehicle-only control to account for any effects of the solvent.

Data Presentation

Table 1: Inhibitory Activity of LDN-193189 on Various Kinases

Target KinaseIC50 (in vitro kinase assay)IC50 (cellular assay)Reference(s)
ALK10.8 nMNot reported[10],[2],[11]
ALK20.8 nM5 nM[5],[3],[4],[10],[2],[11]
ALK35.3 nM30 nM[5],[3],[4],[10],[2],[11]
ALK616.7 nMNot reported[10],[2],[11]
ALK4Weak inhibition>500 nM[5],[3],[6]
ALK5Weak inhibition>500 nM[5],[3]
ALK7Weak inhibition>500 nM[5],[3]
ActRIIA210 nMNot reported[6]

Experimental Protocols

Protocol 1: Western Blot Analysis of Smad and Non-Smad Pathway Inhibition

This protocol is designed to assess the on-target (Smad1/5/8) and potential off-target (p38, Akt) effects of LDN-193189.

Materials:

  • C2C12 cells (or other relevant cell line)

  • LDN-193189

  • BMP2 ligand

  • Cell lysis buffer

  • Primary antibodies against: p-Smad1/5/8, Smad1, p-p38, p38, p-Akt, Akt, and a loading control (e.g., GAPDH or β-tubulin)

  • Secondary antibodies

Procedure:

  • Seed C2C12 cells and grow to 70-80% confluency.

  • Serum starve the cells for 4-6 hours.

  • Pre-treat cells with varying concentrations of LDN-193189 (e.g., 0, 5, 50, 500 nM) for 30 minutes.[8]

  • Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for the desired time (e.g., 30-60 minutes).[8]

  • Lyse the cells and collect protein lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies overnight at 4°C.

  • Incubate with appropriate secondary antibodies.

  • Visualize bands using a suitable detection method.

  • Quantify band intensities and normalize to the loading control and total protein levels.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_ligand->TypeII_R binds TypeI_R BMP Type I Receptor (ALK2/3) TypeII_R->TypeI_R recruits & phosphorylates Smad158 Smad1/5/8 TypeI_R->Smad158 phosphorylates (On-Target) Non_Smad Non-Smad Pathways (p38, Akt) TypeI_R->Non_Smad activates (Potential Off-Target Effect of Inhibition) LDN LDN-193189 LDN->TypeI_R inhibits pSmad158 p-Smad1/5/8 Smad4 Smad4 pSmad158->Smad4 binds Smad_complex Smad Complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription translocates & regulates Experimental_Workflow start Start: Observe unexpected phenotype with LDN-193189 dose_response 1. Dose-Response Curve start->dose_response struct_diff 2. Use Structurally Different Inhibitor dose_response->struct_diff rescue_exp 3. Rescue Experiment struct_diff->rescue_exp genetic_val 4. Genetic Validation (siRNA/CRISPR) rescue_exp->genetic_val pathway_analysis 5. Pathway Analysis (Western Blot) genetic_val->pathway_analysis decision Is phenotype consistent with on-target BMP inhibition? pathway_analysis->decision on_target Conclusion: Likely On-Target Effect decision->on_target Yes off_target Conclusion: Likely Off-Target Effect decision->off_target No

References

Technical Support Center: Assessing LDN-193189 Activity In Situ

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing LDN-193189 in in situ experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to facilitate the successful assessment of LDN-193189 activity.

Troubleshooting Guide

This guide addresses common issues encountered during in situ experiments with LDN-193189.

Question/Issue Possible Cause(s) Suggested Solution(s)
I am not seeing any inhibition of my target pathway (e.g., no reduction in p-SMAD1/5/8). 1. Poor solubility of LDN-193189: The standard form of LDN-193189 has low aqueous solubility.[1][2] 2. Incorrect concentration: The effective concentration can vary between cell types and experimental conditions. 3. Degradation of the compound: Improper storage can lead to loss of activity. 4. Short incubation time: The inhibitor may require more time to exert its effect.1. Use a salt form: For cell-based assays, it is recommended to use the more water-soluble dihydrochloride (2HCl) or tetrahydrochloride (4HCl) forms of LDN-193189.[1][3] 2. Perform a dose-response curve: Test a range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental setup.[4] 3. Proper storage: Store the stock solution in aliquots at -20°C and protect from light.[5][6] Avoid repeated freeze-thaw cycles.[7] 4. Optimize incubation time: Pre-incubate cells with LDN-193189 for a sufficient period (e.g., 30-60 minutes) before adding the BMP ligand.[8]
I am observing unexpected or off-target effects. 1. High concentration of LDN-193189: At higher concentrations, LDN-193189 may exhibit off-target effects, such as inhibiting other kinases or inducing phosphorylation of p38 and Akt.[8][9][10] 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[7]1. Use the lowest effective concentration: Determine the minimal concentration required for BMP pathway inhibition through a dose-response experiment.[4] LDN-193189 is a potent inhibitor, and low nanomolar concentrations are often sufficient.[1][11][12][13] 2. Solvent control: Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle-only control in your experiments.[7]
My LDN-193189 powder is difficult to dissolve. 1. Inherent low solubility: The free base form of LDN-193189 has limited solubility in common solvents.[1][2] 2. Incorrect solvent: Using an inappropriate solvent for the initial stock solution.1. Use DMSO for stock solution: Dissolve LDN-193189 in DMSO to prepare a concentrated stock solution.[5][9][14] Gentle warming to 37°C or sonication can aid dissolution.[7][9] 2. Use the hydrochloride salt: If aqueous solubility is required, use the dihydrochloride or tetrahydrochloride salt forms, which are more soluble in water.
I am seeing cell toxicity or a reduction in cell viability. 1. High concentration of the inhibitor: At concentrations of 1 µM and above, LDN-193189 can be cytotoxic to some cell types.[4] 2. Solvent toxicity: As mentioned above, high concentrations of DMSO can be detrimental to cells.1. Perform a cytotoxicity assay: Determine the concentration at which LDN-193189 affects the viability of your specific cell line. 2. Maintain low solvent concentration: Keep the final DMSO concentration in the culture medium at or below 0.1%.[7]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LDN-193189?

A1: LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[15] It specifically targets the ATP-binding pocket of BMP type I receptors, primarily ALK1, ALK2, and ALK3, and to a lesser extent ALK6.[1][12][15] By inhibiting these receptors, LDN-193189 prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[4][6] It has also been shown to inhibit non-SMAD pathways, including the p38 MAPK, ERK1/2, and Akt pathways, that are induced by BMPs.[8][16]

Q2: What are the typical working concentrations for LDN-193189 in cell culture?

A2: The effective concentration of LDN-193189 is cell-type dependent but is typically in the low nanomolar range. For inhibiting BMP4-mediated SMAD1/5/8 activation, the IC50 is approximately 5 nM.[1] A common starting concentration for in situ experiments is between 10 nM and 100 nM.[4][17] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q3: How should I prepare and store LDN-193189 stock solutions?

A3: For the standard, less soluble form of LDN-193189, prepare a stock solution in DMSO (e.g., at 1-10 mM).[7][9] The more water-soluble hydrochloride salts can be dissolved in water or DMSO. To aid dissolution, you can gently warm the solution to 37°C or use sonication.[7][9] Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles and protect it from light.[5][6] Under these conditions, the stock solution should be stable for several months.[5][9]

Q4: Is LDN-193189 selective for BMP signaling?

A4: LDN-193189 exhibits high selectivity for BMP signaling over the TGF-β signaling pathway, with a reported 200-fold selectivity for BMP versus TGF-β.[1] It weakly inhibits the TGF-β type I receptors ALK4, ALK5, and ALK7.[11][12] However, at higher concentrations, off-target effects on other signaling pathways have been reported, so it is crucial to use the lowest effective concentration.[8][10]

Q5: Can LDN-193189 be used in vivo?

A5: Yes, LDN-193189 has been used in various in vivo animal models, including mice and zebrafish.[1][13] It has been shown to reduce ectopic ossification and inhibit tumor growth in certain cancer models.[1][13] For in vivo studies, it is often administered via intraperitoneal (i.p.) injection.[1]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for LDN-193189.

Table 1: IC50 Values for LDN-193189

Target Assay Type IC50 Value Reference(s)
ALK1Kinase Assay0.8 nM[1][3][15]
ALK2Kinase Assay0.8 nM[1][3][15]
ALK3Kinase Assay5.3 nM[1][3][15]
ALK6Kinase Assay16.7 nM[1][3][15]
ALK2Transcriptional Activity (C2C12 cells)5 nM[1][11][12][13]
ALK3Transcriptional Activity (C2C12 cells)30 nM[1][11][12][13]
BMP4-mediated SMAD1/5/8 activationCell-based Assay5 nM[1]

Table 2: Recommended Starting Concentrations for In Situ Experiments

Application Cell Type Recommended Starting Concentration Reference(s)
Inhibition of BMP-induced SMAD phosphorylationC2C12 cells0.5 µM[8]
Chondrogenic differentiation of BMSCsBone Marrow Stromal Cells0.1 - 100 nM[4]
Neural induction of hPSCsHuman Pluripotent Stem Cells100 nM
Inhibition of BMP9-mediated SMAD1/5/8 phosphorylationEndothelial Cells100 nM[17]

Signaling Pathways and Experimental Workflows

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R 1. Binding TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R 2. Recruits & phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD 3. Phosphorylates SMAD1/5/8 LDN LDN-193189 LDN->TypeI_R Inhibits SMAD4 SMAD4 SMAD_complex p-SMAD1/5/8-SMAD4 Complex pSMAD->SMAD_complex SMAD4->SMAD_complex DNA DNA SMAD_complex->DNA 5. Binds to Transcription Target Gene Transcription DNA->Transcription 6. Regulates

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation (optional, to reduce basal signaling) A->B C 3. Pre-treatment with LDN-193189 (various concentrations) B->C D 4. Stimulation with BMP Ligand (e.g., BMP2, BMP4, BMP9) C->D E 5. Incubation D->E F 6. Downstream Analysis E->F G Western Blot (p-SMAD1/5/8, total SMAD) F->G H Immunofluorescence (p-SMAD1/5/8 nuclear translocation) F->H I qPCR (target gene expression, e.g., Id1) F->I

Caption: General experimental workflow for assessing LDN-193189 activity.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phospho-SMAD1/5/8

This protocol details the steps to assess the inhibitory effect of LDN-193189 on BMP-induced SMAD1/5/8 phosphorylation.

  • Cell Culture and Treatment:

    • Seed cells (e.g., C2C12 myoblasts) in a 6-well plate and grow to 70-80% confluency.

    • If necessary, serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with varying concentrations of LDN-193189 (e.g., 0, 1, 10, 100, 500 nM) for 30-60 minutes.[8] Include a vehicle-only control (e.g., 0.1% DMSO).

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe for total SMAD1/5/8 or a housekeeping protein like GAPDH or β-tubulin.

Protocol 2: Immunofluorescence for p-SMAD1/5/8 Nuclear Translocation

This protocol allows for the visualization of LDN-193189's effect on the nuclear translocation of p-SMAD1/5/8.

  • Cell Culture and Treatment on Coverslips:

    • Seed cells on sterile glass coverslips in a 24-well plate.

    • Follow the same treatment procedure as described in the Western Blotting protocol (Step 1).

  • Fixation and Permeabilization:

    • After treatment, wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBST for 30 minutes to reduce non-specific binding.

    • Incubate with the primary antibody against phospho-SMAD1/5/8 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

  • Staining and Mounting:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • In untreated or vehicle-treated cells stimulated with BMP, p-SMAD1/5/8 should show strong nuclear localization. In LDN-193189-treated cells, this nuclear signal should be reduced or absent.

Protocol 3: Quantitative PCR (qPCR) for BMP Target Gene Expression

This protocol measures changes in the expression of BMP target genes (e.g., Id1) in response to LDN-193189 treatment.

  • Cell Culture and Treatment:

    • Seed cells in a 12-well plate.

    • Follow the same treatment procedure as in the Western Blotting protocol (Step 1), but with a longer incubation time after BMP stimulation (e.g., 2-6 hours) to allow for gene transcription.

  • RNA Extraction:

    • Wash cells with PBS.

    • Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Id1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.

    • Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling profile is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Include a melt curve analysis to verify the specificity of the PCR products.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

    • Compare the gene expression levels between the different treatment groups to assess the inhibitory effect of LDN-193189.

References

Navigating Your LDN-193189 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with LDN-193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. By addressing common challenges and providing clear guidance, this resource aims to enhance experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LDN-193189?

LDN-193189 is a small molecule inhibitor that selectively targets the ATP-binding pocket of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2][3] By inhibiting these receptors, it prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[4][5][6] It also affects non-Smad pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[5][7][8]

Q2: What are the key differences between LDN-193189 and its parent compound, Dorsomorphin?

LDN-193189 is a derivative of Dorsomorphin with significantly higher potency and selectivity. It is typically used at concentrations approximately 100-fold lower than Dorsomorphin.[1][2] While both inhibit BMP signaling, LDN-193189 has been shown to have fewer off-target effects.[9]

Q3: In which solvents should I dissolve LDN-193189?

LDN-193189 base compound has limited solubility in DMSO and is sparingly soluble in aqueous solutions.[4][10][11] To prepare a stock solution, dissolve LDN-193189 in DMSO.[6][12] For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer.[11] Warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[4][10] The dihydrochloride (2HCl) and tetrahydrochloride (4HCl) salt forms of LDN-193189 are more water-soluble.[2][3][13]

Q4: How should I store LDN-193189 solutions?

Solid LDN-193189 is stable at -20°C for at least four years.[11] For long-term storage, keep it in a desiccated environment and protected from light.[2][12] DMSO stock solutions should be stored in aliquots at -20°C for long-term stability (up to 2 years).[6][12] Storing DMSO stock solutions at 4°C is suitable for short-term use (up to one month).[12] It is not recommended to store aqueous solutions for more than one day.[11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or No Inhibitory Effect Incorrect Concentration: The effective concentration of LDN-193189 can vary between cell types and experimental conditions.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Effective concentrations in cell culture typically range from 5 nM to 1 µM.[4][13]
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.Aliquot stock solutions upon preparation to minimize freeze-thaw cycles. Ensure proper storage conditions (-20°C, protected from light).[6][12] Prepare fresh aqueous solutions daily.[11]
Poor Solubility: The compound may have precipitated out of solution, especially in aqueous media.Confirm complete dissolution of the compound. For cell-based assays, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent toxicity.[2] Consider using the more water-soluble hydrochloride salt forms.[2][13]
Unexpected or Off-Target Effects High Concentration: High concentrations of LDN-193189 can lead to off-target effects, including ligand-independent activation of p38 and Akt signaling.[5][14]Use the lowest effective concentration determined from your dose-response experiments. Be aware that concentrations above 1 µM may increase the likelihood of off-target activities.
Cell-Type Specific Responses: The cellular context can influence the inhibitor's effect.Carefully review the literature for studies using similar cell types. Consider that LDN-193189's effect can be context-dependent. For instance, in one in vivo study, it enhanced metastasis development.[15]
Inhibition of other kinases: LDN-193189 can bind to other kinases, such as ActRIIA and ActRIIB, though with lower affinity than its primary targets.[16]If your experimental system involves signaling through these receptors, consider the potential for their partial inhibition.
Cell Toxicity High DMSO Concentration: The solvent used to dissolve LDN-193189 may be causing toxicity.Maintain a final DMSO concentration of less than 0.1% in your cell culture medium.[2]
Cytotoxic Effects of High LDN-193189 Concentrations: At high concentrations (e.g., 1 µM in some cell types), LDN-193189 can be cytotoxic.[9]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of LDN-193189 in your specific cell line.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC₅₀) of LDN-193189 against Target Kinases

TargetIC₅₀ (nM)Assay TypeReference
ALK10.8Kinase Assay[1][2][3][13][17]
ALK20.8 - 5Kinase Assay / Transcriptional Activity Assay[1][2][3][4][10][13][17][18][19]
ALK35.3 - 30Kinase Assay / Transcriptional Activity Assay[1][2][3][4][10][13][17][18][19]
ALK616.7Kinase Assay[1][2][3][13][17]
ALK4>500Transcriptional Activity Assay[18][19]
ALK5>500Transcriptional Activity Assay[18][19]
ALK7>500Transcriptional Activity Assay[18][19]
ActRIIA210Kinase Assay[16]

Experimental Protocols

Protocol 1: Inhibition of BMP-induced Smad Phosphorylation in C2C12 Cells

This protocol is adapted from studies investigating the effects of LDN-193189 on BMP signaling pathways.[4][5]

  • Cell Seeding: Plate C2C12 myoblast cells in 12-well plates at a density that will result in a confluent monolayer the next day.

  • Starvation: The following day, wash the cells once with starvation medium (DMEM with 0% FCS, 2 mM glutamine, and penicillin/streptomycin) and then starve the cells for 5 hours.[5]

  • Inhibitor Pre-treatment: Incubate the cells with the desired concentration of LDN-193189 (e.g., 0.005-5 µM) or vehicle control (DMSO) for 30-60 minutes.[4]

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP2, BMP4, or BMP6) for the desired time (e.g., 15-60 minutes for phosphorylation events).

  • Cell Lysis and Analysis: Wash the cells with ice-cold PBS and lyse them. Analyze the cell lysates by Western blotting for phosphorylated Smad1/5/8, total Smad1/5/8, and a loading control.

Protocol 2: In Vivo Inhibition of Heterotopic Ossification in a Mouse Model

This protocol is based on a study using a mouse model of fibrodysplasia ossificans progressiva.[4]

  • Animal Model: Utilize a suitable mouse model, such as Ad.Cre-injected, caALK2-expressing mice.

  • LDN-193189 Administration: Administer LDN-193189 via intraperitoneal (i.p.) injection at a dosage of 3 mg/kg every 12 hours.[4]

  • Monitoring: Monitor the mice for the development of radiographic lesions and ectopic bone formation at specified time points (e.g., P15, P30, P60).[4]

  • Assessment: Assess the range of motion of joints and perform histological analysis of tissues to evaluate cartilage and bone formation.[4]

Visualizations

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_R binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits & phosphorylates R_SMAD R-SMAD (Smad1/5/8) TypeI_R->R_SMAD phosphorylates MAPK Non-Smad (p38, ERK, Akt) TypeI_R->MAPK LDN193189 LDN-193189 LDN193189->TypeI_R inhibits p_R_SMAD p-Smad1/5/8 Co_SMAD Co-SMAD (Smad4) SMAD_Complex p-Smad/Smad4 Complex p_R_SMAD->SMAD_Complex Co_SMAD->SMAD_Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression regulates MAPK->Gene_Expression regulates

Caption: Canonical and non-canonical BMP signaling pathways and the inhibitory action of LDN-193189.

Experimental_Workflow cluster_preparation Preparation cluster_cell_culture In Vitro Experiment cluster_in_vivo In Vivo Experiment start Start Experiment dissolve Dissolve LDN-193189 in DMSO (Stock Solution) start->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot pre_treat Pre-treat with LDN-193189 (Diluted from Stock) aliquot->pre_treat Use one aliquot administer Administer LDN-193189 (e.g., i.p. injection) aliquot->administer Prepare fresh dilution seed_cells Seed Cells seed_cells->pre_treat stimulate Stimulate with BMP Ligand pre_treat->stimulate analyze Analyze Endpoint (e.g., Western Blot, qPCR) stimulate->analyze animal_model Select Animal Model animal_model->administer monitor Monitor Phenotype administer->monitor histology Histological Analysis monitor->histology

Caption: A generalized experimental workflow for in vitro and in vivo studies using LDN-193189.

References

dealing with LDN-193189 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LDN-193189. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing LDN-193189 while mitigating potential cytotoxicity at high concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with LDN-193189, particularly concerning cytotoxicity at elevated concentrations.

Issue: Unexpected Cell Death or Low Viability at High Concentrations

High concentrations of LDN-193189 can lead to significant cytotoxicity. A study on bone marrow stromal cells (BMSCs) showed that while concentrations up to 100 nM had minimal effects on DNA content for some donors, a concentration of 1,000 nM was cytotoxic, causing a significant reduction in microtissue diameter, GAG content, and DNA content in most donors[1][2]. In adipogenic cultures of BMSCs, a sharp drop in cell viability was observed at 1,000 nM[1].

Recommendations:

  • Dose-Response Curve: Always perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and assay.

  • Lower Concentration Range: Start with concentrations in the low nanomolar range (0.1-100 nM), where LDN-193189 is effective in inhibiting BMP signaling without causing significant cell death[1][2].

  • Vehicle Control: Ensure your experiments include a vehicle control (e.g., DMSO) at the same concentration used to dissolve LDN-193189 to rule out solvent-induced toxicity[3][4]. The final DMSO concentration should typically be kept below 0.1%[3][4].

  • Alternative Formulations: Consider using the more water-soluble dihydrochloride (2HCl) salt of LDN-193189 for cell-based assays to improve solubility and reduce the need for high concentrations of organic solvents[5][6][7].

Issue: Compound Precipitation in Culture Medium

LDN-193189 has poor aqueous solubility and may precipitate in cell culture medium, especially at higher concentrations[5][6].

Recommendations:

  • Proper Solubilization: Dissolve LDN-193189 in an appropriate organic solvent like DMSO before diluting it in your culture medium[3][8]. To aid solubilization, you can warm the tube to 37°C or use an ultrasonic bath[9].

  • Stock Solution Storage: Prepare fresh stock solutions before use. While some sources suggest storing DMSO stock solutions at -20°C, it's recommended to aliquot into working volumes to avoid repeated freeze-thaw cycles[3][4]. Aqueous solutions are not recommended for storage for more than a day[8].

  • Final Dilution: Dilute the stock solution into the culture medium immediately before use[3][4].

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LDN-193189?

LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby inhibiting the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[5][6][10][11] This blockade of the canonical Smad pathway, as well as non-Smad pathways like p38 and Akt, prevents the transcriptional activation of BMP target genes[9][12][13].

Q2: At what concentration does LDN-193189 become cytotoxic?

Cytotoxicity is cell-type dependent. However, a concentration of 1,000 nM (1 µM) has been shown to be cytotoxic to bone marrow stromal cells (BMSCs) in both chondrogenic and adipogenic differentiation assays, leading to a significant decrease in cell viability[1][2]. In contrast, concentrations up to 1,000 nM did not show significant cytotoxicity in BMSC osteogenic cultures over a 9-day period[1]. For EOC216 cells, dose-dependent cell death was induced in the range of 0.1-10 μM[5]. It is crucial to determine the cytotoxic threshold for your specific experimental system.

Q3: Are there any known off-target effects of LDN-193189?

While LDN-193189 is considered more selective than its predecessor, dorsomorphin, it can have off-target effects, especially at higher concentrations[1]. It has been shown to inhibit the kinase activity of ALK4 and ActRIIA with IC50 values of 101 nM and 210 nM, respectively[5][14]. It can also induce ligand-independent phosphorylation of p38 and Akt at high concentrations (e.g., 10 µM)[9].

Q4: What are the recommended working concentrations for inhibiting BMP signaling without causing cytotoxicity?

Effective inhibition of BMP signaling is typically achieved at low nanomolar concentrations. IC50 values for ALK2 and ALK3 are around 5 nM and 30 nM, respectively, in C2C12 cells[5][6][9][10]. For most cell culture applications, a concentration range of 0.1 nM to 100 nM is recommended to achieve potent BMP inhibition while minimizing the risk of cytotoxicity[1][2].

Quantitative Data Summary

Table 1: IC50 Values of LDN-193189 for Target Kinases

TargetIC50 (nM)Assay TypeReference
ALK10.8Cell-free kinase assay[5][6][11]
ALK20.8Cell-free kinase assay[5][6][11]
ALK35.3Cell-free kinase assay[5][6][11]
ALK616.7Cell-free kinase assay[5][6][11]
ALK2 (transcriptional activity)5C2C12 cells[5][6][9][10]
ALK3 (transcriptional activity)30C2C12 cells[5][6][9][10]
ALK4101Kinase Assay[5][14]
ActRIIA210Kinase Assay[5][14]

Table 2: Observed Cytotoxic Concentrations of LDN-193189 in Different Cell Models

Cell TypeConcentrationEffectReference
Bone Marrow Stromal Cells (Chondrogenic culture)1,000 nMSignificant reduction in microtissue diameter, GAG content, and DNA content[1][2]
Bone Marrow Stromal Cells (Adipogenic culture)1,000 nMSharp drop in cell viability[1]
EOC216 (Ovarian Cancer Cells)0.1 - 10 µMDose-dependent cell death[5]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using a Tetrazolium-based Assay (e.g., MTT, MTS)

This protocol provides a general framework for assessing cell viability in response to LDN-193189 treatment. Specific details may need to be optimized for your cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of LDN-193189 in DMSO. Create a serial dilution of LDN-193189 in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of LDN-193189. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Addition of Tetrazolium Reagent: Following the manufacturer's instructions for your specific assay kit (e.g., MTT, MTS, XTT, or WST-1), add the tetrazolium salt solution to each well.[15]

  • Incubation: Incubate the plate for the recommended time (typically 1-4 hours) at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • Solubilization (for MTT): If using an MTT assay, add a solubilization solution to dissolve the formazan crystals[15].

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 Smad1/5/8 TypeI_R->SMAD158 Phosphorylates p38_MAPK p38 MAPK TypeI_R->p38_MAPK Activates Akt Akt TypeI_R->Akt Activates pSMAD158 p-Smad1/5/8 SMAD_complex Smad Complex pSMAD158->SMAD_complex Binds SMAD4 Smad4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression Translocates & Regulates LDN193189 LDN-193189 LDN193189->TypeI_R Inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN-193189.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells Prepare_Compound 2. Prepare LDN-193189 (Serial Dilutions) Cell_Culture->Prepare_Compound Treat_Cells 3. Treat Cells with LDN-193189 Prepare_Compound->Treat_Cells Incubate 4. Incubate for Desired Duration Treat_Cells->Incubate Viability_Assay 5. Perform Cell Viability Assay Incubate->Viability_Assay Measure_Signal 6. Measure Signal (e.g., Absorbance) Viability_Assay->Measure_Signal Analyze_Data 7. Calculate % Viability & Plot Dose-Response Measure_Signal->Analyze_Data

Caption: Workflow for assessing LDN-193189 cytotoxicity.

References

Validation & Comparative

A Comparative Guide to LDN-193189 and Dorsomorphin: Potency and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers investigating cellular signaling pathways, the choice of a small molecule inhibitor is critical. Dorsomorphin was the first identified small molecule inhibitor of the Bone Morphogenetic Protein (BMP) pathway, but it is known to have significant off-target effects.[1][2] LDN-193189, a derivative of dorsomorphin, was developed to offer improved potency and selectivity.[3] This guide provides a detailed comparison of their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Potency and Selectivity

The inhibitory activity of LDN-193189 and dorsomorphin has been quantified against several key kinases. The data clearly illustrates that while both compounds inhibit BMP type I receptors, their selectivity profiles differ significantly. LDN-193189 is a more potent and selective inhibitor of BMP receptors compared to dorsomorphin.[3] Dorsomorphin, on the other hand, is a potent inhibitor of AMP-activated protein kinase (AMPK) and also targets the VEGF type-2 receptor (KDR), highlighting its non-specific nature.[1][4]

Target KinaseLDN-193189 IC50 (nM)Dorsomorphin IC50 (nM)Dorsomorphin Ki (nM)Primary Pathway
ALK1 (BMPR-IA)0.8[5][6]--BMP Signaling
ALK2 (BMPR-IA)0.8[5][6], 5[5][7], 40.7[4]148.1[4]-BMP Signaling
ALK3 (BMPR-IA)5.3[5][6], 30[5][7]--BMP Signaling
ALK5 (TGFβR-I)565.0[4]10,760.0[4]-TGF-β Signaling
ALK6 (BMPR-IB)16.7[5][6]--BMP Signaling
AMPK 1122.0[4]234.6[4]109[8][9][10]Energy Homeostasis
KDR (VEGFR2)214.7[4]25.1[4]-Angiogenesis

IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Ki (inhibition constant) is another measure of inhibitor potency. A lower value indicates a more potent inhibitor.

Signaling Pathways

To understand the functional consequences of using these inhibitors, it is essential to visualize their targets within their respective signaling cascades.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_inactive Type I Receptor (ALK2/3/6) R_active Active Receptor Complex R_inactive->R_active phosphorylates RII Type II Receptor RII->R_inactive recruits Smad158 R-SMAD (SMAD1/5/8) R_active->Smad158 phosphorylates pSmad158 p-SMAD1/5/8 Smad_complex p-SMAD/SMAD4 Complex pSmad158->Smad_complex binds Smad4 Co-SMAD (SMAD4) Smad4->Smad_complex Gene Target Gene Expression Smad_complex->Gene translocates & regulates BMP_ligand BMP Ligand BMP_ligand->RII binds Inhibitor LDN-193189 & Dorsomorphin Inhibitor->R_active inhibit AMPK_Signaling_Pathway cluster_cellular_state Cellular State cluster_regulation AMPK Regulation cluster_downstream Downstream Effects High_AMP High AMP:ATP Ratio (Low Energy) LKB1 LKB1 High_AMP->LKB1 activates AMPK AMPK (Inactive) LKB1->AMPK phosphorylates pAMPK p-AMPK (Active) Catabolism ATP-Producing (e.g., Glycolysis, Fatty Acid Oxidation) pAMPK->Catabolism activates Anabolism ATP-Consuming (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism inhibits Dorsomorphin Dorsomorphin Dorsomorphin->AMPK inhibits

References

Validating the Inhibitory Effect of LDN-193189 on BMP Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate Bone Morphogenetic Protein (BMP) signaling pathway, small molecule inhibitors are indispensable tools. This guide provides an objective comparison of LDN-193189, a potent and selective BMP signaling inhibitor, with other alternatives, supported by experimental data and detailed protocols.

Mechanism of Action: LDN-193189's Potent Inhibition of BMP Signaling

LDN-193189 is a small molecule inhibitor that effectively blocks the BMP signaling pathway.[1][2] Its primary mechanism of action is the competitive inhibition of the ATP binding site of the intracellular kinase domain of BMP type I receptors.[3] Specifically, LDN-193189 shows high affinity for Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][4] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily the Smad1, Smad5, and Smad8 proteins (canonical pathway), as well as the activation of non-canonical pathways involving p38 mitogen-activated protein kinase (MAPK) and Akt.[5][6][7][8]

The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[9][10] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[9] The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), which subsequently complex with the common-mediator Smad (Co-Smad), Smad4.[9][11] This entire complex translocates to the nucleus to regulate the transcription of target genes.[9][11] LDN-193189 effectively halts this cascade at the receptor level.

Comparative Analysis of BMP Signaling Inhibitors

LDN-193189 is a derivative of Dorsomorphin (DM), the first identified small molecule inhibitor of BMP signaling.[5][6] While both compounds target BMP type I receptors, LDN-193189 exhibits greater potency and selectivity.[5][12][13] This enhanced specificity reduces off-target effects, a known issue with Dorsomorphin, which also inhibits AMP-activated protein kinase (AMPK) and vascular endothelial growth factor (VEGF) receptor 2.[5]

Other notable BMP inhibitors include Dorsomorphin homolog 1 (DMH1) and natural antagonists like Noggin. DMH1 offers even greater selectivity for ALK2 and ALK3 over other BMP receptors and does not affect the non-canonical p38/MAPK pathway.[12][13] Natural antagonists such as Noggin function extracellularly by binding directly to BMP ligands, preventing them from interacting with their receptors.[10] While highly specific for certain BMPs, their proteinaceous nature can limit their therapeutic application compared to small molecules.

Below is a quantitative comparison of these inhibitors:

InhibitorTargetIC50 ValuesKey Characteristics
LDN-193189 ALK1, ALK2, ALK3, ALK6ALK1: 0.8 nM, ALK2: 0.8 nM, ALK3: 5.3 nM, ALK6: 16.7 nM[1][4]Potent and selective inhibitor of BMP type I receptors. Inhibits both canonical (Smad) and non-canonical (p38, Akt) pathways.[5][6]
Dorsomorphin (DM) BMP Type I Receptors, AMPK, VEGFR2Not as potent as LDN-193189First-generation BMP inhibitor with known off-target effects.[5]
DMH1 ALK2, ALK3More selective for ALK2 and ALK3 than LDN-193189Second-generation inhibitor with high selectivity for BMP type I receptors; does not inhibit the p38/MAPK pathway.[12][13]
Noggin BMP Ligands (e.g., BMP2, BMP4, BMP7)Not applicable (extracellular antagonist)Natural protein antagonist that directly binds and sequesters BMP ligands.[10]

Experimental Validation of LDN-193189's Inhibitory Effect

The inhibitory activity of LDN-193189 on BMP signaling can be robustly validated through a series of well-established experimental protocols.

Key Experimental Protocols

1. Western Blotting for Phosphorylated Smad1/5/8:

This is a direct method to assess the inhibition of the canonical BMP pathway.

  • Cell Culture and Treatment: Culture a suitable cell line, such as C2C12 myoblasts, to sub-confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling. Pre-treat the cells with varying concentrations of LDN-193189 (e.g., 0.1 to 1 µM) or a vehicle control (DMSO) for 30-60 minutes.[5] Stimulate the cells with a BMP ligand, such as BMP2 or BMP4 (e.g., 50 ng/mL), for 30-60 minutes.

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration using a BCA or Bradford assay.

  • Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for phosphorylated Smad1/5/8. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the results to total Smad1/5/8 or a loading control like GAPDH or β-actin.[5]

2. Alkaline Phosphatase (ALP) Activity Assay:

This functional assay measures a downstream biological effect of BMP signaling, particularly relevant in osteogenic differentiation.

  • Cell Culture and Treatment: Seed osteoprogenitor cells (e.g., C2C12 or MC3T3-E1) in a multi-well plate. Treat the cells with a BMP ligand to induce osteogenic differentiation in the presence or absence of LDN-193189 for several days.

  • ALP Staining or Activity Measurement: Fix the cells and stain for ALP activity using a solution containing p-nitrophenyl phosphate (pNPP) or a commercially available staining kit. Alternatively, lyse the cells and measure the colorimetric conversion of pNPP to p-nitrophenol in the cell lysate to quantify ALP activity.

3. Luciferase Reporter Assay:

This assay quantifies the transcriptional activity of BMP-responsive genes.

  • Cell Transfection and Treatment: Transfect cells with a luciferase reporter plasmid containing BMP-responsive elements (BREs) from the promoter of a BMP target gene, such as Id1. Co-transfect with a Renilla luciferase plasmid for normalization. Treat the cells with a BMP ligand and LDN-193189 as described above.

  • Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity reflects the BMP-dependent transcriptional activity.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor Type I Receptor Type II Receptor->Type I Receptor Phosphorylates R-Smad (1/5/8) R-Smad (1/5/8) Type I Receptor->R-Smad (1/5/8) Phosphorylates p38/Akt p38/Akt Type I Receptor->p38/Akt Activates (Non-canonical) LDN-193189 LDN-193189 LDN-193189->Type I Receptor Inhibits P-R-Smad P-R-Smad Smad Complex Smad Complex P-R-Smad->Smad Complex Co-Smad (Smad4) Co-Smad (Smad4) Co-Smad (Smad4)->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates to Nucleus Western_Blot_Workflow A Cell Culture & Treatment (BMP Ligand +/- LDN-193189) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking E->F G Primary Antibody Incubation (anti-p-Smad1/5/8) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis I->J Inhibitor_Comparison_Logic A BMP Signaling Inhibitors B Small Molecules A->B C Natural Antagonists A->C D LDN-193189 B->D E Dorsomorphin B->E F DMH1 B->F G Noggin C->G

References

Noggin vs. LDN-193189: A Comparative Guide to BMP Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the Bone Morphogenetic Protein (BMP) pathway plays a pivotal role in a multitude of physiological processes, including embryonic development, tissue homeostasis, and bone formation. Dysregulation of this pathway is implicated in various diseases, making the ability to modulate its activity a critical area of research. This guide provides a comprehensive comparison of two widely used BMP signaling inhibitors: the endogenous protein antagonist Noggin and the small molecule inhibitor LDN-193189. We will delve into their mechanisms of action, specificity, and efficacy, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Noggin vs. LDN-193189

FeatureNogginLDN-193189
Molecular Type Secreted GlycoproteinSmall Molecule (pyrazolo[1,5-a]pyrimidine derivative)
Mechanism of Action Extracellular ligand trap; directly binds to BMP ligands, preventing receptor interaction.[1][2]ATP-competitive inhibitor of BMP type I receptor kinases (ALK2 and ALK3).[3][4][5][6]
Primary Target BMP ligands (e.g., BMP2, BMP4, BMP7).[7]ALK2 and ALK3 kinase domains.[3][4][5][6]
Specificity Primarily targets a subset of BMPs; can interact with other pathways (e.g., Activin, Wnt) at high concentrations.[8]Highly potent against ALK2 and ALK3; shows selectivity over other TGF-β type I receptors and kinases, but can have off-target effects.[3][4]
Mode of Delivery Recombinant protein added to cell culture or administered in vivo.Cell-permeable small molecule added to culture media or administered systemically.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Noggin and LDN-193189 lies in their point of intervention within the BMP signaling cascade.

Noggin , a naturally occurring antagonist, operates extracellularly. It functions as a "ligand trap," directly binding to BMP molecules with high affinity. This sequestration prevents the BMPs from engaging with their cognate type I and type II serine/threonine kinase receptors on the cell surface, thus effectively neutralizing their biological activity.[1][2]

LDN-193189 , on the other hand, is a synthetic small molecule that acts intracellularly. It is a potent, ATP-competitive inhibitor of the kinase activity of BMP type I receptors, primarily ALK2 (also known as ACVR1) and ALK3 (also known as BMPR1A).[3][4][5][6] By blocking the ATP-binding pocket of these receptors, LDN-193189 prevents their transphosphorylation by the type II receptor and subsequent phosphorylation of the downstream SMAD1/5/8 proteins. This intracellular blockade halts the signal transduction cascade.[9]

cluster_noggin Noggin: Extracellular Inhibition cluster_ldn LDN-193189: Intracellular Inhibition BMP BMP Ligand Receptor BMP Receptor Complex BMP->Receptor Binding Noggin Noggin Noggin->BMP Sequestration Receptor_active Active Receptor Kinase SMAD SMAD 1/5/8 Receptor_active->SMAD Phosphorylation pSMAD pSMAD 1/5/8 LDN LDN-193189 LDN->Receptor_active Inhibition

Mechanisms of BMP Signaling Inhibition.

Quantitative Comparison of Inhibitory Activity

Direct comparison of the potency of a biological therapeutic like Noggin and a small molecule inhibitor like LDN-193189 can be challenging due to their different mechanisms of action and the variety of experimental systems used for their characterization. However, available data provides insights into their respective efficacies.

Noggin's inhibitory capacity is typically measured by its ability to neutralize the activity of specific BMP ligands. For instance, in one study, the IC50 value for Noggin inhibiting BMP-2-induced alkaline phosphatase (ALP) activity was determined to be approximately 8 nM.[10] The efficacy of Noggin can vary depending on the specific BMP it is targeting, with some BMPs, like BMP-6, showing higher resistance to Noggin inhibition compared to others like BMP-2, BMP-4, and BMP-7.[1]

LDN-193189 exhibits high potency in inhibiting the kinase activity of its target receptors. In vitro kinase assays have reported IC50 values of approximately 0.8 nM for ALK1, 0.8 nM for ALK2, 5.3 nM for ALK3, and 16.7 nM for ALK6.[5] In cell-based assays, the IC50 for inhibiting BMP4-mediated SMAD1/5/8 phosphorylation is around 5 nM, and for inhibiting the transcriptional activity of ALK2 and ALK3, the IC50 values are 5 nM and 30 nM, respectively.[4][5]

InhibitorTargetAssay TypeIC50 ValueReference
Noggin BMP-2Alkaline Phosphatase Activity~8 nM[10]
BMP-7Alkaline Phosphatase Activity~800 ng/ml[1]
BMP-6Alkaline Phosphatase Activity>5000 ng/ml[1]
LDN-193189 ALK1Kinase Assay0.8 nM[5]
ALK2Kinase Assay0.8 nM[5]
ALK3Kinase Assay5.3 nM[5]
ALK6Kinase Assay16.7 nM[5]
BMP4-induced pSMAD1/5/8Cell-based~5 nM[4]
ALK2 Transcriptional ActivityCell-based5 nM[5]
ALK3 Transcriptional ActivityCell-based30 nM[5]

Specificity and Off-Target Effects

Noggin is generally considered a specific inhibitor of the BMP pathway. However, its specificity is directed towards the BMP ligands rather than the receptors. It has been shown to inhibit a range of BMPs, including BMP2, BMP4, BMP5, BMP7, BMP13, and BMP14.[7] At higher concentrations, Noggin has been reported to interact with other signaling pathways, such as Activin/Nodal and Wnt, although with lower affinity compared to its interaction with BMPs.[8]

LDN-193189 was developed as a more specific derivative of the earlier BMP inhibitor, dorsomorphin. It exhibits greater selectivity for BMP type I receptors over other TGF-β superfamily receptors like ALK4, ALK5, and ALK7.[4] However, it is not entirely specific and can inhibit other kinases. Kinome profiling has revealed that LDN-193189 can also bind to and inhibit the kinase activity of other receptors, including the Activin type II receptors ActRIIA and ActRIIB.[3] It has also been shown to inhibit both canonical (Smad) and non-canonical (e.g., p38 MAPK, Akt) BMP signaling pathways.[9]

Experimental Protocols

To facilitate the direct comparison of Noggin and LDN-193189 in your own research, we provide detailed protocols for key experiments used to assess BMP signaling inhibition.

Alkaline Phosphatase (ALP) Assay

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, which is induced by BMP signaling in mesenchymal stem cells and pre-osteoblastic cell lines like C2C12.

start Seed C2C12 cells treat Treat with BMP ligand +/- Inhibitor (Noggin or LDN-193189) start->treat incubate Incubate for 72 hours treat->incubate lyse Wash and lyse cells incubate->lyse assay Measure ALP activity using pNPP substrate lyse->assay read Read absorbance at 405 nm assay->read

Alkaline Phosphatase Assay Workflow.

Protocol:

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.

  • Treatment: Replace the medium with fresh DMEM containing 2% FBS. Add the desired concentration of BMP ligand (e.g., 50 ng/ml BMP-2) with or without varying concentrations of Noggin or LDN-193189.

  • Incubation: Incubate the cells for 72 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them by adding a lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM MgCl₂, and 0.5% Triton X-100).[11]

  • ALP Activity Measurement: Transfer the cell lysate to a new microtiter plate. Add a p-nitrophenyl phosphate (pNPP) substrate solution.[12]

  • Data Acquisition: Incubate at room temperature for an appropriate time (e.g., 60 minutes) and then add a stop solution. Read the absorbance at 405 nm using a microplate reader.[12]

Western Blotting for Phosphorylated SMAD1/5/8

This method directly assesses the activation of the canonical BMP signaling pathway by detecting the phosphorylated forms of the downstream effectors SMAD1, SMAD5, and SMAD8.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., C2C12 or HeLa) to sub-confluency. Starve the cells in serum-free medium for several hours before treatment. Pre-treat with Noggin or LDN-193189 for 30-60 minutes, followed by stimulation with a BMP ligand (e.g., 50 ng/ml BMP-4) for 30-60 minutes.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., Cell Signaling Technology #13820).[14] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Normalize the pSMAD levels to total SMAD1/5/8 or a loading control like β-actin or GAPDH.

Quantitative PCR (qPCR) for BMP Target Genes

This technique measures the mRNA expression levels of genes that are transcriptionally regulated by the BMP pathway, such as Id1 (Inhibitor of DNA binding 1) and Msx2 (Msh homeobox 2).[15]

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with BMP ligand in the presence or absence of Noggin or LDN-193189 for a suitable duration (e.g., 24 hours). Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for your target genes (e.g., Id1, Msx2) and a housekeeping gene (e.g., GAPDH, RPS9) for normalization.[16]

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Conclusion

Both Noggin and LDN-193189 are invaluable tools for the study of BMP signaling. The choice between them will depend on the specific experimental goals.

Noggin is an excellent choice for studies requiring the specific neutralization of extracellular BMP ligands, closely mimicking a physiological mechanism of inhibition. Its broader specificity for multiple BMPs can be advantageous for inhibiting the overall BMP activity in a complex biological system.

LDN-193189 offers the advantages of a small molecule, including cell permeability, ease of use, and the ability to inhibit the pathway at the receptor level. Its high potency and relatively good specificity make it a powerful tool for dissecting the roles of ALK2 and ALK3 in various cellular processes.

Researchers should carefully consider the potential for off-target effects with both inhibitors and include appropriate controls in their experimental designs. By understanding the distinct properties of Noggin and LDN-193189, scientists can make informed decisions to effectively probe the multifaceted roles of the BMP signaling pathway in health and disease.

References

A Head-to-Head Comparison of LDN-193189 and K02288 for ALK2 Inhibition in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the robust investigation of signaling pathways and for advancing therapeutic discovery. This guide provides an objective comparison of two widely used small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-193189 and K02288, supported by experimental data to inform inhibitor selection for ALK2-related research.

Both LDN-193189 and K02288 are potent, ATP-competitive inhibitors of the ALK2 kinase domain, a key receptor in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Dysregulation of ALK2 is implicated in several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification.[3][4] Consequently, the development and characterization of selective ALK2 inhibitors are of significant interest.

This guide summarizes the available quantitative data on the inhibitory activity and selectivity of LDN-193189 and K02288, presents detailed experimental protocols for key assays, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for LDN-193189 and K02288 against ALK2 and other related kinases, providing a clear comparison of their potency and selectivity profiles.

Target KinaseLDN-193189 IC50 (nM)K02288 IC50 (nM)References
ALK2 (ACVR1) 0.7 - 5 1.1 [5][6][7]
ALK1 (ACVRL1)0.81.8[7]
ALK3 (BMPR1A)5.3 - 305 - 34[6][7][8]
ALK6 (BMPR1B)16.76.4[7][8]
ALK5 (TGFBR1)110230 - 321[2][5]

Mechanism of Action and Structural Basis of Inhibition

Both LDN-193189, a pyrazolo[1,5-a]pyrimidine derivative, and K02288, a 2-aminopyridine-based inhibitor, function by competing with ATP for binding to the kinase domain of ALK2.[1][2] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8).[6][9] The crystal structures of ALK2 in complex with both inhibitors have been solved, revealing that they bind to the kinase hinge region.[2][4] K02288 has been shown to form additional contacts within the ATP-binding pocket, affording improved shape complementarity.[2]

Off-Target Effects

While both compounds are potent ALK2 inhibitors, they exhibit some off-target activities. Kinome-wide screening has revealed that LDN-193189 can inhibit other kinases, including RIPK2, ABL1, and PDGFR-β, at concentrations comparable to its ALK2 IC50.[5] K02288 has been reported to have a more favorable selectivity profile in some kinase panel screens, with fewer off-target hits at higher concentrations compared to LDN-193189.[2] However, in cellular assays, the potency and selectivity of K02288 have been reported to be weaker.[5] In zebrafish embryos, treatment with LDN-193189 has been associated with defects in intersomitic vessel (ISV) formation, suggesting an off-target effect on VEGF signaling, which was not observed with K02288 treatment.[2]

Experimental Protocols

Detailed methodologies for key experiments used to characterize and compare ALK2 inhibitors are provided below.

In Vitro ALK2 Kinase Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified ALK2.

Materials:

  • Recombinant human ALK2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., myelin basic protein or a synthetic peptide)

  • Radiolabeled [γ-32P]ATP or an ADP detection system (e.g., ADP-Glo™)

  • LDN-193189 and K02288

  • 96-well or 384-well plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Prepare a serial dilution of LDN-193189 and K02288 in DMSO, and then dilute further in kinase buffer.

  • In a multi-well plate, add the diluted inhibitors, recombinant ALK2 enzyme, and substrate.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for ADP detection assays).

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

  • If using radiolabeled ATP, wash the membrane to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. If using an ADP detection system, follow the manufacturer's instructions to measure the generated luminescence.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular ALK2 Inhibition Assay (pSMAD1/5/8 Western Blot)

This assay measures the inhibition of ALK2 downstream signaling in a cellular context by quantifying the phosphorylation of SMAD1/5/8.

Materials:

  • C2C12 myoblast cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • BMP ligand (e.g., BMP4 or BMP6)

  • LDN-193189 and K02288

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed C2C12 cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of LDN-193189 or K02288 for a specified time (e.g., 1 hour).

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for a defined period (e.g., 30-60 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1/5/8 and the loading control.

  • Quantify the band intensities and normalize the phospho-SMAD1/5/8 signal to the total SMAD1/5/8 and loading control signals.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures a downstream functional consequence of BMP signaling activation, the induction of alkaline phosphatase activity, in cells like C2C12s.

Materials:

  • C2C12 cells

  • Cell culture medium

  • BMP ligand (e.g., BMP4 or BMP6)

  • LDN-193189 and K02288

  • Lysis buffer (e.g., Triton X-100 based buffer)

  • ALP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)

  • 96-well plates

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed C2C12 cells in a 96-well plate.

  • Treat the cells with a BMP ligand in the presence or absence of a serial dilution of LDN-193189 or K02288.

  • Culture the cells for an extended period (e.g., 3-5 days) to allow for ALP expression.

  • Wash the cells with PBS and lyse them.

  • Add the ALP substrate to the cell lysates.

  • Incubate at 37°C for a defined time to allow for color or fluorescence development.

  • Stop the reaction (if necessary) and measure the absorbance or fluorescence using a plate reader.

  • Normalize the ALP activity to the total protein content or cell number.

Visualizing the ALK2 Signaling Pathway and Experimental Workflow

To further aid in the understanding of ALK2 inhibition and the experimental approaches used for inhibitor comparison, the following diagrams have been generated.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK2 ALK2 (Type I Receptor) pSMAD pSMAD1/5/8 ALK2->pSMAD phosphorylates (SMAD1/5/8) TypeII_R Type II Receptor TypeII_R->ALK2 phosphorylates SMAD_complex pSMAD1/5/8-SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression translocates to nucleus BMP BMP Ligand BMP->TypeII_R binds LDN193189 LDN-193189 LDN193189->ALK2 inhibits ATP binding K02288 K02288 K02288->ALK2

Caption: ALK2 signaling pathway and points of inhibition by LDN-193189 and K02288.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models (Optional) Kinase_Assay Biochemical Kinase Assay (IC50 determination for ALK2 and off-target kinases) pSMAD_Assay pSMAD1/5/8 Western Blot (Cellular target engagement) Kinase_Assay->pSMAD_Assay Data_Analysis Data Analysis and Comparison (Potency, Selectivity, Cellular Efficacy) Kinase_Assay->Data_Analysis ALP_Assay Alkaline Phosphatase Assay (Functional downstream readout) pSMAD_Assay->ALP_Assay pSMAD_Assay->Data_Analysis Zebrafish Zebrafish Model (Phenotypic screening, off-target effects on development) ALP_Assay->Zebrafish ALP_Assay->Data_Analysis Mouse Mouse Model of Disease (e.g., FOP model) (Efficacy and tolerability) Zebrafish->Mouse Mouse->Data_Analysis Inhibitor_Selection Select Inhibitors (LDN-193189, K02288) Inhibitor_Selection->Kinase_Assay

References

Decoding the Downstream Consequences of LDN-193189 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the intricate world of cellular signaling, understanding the precise effects of chemical probes is paramount. LDN-193189 has emerged as a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, offering a valuable tool to dissect its physiological and pathological roles. This guide provides a comprehensive comparison of LDN-193189 with other commonly used BMP pathway inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.

Performance Comparison of BMP Pathway Inhibitors

The efficacy and selectivity of small molecule inhibitors are critical determinants of their utility in research. LDN-193189 and its alternatives exhibit distinct inhibitory profiles against the Activin receptor-like kinase (ALK) family of type I BMP receptors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of LDN-193189, Dorsomorphin, DMH1, and K02288 against key ALK receptors, providing a quantitative basis for inhibitor selection.

Table 1: IC50 Values (nM) of BMP Pathway Inhibitors against ALK Receptors

InhibitorALK1ALK2ALK3ALK6ALK4ALK5
LDN-193189 0.80.85.316.7101≥ 500
Dorsomorphin -~200----
DMH1 27107.9<547.6-No Inhibition
K02288 1.81.134.46.4302321

Table 2: Cellular Activity of BMP Pathway Inhibitors

InhibitorTarget Pathway InhibitionKey Features
LDN-193189 BMP-induced Smad1/5/8, p38 MAPK, Erk1/2, Akt phosphorylation.[1]High potency and selectivity for BMP type I receptors over TGF-β type I receptors.[2]
Dorsomorphin BMP-induced Smad1/5/8 phosphorylation.[3]Less potent and selective precursor to LDN-193189; also inhibits AMPK.[4]
DMH1 Selectively inhibits BMP-induced Smad1/5/8 phosphorylation.[5]Highly selective for ALK2 over other ALK receptors and does not inhibit AMPK or VEGFR-2.[5]
K02288 BMP-induced Smad1/5/8 phosphorylation.Potent and selective inhibitor of BMP type I receptors.

Signaling Pathways Modulated by LDN-193189

LDN-193189 primarily exerts its effects by inhibiting the kinase activity of BMP type I receptors, thereby blocking the downstream signaling cascades. This includes both the canonical Smad pathway and non-canonical pathways.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R 1. Binding TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R 2. Recruitment & Phosphorylation SMAD158 Smad1/5/8 TypeI_R->SMAD158 3a. Phosphorylation (Canonical) MAPK p38 MAPK TypeI_R->MAPK 3b. Activation (Non-Canonical) Akt Akt TypeI_R->Akt 3c. Activation (Non-Canonical) pSMAD158 p-Smad1/5/8 SMAD158->pSMAD158 SMAD_complex Smad Complex pSMAD158->SMAD_complex 4. Complex Formation SMAD4 Smad4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression 5. Transcription Regulation pMAPK p-p38 MAPK MAPK->pMAPK pMAPK->Gene_expression pAkt p-Akt Akt->pAkt pAkt->Gene_expression LDN LDN-193189 LDN->TypeI_R Inhibition

BMP signaling pathway and the inhibitory action of LDN-193189.

The following diagram illustrates a typical experimental workflow for assessing the downstream effects of LDN-193189 treatment on BMP-induced signaling.

Experimental_Workflow cluster_prep Cell Culture and Treatment cluster_analysis Downstream Analysis A Seed C2C12 cells B Serum starve cells A->B C Pre-treat with LDN-193189 or vehicle control B->C D Stimulate with BMP ligand (e.g., BMP-2, BMP-4) C->D E Cell Lysis D->E F1 In-Cell Western / Western Blot (p-Smad1/5/8, p-p38, p-Akt) E->F1 F2 Alkaline Phosphatase Assay (Osteogenic Differentiation) E->F2 F3 Luciferase Reporter Assay (Transcriptional Activity) E->F3

A generalized workflow for studying LDN-193189 effects.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments used to characterize the downstream effects of LDN-193189.

In-Cell Western Assay for Smad1/5/8 Phosphorylation

This assay allows for the quantitative measurement of protein phosphorylation within intact cells.

Materials:

  • C2C12 cells

  • 96-well black-walled imaging plates

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • BMP-2 or BMP-4 ligand

  • LDN-193189

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-Smad1/5/8, Mouse anti-total Smad1

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse

  • DNA stain (e.g., DRAQ5™)

Procedure:

  • Cell Seeding: Seed C2C12 cells in a 96-well black-walled plate at a density that will result in 80-90% confluency at the time of the experiment.[6]

  • Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4-6 hours.

  • Inhibitor Treatment: Add LDN-193189 at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • BMP Stimulation: Add BMP ligand (e.g., 50 ng/mL BMP-2) to the wells and incubate for 30-60 minutes at 37°C.

  • Fixation: Remove the medium and add 100 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells three times with PBS containing 0.1% Tween-20 (PBST). Add 100 µL of Permeabilization Buffer and incubate for 20 minutes.

  • Blocking: Wash the wells three times with PBST. Add 150 µL of Blocking Buffer and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer. Remove the blocking solution and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with PBST. Dilute the fluorescently-labeled secondary antibodies and a DNA stain in Blocking Buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells five times with PBST. Image the plate using an infrared imaging system (e.g., LI-COR Odyssey). The signal from the phospho-specific antibody is normalized to the total protein signal and/or the DNA stain to account for variations in cell number.

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This colorimetric assay is a widely used marker for early osteoblast differentiation.

Materials:

  • C2C12 cells

  • 24-well plates

  • DMEM with 10% FBS

  • Differentiation Medium (DMEM with 2% horse serum)

  • BMP-2

  • LDN-193189

  • Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl Phosphate (pNPP) substrate solution

  • Stop Solution (e.g., 3M NaOH)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed C2C12 cells in a 24-well plate. Once confluent, switch to Differentiation Medium containing BMP-2 (e.g., 100-300 ng/mL) with or without various concentrations of LDN-193189.[7]

  • Culture: Culture the cells for 3-7 days, changing the medium every 2-3 days.

  • Cell Lysis: Wash the cells with PBS and then add 200 µL of Cell Lysis Buffer to each well. Incubate for 10 minutes on ice.

  • ALP Reaction: Transfer 50 µL of the cell lysate from each well to a new 96-well plate. Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-60 minutes, or until a yellow color develops.

  • Measurement: Stop the reaction by adding 50 µL of Stop Solution. Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: The ALP activity is often normalized to the total protein concentration in the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

BMP-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the Smad signaling pathway.

Materials:

  • HEK293 or C3H10T1/2 cells

  • BMP-responsive element (BRE)-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • BMP-2 or BMP-4

  • LDN-193189

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the BRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of LDN-193189 for 1-2 hours, followed by stimulation with a BMP ligand for 6-24 hours.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold change in luciferase activity relative to the unstimulated control is then calculated.[8]

References

LDN-193189: A Comparative Analysis of a Potent BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the efficacy of LDN-193189, a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Its performance is compared with other key alternatives, supported by experimental data, to aid researchers in the selection of appropriate tools for their studies in areas such as fibrodysplasia ossificans progressiva (FOP), cancer, and developmental biology.

Mechanism of Action: Targeting the BMP Signaling Pathway

LDN-193189 is a derivative of Dorsomorphin and functions as a selective ATP-competitive inhibitor of BMP type I receptors.[1] Specifically, it targets Activin receptor-like kinase (ALK) 2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[2][3] This blockade of SMAD activation inhibits the transcription of BMP-responsive genes, which are crucial for various cellular processes, including osteogenesis, cell differentiation, and proliferation. The BMP signaling pathway, and the point of inhibition by LDN-193189 and its alternatives, are depicted below.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Noggin Noggin Noggin->BMP Ligand Binds & Sequesters Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Activates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription LDN-193189 LDN-193189 Dorsomorphin DMH1 LDN-193189->Type I Receptor (ALK2/3/6) Inhibits

BMP Signaling Pathway and Points of Inhibition.

Comparative Efficacy of BMP Pathway Inhibitors

The selection of an appropriate BMP inhibitor is critical and depends on the specific research question, requiring a balance between potency and selectivity. LDN-193189 is a potent inhibitor of ALK2, ALK3, and ALK6.[2] Its predecessor, Dorsomorphin, is less potent and selective, also inhibiting AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4][5] DMH1, another Dorsomorphin analog, exhibits high selectivity for ALK2 over other BMP receptors and has minimal off-target effects on AMPK and VEGFR2.[4][6] Noggin is a naturally occurring secreted protein that acts as a BMP antagonist by directly binding to BMP ligands, primarily BMP2 and BMP4, with high affinity, preventing them from binding to their receptors.[7][8]

InhibitorTarget(s)IC50 (nM)Selectivity Notes
LDN-193189 ALK1, ALK2, ALK3, ALK60.8, 0.8, 5.3, 16.7Over 200-fold selectivity for BMP vs. TGF-β signaling.[2][3]
Dorsomorphin ALK2, ALK3, ALK6148.1 (ALK2)Also inhibits AMPK (Ki = 109 nM) and VEGFR2.[4][5]
DMH1 ALK2107.9Highly selective for ALK2; no detectable activity against ALK5, AMPK, or VEGFR2 in some assays.[4]
Noggin BMP2, BMP4, BMP7High picomolar affinity for BMP2 and BMP4.[7]A secreted protein that directly binds and sequesters BMP ligands.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of findings.

Western Blot for Phospho-SMAD1/5/8

This protocol is used to quantify the inhibition of BMP signaling by assessing the phosphorylation status of SMAD1/5/8.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A 1. Cell Culture & Treatment (e.g., C2C12 cells) B 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (5% non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (anti-p-SMAD1/5/8, anti-total SMAD1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I

Workflow for Western Blot Analysis of p-SMAD1/5/8.

Materials:

  • C2C12 myoblast cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • BMP4 ligand

  • LDN-193189 or other inhibitors

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed C2C12 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours.

  • Pre-treat cells with desired concentrations of LDN-193189 or other inhibitors for 1 hour.

  • Stimulate cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using a chemiluminescent substrate and imaging system.

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the osteogenic differentiation of cells, a process often induced by BMP signaling and inhibited by molecules like LDN-193189.[9]

Materials:

  • Osteoblastic cells (e.g., Saos-2) or mesenchymal stem cells

  • Osteogenic differentiation medium

  • LDN-193189 or other inhibitors

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 1 N NaOH)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation: Seed cells in a 96-well plate and culture in osteogenic differentiation medium with or without inhibitors for a specified period (e.g., 7-14 days).

  • Cell Lysis: Wash cells with PBS and lyse with cell lysis buffer.[9]

  • ALP Reaction:

    • Add pNPP substrate solution to each well containing cell lysate.

    • Incubate at 37°C for 15-30 minutes.[10]

    • Stop the reaction by adding stop solution.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize ALP activity to total protein content determined by a BCA assay performed on the same cell lysates.

In Vivo Efficacy in a Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model

The Acvr1R206H/+ knock-in mouse model is a well-established tool for studying FOP, as it recapitulates key features of the human disease, including injury-induced heterotopic ossification (HO).[11]

Experimental Design:

  • Animal Model: Use Acvr1R206H/+ mice and wild-type littermates as controls.

  • Induction of HO: Induce HO through controlled muscle injury (e.g., cardiotoxin injection into the gastrocnemius muscle).

  • Treatment: Administer LDN-193189 or other inhibitors via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and frequency, starting at the time of injury. A vehicle control group should be included.

  • Monitoring: Monitor animals for signs of HO formation over several weeks.

  • Analysis:

    • Micro-CT imaging: Quantify the volume of ectopic bone formation.

    • Histology: Harvest tissues at the end of the study for histological analysis (e.g., H&E, Alcian Blue, and Alizarin Red staining) to assess cartilage and bone formation.

    • Immunohistochemistry: Stain for markers of osteogenesis and inflammation.

Clinical Trial Status

As of late 2025, small molecule inhibitors like LDN-193189, Dorsomorphin, and DMH1 are primarily in the preclinical stages of development for conditions like FOP and certain cancers. While no specific clinical trials for these exact compounds are prominently listed, the therapeutic strategy of targeting the BMP pathway is under active investigation. For instance, other ALK2 inhibitors such as Saracatinib and IPN60130 (BLU-782) have entered Phase I and II clinical trials for FOP.[12][13] Noggin has been investigated in the context of bone regeneration, but its clinical development for FOP is not as advanced as some small molecules.[14][15] Researchers are encouraged to consult clinical trial registries for the most current information.

References

LDN-193189: A Potent Inhibitor of SMAD Phosphorylation in the BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the quantitative effects and mechanism of action of small molecule inhibitors is paramount. This guide provides a comparative analysis of LDN-193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, with a focus on its impact on SMAD phosphorylation.

LDN-193189 has emerged as a critical tool in dissecting the roles of BMP signaling in various biological processes, from embryonic development to disease pathogenesis. Its high potency and selectivity for BMP type I receptors offer a significant advantage over earlier, less specific inhibitors. This guide presents quantitative data comparing LDN-193189 to the commonly used inhibitor Dorsomorphin, details the experimental protocols for quantifying SMAD phosphorylation, and provides visual representations of the signaling pathways and experimental workflows.

Comparative Analysis of Inhibitor Potency

LDN-193189 demonstrates significantly greater potency in inhibiting BMP-mediated SMAD phosphorylation compared to its predecessor, Dorsomorphin. This is reflected in its lower half-maximal inhibitory concentrations (IC50) for key BMP type I receptors, also known as Activin receptor-like kinases (ALKs).

InhibitorTarget ReceptorIC50 (in vitro kinase assay)IC50 (transcriptional activity)Reference
LDN-193189 ALK10.8 nM-[1]
ALK2 0.8 nM 5 nM [1][2][3][4][5][6]
ALK3 5.3 nM 30 nM [1][2][3][4][5][6]
ALK616.7 nM-[1]
DorsomorphinALK2~108 nM470 nM (for BMP4-induced SMAD1/5/8 phosphorylation)[7][8]
ALK3--
ALK6--

As the data indicates, LDN-193189 is substantially more potent than Dorsomorphin in inhibiting ALK2 and ALK3, the primary type I receptors responsible for activating the SMAD 1/5/8 signaling cascade in response to most BMP ligands. Notably, LDN-193189 exhibits over 200-fold selectivity for BMP signaling versus TGF-β signaling[8].

Quantitative Impact on SMAD Phosphorylation

Direct measurement of phosphorylated SMAD (pSMAD) levels following inhibitor treatment provides a clear indication of their efficacy. Studies have shown that LDN-193189 effectively blocks the phosphorylation of SMAD1, SMAD5, and SMAD8 in a dose-dependent manner.

TreatmentCell LineLigandInhibitor ConcentrationOutcomeReference
LDN-193189C2C12BMP2, BMP6, GDF50.5 µMEfficiently inhibited phosphorylation of Smad1/5/8[9]
DorsomorphinC2C12BMP2, BMP6, GDF55 µMRequired for efficient inhibition of Smad1/5/8 phosphorylation[9]
LDN-193189PASMCsBMP4~5 nM (IC50)Inhibition of Smad1/5/8 phosphorylation[8]
DorsomorphinPASMCsBMP4~470 nM (IC50)Inhibition of Smad1/5/8 phosphorylation[8]

These results highlight the superior efficacy of LDN-193189, requiring a significantly lower concentration to achieve a similar inhibitory effect on SMAD phosphorylation as Dorsomorphin.

Signaling Pathway and Mechanism of Action

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes.

LDN-193189 acts as an ATP-competitive inhibitor of the BMP type I receptors ALK2 and ALK3. By binding to the kinase domain of these receptors, it prevents their activation and subsequent phosphorylation of R-SMADs, thereby blocking the downstream signaling cascade.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) BMP Ligand->Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Phosphorylation R-SMAD (SMAD1/5/8) R-SMAD (SMAD1/5/8) Type I Receptor (ALK2/3)->R-SMAD (SMAD1/5/8) Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 R-SMAD (SMAD1/5/8)->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK2/3) Inhibition Western_Blot_Workflow A Cell Culture & Treatment (Inhibitor + Ligand) B Protein Extraction (Lysis) A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis (Densitometry) G->H

References

A Head-to-Head Comparison of BMP Signaling Inhibitors: LDN-193189 vs. DMH1

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bone morphogenetic protein (BMP) signaling research, the small molecules LDN-193189 and DMH1 have emerged as critical tools for dissecting the intricate roles of this pathway in various biological processes, from embryonic development to disease pathogenesis. Both molecules are potent inhibitors of the BMP type I receptors, primarily targeting the activin receptor-like kinases (ALKs), thereby blocking downstream signaling. However, nuanced differences in their selectivity and mechanism of action can significantly impact experimental outcomes and their potential therapeutic applications. This guide provides a detailed side-by-side comparison of LDN-193189 and DMH1, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.

Mechanism of Action and Target Selectivity

Both LDN-193189 and DMH1 are ATP-competitive inhibitors that bind to the kinase domain of BMP type I receptors, preventing the phosphorylation of downstream SMAD proteins (SMAD1/5/8) and subsequent gene transcription. While both are derivatives of the parent compound Dorsomorphin, DMH1 was developed as a more selective second-generation inhibitor.[1]

LDN-193189 is a potent inhibitor of ALK1, ALK2, ALK3, and ALK6.[2] However, it exhibits notable off-target effects, including the inhibition of the TGF-β type I receptor ALK5 at higher concentrations, as well as activity against vascular endothelial growth factor receptor 2 (VEGFR2) and AMP-activated protein kinase (AMPK).[1][3] This broader activity profile means that LDN-193189 can also impact non-canonical BMP signaling pathways, such as the p38 MAPK pathway.[3][4]

DMH1 , in contrast, demonstrates a more refined selectivity profile. It is a potent inhibitor of ALK2 and ALK3, with significantly less activity against ALK1 and ALK6 compared to LDN-193189.[5] Crucially, DMH1 shows minimal inhibition of the TGF-β pathway (ALK5) and lacks the off-target effects on VEGFR2 and AMPK signaling that are characteristic of LDN-193189.[1] A key distinction is that DMH1 does not inhibit the non-canonical p38/MAPK signaling pathway, making it a more specific tool for studying the canonical BMP-SMAD pathway.[6]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of LDN-193189 and DMH1 against various kinases, providing a quantitative basis for their comparison.

Table 1: Inhibitory Activity (IC50) against BMP Type I Receptors (in vitro kinase assays)

TargetLDN-193189 (nM)DMH1 (nM)
ALK10.827
ALK20.8107.9
ALK35.3<5
ALK616.747.6

Note: IC50 values can vary between different studies and assay conditions.

Table 2: Inhibitory Activity (IC50) in Cell-Based Assays

AssayLDN-193189 (nM)DMH1 (nM)Cell Line
BMP4-mediated SMAD1/5/8 phosphorylation5-C2C12
ALK2 transcriptional activity5-C2C12
ALK3 transcriptional activity30-C2C12

Signaling Pathway Inhibition

The differential effects of LDN-193189 and DMH1 on intracellular signaling pathways are a critical consideration for experimental design.

BMP Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Phosphorylation SMAD SMAD 1/5/8 TypeI_R->SMAD Phosphorylation TAK1 TAK1 TypeI_R->TAK1 Non-canonical pSMAD p-SMAD 1/5/8 SMAD_complex p-SMAD/SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Gene Target Gene Transcription SMAD_complex->Gene LDN LDN-193189 LDN->TypeI_R Inhibits LDN->TAK1 Inhibits DMH1_node DMH1 DMH1_node->TypeI_R Inhibits (more selective)

BMP Signaling Pathway and Inhibitor Targets

As the diagram illustrates, both inhibitors block the canonical SMAD pathway. However, LDN-193189 also affects the non-canonical p38 MAPK pathway, while DMH1's action is largely restricted to the canonical pathway.[3][6]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Methodology:

  • A purified recombinant kinase (e.g., ALK2) is incubated with a substrate (e.g., casein) and ATP (often radiolabeled [³³P]-ATP or in a system where ADP production is measured).[7]

  • The inhibitor (LDN-193189 or DMH1) is added at varying concentrations.

  • The reaction is allowed to proceed for a defined period (e.g., 15-120 minutes) at a controlled temperature (e.g., 30°C).[7][8]

  • The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.

  • For radiometric assays, the phosphorylated substrate is captured on a filter, and radioactivity is measured.[7] For ADP-based assays, a reagent is added that converts ADP to ATP, which is then detected via a luciferase-based luminescent signal.[8]

  • The IC50 value is calculated by plotting the percentage of kinase activity against the inhibitor concentration.

C2C12 Alkaline Phosphatase (ALP) Assay

Objective: To assess the effect of inhibitors on BMP-induced osteogenic differentiation in a cell-based model.

Methodology:

  • C2C12 myoblast cells are seeded in multi-well plates and cultured overnight.[9]

  • The cells are then treated with the inhibitor (LDN-193189 or DMH1) at various concentrations for a short period (e.g., 30 minutes) before the addition of a BMP ligand (e.g., BMP-2 or BMP-4).[4]

  • The cells are incubated with the BMP ligand and inhibitor for a period of 24 to 72 hours to induce differentiation.[9]

  • After incubation, the cells are washed and lysed.[9]

  • The cell lysate is incubated with a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (pNPP) or 4-methylumbelliferyl phosphate (4-MUP), which is converted into a colored or fluorescent product, respectively.[10]

  • The absorbance or fluorescence is measured, and the ALP activity is normalized to the total protein concentration or cell number.[10]

  • The inhibitory effect is determined by comparing the ALP activity in inhibitor-treated cells to that in cells treated with the BMP ligand alone.

Experimental Workflow: C2C12 ALP Assay cluster_workflow Start Seed C2C12 cells Incubate1 Incubate overnight Start->Incubate1 Treat Pre-treat with LDN-193189 or DMH1 Incubate1->Treat Stimulate Add BMP ligand (e.g., BMP-2) Treat->Stimulate Incubate2 Incubate for 24-72h Stimulate->Incubate2 Lyse Wash and lyse cells Incubate2->Lyse Assay Add ALP substrate (e.g., pNPP) Lyse->Assay Measure Measure absorbance/ fluorescence Assay->Measure Analyze Analyze data and calculate inhibition Measure->Analyze End Results Analyze->End

Workflow for C2C12 Alkaline Phosphatase Assay

In Vivo Studies

Both LDN-193189 and DMH1 have been utilized in vivo, most notably in zebrafish and mouse models.

  • Zebrafish Dorsalization Assay: Inhibition of BMP signaling during early embryonic development in zebrafish leads to a "dorsalized" phenotype, characterized by an expansion of dorsal structures at the expense of ventral ones. Both LDN-193189 and DMH1 have been shown to induce this phenotype, providing in vivo confirmation of their BMP inhibitory activity.[11][12]

  • Mouse Models: LDN-193189 has been used in various mouse models to study conditions like heterotopic ossification and vascular calcification.[13] DMH1 has also been investigated in mouse models, for example, to assess its effects on lung cancer growth.[14]

Summary and Recommendations

FeatureLDN-193189DMH1
Primary Targets ALK1, ALK2, ALK3, ALK6ALK2, ALK3
Selectivity Less selectiveMore selective
Off-Target Effects Inhibits TGF-β (ALK5), VEGFR2, AMPKMinimal inhibition of TGF-β, no significant effect on VEGFR2 or AMPK
Non-Canonical Pathway Inhibits p38/MAPKDoes not inhibit p38/MAPK
Recommended Use Broad inhibition of BMP signaling where off-target effects are known or controlled for.Specific inhibition of the canonical BMP-SMAD pathway.
  • LDN-193189 is a potent, broad-spectrum BMP inhibitor suitable for studies where a general blockade of BMP signaling is desired and potential off-target effects on TGF-β, VEGFR2, and AMPK signaling are either not a concern or are being specifically investigated.

  • DMH1 is the preferred choice for experiments aiming to specifically dissect the role of the canonical BMP-SMAD pathway, due to its enhanced selectivity and lack of interference with the non-canonical p38/MAPK pathway and other key kinases. Its cleaner profile makes it a more precise tool for attributing observed effects directly to the inhibition of ALK2 and ALK3.

Researchers should carefully consider the selectivity profiles of these inhibitors and choose the compound that best aligns with their experimental goals to ensure the generation of clear and interpretable data.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of LDN-193665

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of LDN-193665, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Disposal Protocols

Personal Protective Equipment (PPE) and Handling:

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound and any solvents used.

    • The container label must include:

      • The words "Hazardous Waste"

      • The full chemical name: this compound

      • The concentration and quantity of the waste

      • The date the waste was first added to the container

      • The associated hazards (e.g., "Harmful if swallowed").

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is kept securely closed at all times, except when adding waste.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS office.[1]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Prohibited Disposal Methods:

  • DO NOT dispose of this compound down the sink or in the regular trash.[2] This compound's effects on aquatic life are not well-documented, and this method of disposal could lead to environmental contamination.

  • DO NOT attempt to neutralize or chemically inactivate this compound without a validated and approved protocol from your EHS office.

Summary of Disposal Recommendations

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat
Handling Location Well-ventilated area, preferably a chemical fume hood
Waste Container Dedicated, leak-proof, and compatible container
Container Labeling "Hazardous Waste", Chemical Name, Concentration, Date, Hazards
Storage Location Designated Satellite Accumulation Area (SAA)
Disposal Method Through Institutional Environmental Health and Safety (EHS)
Prohibited Actions Sink disposal, trash disposal, unauthorized chemical inactivation

Mechanism of Action: Inhibition of the BMP Signaling Pathway

This compound is a small molecule inhibitor of the BMP signaling pathway. It selectively targets and inhibits the activity of the BMP type I receptors, specifically ALK2 and ALK3. This inhibition prevents the phosphorylation of downstream signaling molecules, the SMAD proteins (SMAD1, SMAD5, and SMAD8). Consequently, the formation of the SMAD complex and its translocation into the nucleus to regulate target gene expression is blocked.[3][4][5][6][7]

Below is a diagram illustrating the canonical BMP signaling pathway and the point of inhibition by this compound.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand BMPR2 BMPR-II (Type II Receptor) BMP_ligand->BMPR2 1. Binding BMPR1 BMPR-I (Type I Receptor) (ALK2/3) BMPR2->BMPR1 R_SMAD R-SMAD (SMAD1/5/8) BMPR1->R_SMAD 3. Phosphorylation p_R_SMAD p-R-SMAD R_SMAD->p_R_SMAD SMAD_complex SMAD Complex p_R_SMAD->SMAD_complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc 4. Translocation LDN This compound LDN->BMPR1 Inhibition DNA Target Gene Expression SMAD_complex_nuc->DNA 5. Regulation

BMP Signaling Pathway and this compound Inhibition

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not available in the reviewed literature. The disposal of this compound falls under the general guidelines for laboratory chemical waste. Researchers must consult and adhere to the waste disposal protocols established by their institution's Environmental Health and Safety (EHS) department.[1][8][9][10] These protocols are designed to be in compliance with local, state, and federal regulations.

It is the responsibility of the waste generator to ensure that all chemical waste is properly identified, segregated, and stored prior to disposal.[8] For any uncertainty regarding the disposal of this compound, contact your institution's EHS office for guidance.

References

Essential Safety and Operational Guide for Handling LDN-193665

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LDN-193665. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE. General laboratory safety guidelines recommend wearing a fully buttoned lab coat, long pants, and closed-toe shoes to protect against spills.[1][2]

PPE CategoryItemSpecifications and Guidelines
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double-gloving or using thicker, heavy-duty gloves.[2] Gloves should be disposed of as biohazardous waste after use.[1]
Eye and Face Protection Safety glasses or gogglesSafety glasses with side shields are the minimum requirement.[2][3] For procedures with a splash hazard, such as preparing solutions or pouring large volumes, chemical splash goggles and a face shield should be worn.[2][3]
Body Protection Laboratory coatA buttoned lab coat is essential to protect skin and clothing from potential spills.[1] For handling flammable materials, a fire-resistant lab coat is recommended.[4] Lab coats should not be worn in common areas to prevent the spread of contamination.[1][5]
Respiratory Protection Respirator (if necessary)In cases of poor ventilation, or when working with the compound in a powdered form where dust generation is possible, a NIOSH-approved respirator (e.g., N95) should be used.[4][6]

Operational and Disposal Plans

Handling and Storage:

  • This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][7]

  • Avoid direct contact with the skin, eyes, and clothing.[8]

  • Store the compound in a tightly sealed container in a dry, and if necessary, refrigerated environment as specified on the product data sheet.[8]

  • Do not eat, drink, or smoke in the laboratory where this compound is handled.[7]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials, such as gloves and disposable lab coats, should be placed in a designated hazardous waste container.[1]

  • Do not allow the product to enter drains or sewer systems.[6]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] Remove contaminated clothing.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols: Spill Response

In the event of a spill, it is critical to follow a clear and immediate response protocol to contain the material and mitigate exposure.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_reporting Reporting alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean the area with appropriate solvent neutralize->cleanup collect Collect all contaminated materials cleanup->collect dispose Dispose of as hazardous waste collect->dispose report Report the spill to the Lab Supervisor/EHS dispose->report

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.